1,1-Dichloroethane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-dichloroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2/c1-2(3)4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYULBFZEHDVBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2, CH3CHCl2 | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3148 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020437 | |
| Record name | 1,1-Dichloroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,1-dichloroethane appears as a colorless liquid with an ether-like odor. Slightly soluble in water and slightly denser than water. Flash point below 70 °F. Vapors denser than air. Used to make other chemicals., Liquid, Colorless, oily liquid with a chloroform-like odor; [NIOSH] Clear colorless to light yellow liquid; [Acros Organics MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless, oily liquid with a chloroform-like odor. | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3148 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethane, 1,1-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Dichloroethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/108 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/579 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1,1-Dichloroethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
135.1 °F at 760 mmHg (NTP, 1992), 57.4 °C, 57 °C, 135 °F | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3148 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-Dichloroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/579 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1,1-Dichloroethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
22 °F (NTP, 1992), -17 °C, -10.0 °C (14.0 °F) - closed cup, 2 °F (-17 °C) (closed cup), 14 °C (open cup); -8.33 °C (closed cup), 22 def F /open cup/, -6 °C c.c., 22 °F, 2 °F | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3148 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-Dichloroethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/108 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,1-Dichloroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/579 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1,1-Dichloroethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), For more Solubility (Complete) data for 1,1-Dichloroethane (11 total), please visit the HSDB record page., In water, 5,040 mg/L at 25 °C, Soluble in alcohol, ether, fixed and volatile oils., Soluble in acetone; very soluble in ethanol, ethyl ether, Miscible with oxygenated and chlorinated solvents., Readily soluble in all liquid chlorinated hydrocarbons and in a large variety of other organic solvents (ethers, alcohols), In water, 5,100 mg/L, temp not specified, Solubility in water, g/100ml at 20 °C: 0.6 (poor), 0.6% | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3148 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-Dichloroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dichloroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6877 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,1-Dichloroethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.174 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.175 at 20 °C/4 °C; 1.1680 at 25 °C/4 °C, Liquid thermal conductivity at 35 °F: 0.804 BTU-in/hr-sq ft-deg F; saturated vapor density 0.07032 lb/cu ft at 20 °C, Relative density (water = 1): 1.2, 1.18 | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3148 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-Dichloroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/579 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1,1-Dichloroethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.44 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.44 (Air = 1), Relative vapor density (air = 1): 3.4, 3.44 | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3148 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-Dichloroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/579 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
234 mmHg at 77 °F ; 182 mmHg at 68 °F (NTP, 1992), 227.0 [mmHg], 2.27X10+2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 24, 182 mmHg at 68 °F, 182 mmHg | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3148 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-Dichloroethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/108 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,1-Dichloroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/579 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1,1-Dichloroethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Reagent grade 99.7% pure with the following impurities: ethyl chloride 0.02%; butylene oxide 0.08%; trichloroethylene 0.08%; ethylene dichloride 0.01%; unknown 0.14%, (expressed as volume percentage by weight of sample). | |
| Record name | 1,1-Dichloroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, oily liquid, Colorless, neutral, mobile liquid | |
CAS No. |
75-34-3, 1300-21-6 | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3148 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-Dichloroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dichloroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1,1-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Dichloroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-dichloroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLIDENE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S989LNA44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,1-Dichloroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dichloroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6877 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/579 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethane, 1,1-dichloro- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/KI2AB98.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-143 °F (NTP, 1992), -96.93 °C, -98 °C, -143 °F | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3148 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-Dichloroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/579 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1,1-Dichloroethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Dichloroethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Dichloroethane (CH₃CHCl₂), also known as ethylidene dichloride, is a chlorinated hydrocarbon of significant industrial relevance. This comprehensive technical guide provides an in-depth analysis of its core physical and chemical properties. The document is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for applications ranging from chemical synthesis to risk assessment. All quantitative data are presented in clearly structured tables for ease of comparison. Detailed experimental protocols for the determination of key physical properties are provided, alongside elucidations of its chemical reactivity, including hydrolysis, elimination, oxidation, and thermal decomposition. Signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a clear and logical understanding of the described processes.
Physical Properties
This compound is a colorless, oily liquid with a characteristic chloroform-like odor.[1][2] It is a volatile compound that is miscible with most organic solvents but has limited solubility in water.[1][2] A comprehensive summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₂H₄Cl₂ | [1] |
| Molecular Weight | 98.96 g/mol | [3] |
| Appearance | Colorless, oily liquid | [1][2] |
| Odor | Chloroform-like | [1][2] |
| Melting Point | -97 °C (-143 °F; 176 K) | [1] |
| Boiling Point | 57.2 °C (135.0 °F; 330.3 K) | [1] |
| Density | 1.1757 g/cm³ at 20 °C | [4] |
| Solubility in Water | 0.55 g/100 mL at 20 °C | [4] |
| Solubility in Organic Solvents | Miscible with most organic solvents | [1] |
| Vapor Pressure | 182 mmHg at 20 °C | [1] |
| Vapor Density | 3.44 (Air = 1) | [5] |
| Flash Point | -17 °C (2 °F; 256 K) | [1] |
| Autoignition Temperature | 458 °C (856 °F) | [4] |
| Explosive Limits | 5.4–11.4% by volume in air | [1] |
Spectroscopic Properties
The structural characteristics of this compound can be elucidated through various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The C-H stretching vibrations of the alkyl group are observed in the region of 2975-2845 cm⁻¹.[6] The C-Cl stretching vibrations give rise to a series of bands in the fingerprint region, typically between 800 and 580 cm⁻¹.[6] The unique pattern of absorptions in the fingerprint region (approximately 1500 to 400 cm⁻¹) serves as a distinctive identifier for the molecule.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound provides clear evidence of its structure. It displays two distinct signals, corresponding to the two different chemical environments of the protons. The methyl protons (-CH₃) appear as a doublet, while the methine proton (-CHCl₂) appears as a quartet, due to spin-spin coupling. The integration of these signals reveals a 3:1 proton ratio, consistent with the molecular structure.[7]
The ¹³C NMR spectrum of this compound shows two signals, corresponding to the two carbon atoms in different chemical environments.
Chemical Properties and Reactivity
This compound exhibits reactivity characteristic of halogenated hydrocarbons. Its chemical behavior is dominated by the two chlorine atoms attached to the same carbon atom.
Hydrolysis
When treated with aqueous solutions of strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH), this compound undergoes hydrolysis.[8] The reaction proceeds via a nucleophilic substitution mechanism, where both chlorine atoms are replaced by hydroxyl groups to form an unstable geminal diol (1,1-ethanediol).[8] This intermediate readily eliminates a molecule of water to yield the final product, acetaldehyde (ethanal).[8][9]
Reaction: CH₃CHCl₂ + 2 KOH(aq) → [CH₃CH(OH)₂] + 2 KCl → CH₃CHO + H₂O + 2 KCl
Caption: Hydrolysis of this compound to acetaldehyde.
Elimination (Dehydrochlorination)
In the presence of a strong base in an alcoholic solvent, such as alcoholic potassium hydroxide, this compound undergoes elimination reactions (dehydrochlorination).[10] The first elimination of a molecule of hydrogen chloride (HCl) yields vinyl chloride.[10] A second, subsequent elimination from vinyl chloride produces ethyne (acetylene).[10]
Reaction: CH₃CHCl₂ + alc. KOH → CH₂=CHCl + KCl + H₂O CH₂=CHCl + alc. KOH → HC≡CH + KCl + H₂O
Caption: Elimination reaction of this compound.
Oxidation
The oxidation of this compound can proceed through various pathways depending on the conditions. Catalytic oxidation over metal oxides can lead to the formation of carbon dioxide, carbon monoxide, hydrogen chloride, and chlorine gas.[11][12] Intermediates such as vinyl chloride, 1,1,2-trichloroethane, and trichloroethylene have also been observed.[11] In the atmosphere, it decomposes primarily through reaction with photolytically produced hydroxyl radicals, with a half-life of approximately 62 days.[4]
Thermal Decomposition
When heated to high temperatures (400–500 °C) at high pressure (10 MPa), this compound undergoes thermal cracking to yield vinyl chloride.[4] At even higher temperatures, decomposition can produce hazardous products including hydrogen chloride and carbon oxides.[3]
Reactivity with Metals
This compound can react with certain metals. It is known to attack aluminum and iron, and this corrosive action is enhanced by the presence of water.[3] Reactions with zero-valent metals, such as zinc and iron, can lead to reductive dehalogenation, producing ethane and other hydrocarbons.[1]
Other Reactions
This compound is incompatible with strong oxidizing agents and strong bases.[3] Contact with strong caustics can lead to the formation of flammable and toxic acetaldehyde gas.[3] It can also attack some forms of plastics, rubber, and coatings.[3]
Experimental Protocols
The following sections provide detailed methodologies for the determination of key physical properties of this compound. These protocols are intended as a guide and should be adapted based on available laboratory equipment and safety regulations.
Determination of Boiling Point (Micro Method)
This method is suitable for determining the boiling point of a small volume of a volatile liquid like this compound.
Materials:
-
Thiele tube
-
Mineral oil
-
Thermometer (-10 to 110 °C)
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heating source (Bunsen burner or heating mantle)
-
Safety goggles and lab coat
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the top of the side arm.
-
Add approximately 0.5 mL of this compound to the small test tube.
-
Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, with the thermometer bulb and the sample positioned in the main body of the tube.
-
Gently heat the side arm of the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.
Caption: Workflow for micro boiling point determination.
Determination of Density using a Pycnometer
A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.
Materials:
-
Pycnometer (e.g., 10 mL or 25 mL) with a stopper
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
This compound
-
Distilled water
-
Acetone (for cleaning)
-
Safety goggles and lab coat
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer with its stopper on the analytical balance (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.
-
Ensure the water level is exactly at the calibration mark. Dry the outside of the pycnometer and weigh it (m₂).
-
Empty the pycnometer, rinse with acetone, and dry it completely.
-
Fill the pycnometer with this compound and allow it to equilibrate in the constant temperature water bath.
-
Adjust the liquid level to the calibration mark, dry the exterior, and weigh it (m₃).
-
The density of this compound (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.
Determination of Solubility in Water (Shake-Flask Method)
This method determines the saturation concentration of a solute in a solvent.
Materials:
-
Several glass flasks with airtight stoppers
-
Constant temperature shaker bath
-
Centrifuge
-
Gas chromatograph (GC) with a suitable detector (e.g., FID or ECD) or other analytical instrument for concentration measurement
-
This compound
-
High-purity water
-
Safety goggles and lab coat
Procedure:
-
Add an excess amount of this compound to a known volume of high-purity water in a series of flasks.
-
Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 20 °C).
-
Agitate the flasks for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the flasks to stand undisturbed in the constant temperature bath to allow for phase separation.
-
Carefully withdraw an aliquot of the aqueous phase, avoiding any of the undissolved organic phase.
-
Centrifuge the aqueous aliquot to remove any dispersed micro-droplets of the organic phase.
-
Analyze the concentration of this compound in the clear aqueous phase using a pre-calibrated analytical method, such as gas chromatography.
-
The measured concentration represents the water solubility of this compound at that temperature.
Safety and Handling
This compound is a highly flammable liquid and vapor.[13][14] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[13] It is harmful if swallowed and causes serious eye irritation.[14] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[15] Store in a cool, dry, well-ventilated area in tightly closed containers.[2]
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated data, spectroscopic information, and descriptions of its reactivity offer a solid foundation for its application in research and development. The inclusion of detailed experimental protocols and visual diagrams aims to enhance the practical understanding and safe handling of this important chemical compound. It is imperative for all users to consult the relevant Safety Data Sheets (SDS) and adhere to established laboratory safety procedures when working with this compound.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound | CH3CHCl2 | CID 6365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound (ETHYLIDENE CHLORIDE) | Occupational Safety and Health Administration [osha.gov]
- 6. infrared spectrum of this compound C2H4Cl2 CH3CHCl2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. scribd.com [scribd.com]
- 8. quora.com [quora.com]
- 9. 5 this compound and 1,2-dichloroethane are structural isomers. What .. [askfilo.com]
- 10. What final product will form when alcoholic KOH is treated with 1, 1- dichloroethane? [allen.in]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. appliedgas.com [appliedgas.com]
An In-depth Technical Guide to the Laboratory Synthesis of 1,1-Dichloroethane
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the principal laboratory-scale synthesis routes for 1,1-dichloroethane (ethylidene dichloride), a valuable intermediate in organic synthesis. The guide details established methodologies, including hydrochlorination of vinyl chloride, conversion of acetaldehyde using phosphorus pentachloride, and a two-step synthesis from ethanol. For each method, this document presents detailed experimental protocols, quantitative data, reaction diagrams, and a discussion of the procedural advantages and disadvantages.
Introduction to this compound
This compound (CH₃CHCl₂) is a chlorinated hydrocarbon primarily used as a feedstock in the chemical industry, most notably for the production of 1,1,1-trichloroethane. It also finds application as a solvent for plastics, oils, and fats, and as a cleaning agent. A thorough understanding of its synthesis is crucial for researchers requiring this compound as a building block for more complex molecules. This guide focuses on practical and accessible laboratory-scale preparations.
Synthesis Route 1: Hydrochlorination of Vinyl Chloride
The addition of hydrogen chloride (HCl) to vinyl chloride is a direct and industrially significant method for producing this compound. The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the chloride adds to the carbon with fewer hydrogen atoms. This regioselectivity is a key advantage of this route. The reaction is typically catalyzed by a Lewis acid.
Caption: Reaction pathway for the synthesis of this compound from vinyl chloride.
Data Presentation
| Parameter | Value / Condition | Reference |
| Reactants | Vinyl Chloride, Hydrogen Chloride (gas or solution) | [1] |
| Catalyst | Ferric Chloride (FeCl₃), Aluminum Chloride (AlCl₃), or Zinc Chloride (ZnCl₂) | [1] |
| Temperature | 20–55 °C | [1] |
| Pressure | Atmospheric to slightly elevated | [2] |
| Solvent | Often neat or in a chlorinated solvent | [2] |
| Typical Yield | High, often >95% selectivity in industrial processes | [2] |
| Key Side Products | Minimal; potential for polymerization of vinyl chloride | [3] |
Experimental Protocol
Safety Precaution: Vinyl chloride is a highly flammable, toxic, and carcinogenic gas. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. Ensure the experimental setup is gas-tight and has a system to trap any unreacted vinyl chloride and HCl gas.[4][5]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction medium, a thermometer, and a reflux condenser. The outlet of the condenser should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize excess HCl and any unreacted vinyl chloride.
-
Catalyst Preparation: In the reaction flask, place a catalytic amount of anhydrous ferric chloride (FeCl₃) (e.g., 1-5 mol% relative to the anticipated amount of vinyl chloride).
-
Reaction Initiation: Cool the flask in an ice-water bath. Begin passing a slow, steady stream of dry hydrogen chloride gas through the gas inlet tube into the flask.
-
Addition of Vinyl Chloride: Once a saturated solution of HCl is established, begin bubbling vinyl chloride gas slowly into the reaction mixture. Maintain a slight excess of HCl throughout the reaction.
-
Temperature Control: Monitor the internal temperature and maintain it within the 20–55 °C range, using the ice bath for cooling as the reaction is exothermic.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, stop the flow of gases. Purge the system with an inert gas (e.g., nitrogen) to remove any remaining vinyl chloride and HCl. Wash the crude product mixture with cold water to remove the catalyst, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The this compound can be purified by fractional distillation.[6][7] Collect the fraction boiling at approximately 57 °C.
Synthesis Route 2: From Acetaldehyde and Phosphorus Pentachloride
This classic method involves the conversion of an aldehyde to a geminal dihalide using a halogenating agent. Phosphorus pentachloride (PCl₅) is a highly effective reagent for this transformation, reacting with the carbonyl oxygen of acetaldehyde to yield this compound and phosphorus oxychloride (POCl₃) as a byproduct.
Caption: Synthesis of this compound from acetaldehyde and phosphorus pentachloride.
Data Presentation
| Parameter | Value / Condition | Reference |
| Reactants | Acetaldehyde, Phosphorus Pentachloride (PCl₅) | [8] |
| Stoichiometry | Typically a slight molar excess of PCl₅ | [8] |
| Temperature | Cooled initially, then may be gently warmed | [9] |
| Solvent | Often run neat or in an inert solvent like CCl₄ | [1] |
| Typical Yield | Moderate to high, depending on conditions and work-up | [10] |
| Key Byproduct | Phosphorus Oxychloride (POCl₃) | [8] |
Experimental Protocol
Safety Precaution: Phosphorus pentachloride is highly corrosive and reacts violently with water. It is fatal if inhaled. Handle PCl₅ in a fume hood, wearing a lab coat, acid-resistant gloves, and a full-face shield. Ensure all glassware is scrupulously dry.[11][12] Acetaldehyde is volatile and flammable.
-
Apparatus Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a powder addition funnel, a thermometer, and a reflux condenser connected to a gas trap for HCl.
-
Reactant Addition: Place freshly distilled acetaldehyde into the reaction flask. Cool the flask in an ice-salt bath.
-
Slow Addition of PCl₅: Add phosphorus pentachloride in small portions through the powder funnel to the stirred, cooled acetaldehyde. The reaction is vigorous and produces HCl gas. Control the rate of addition to keep the internal temperature low (e.g., below 10 °C).
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature. Gentle heating may be required to complete the reaction, which can be monitored by GC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to decompose the excess PCl₅ and the POCl₃ byproduct. This step is highly exothermic and will produce more HCl gas.
-
Extraction: Separate the organic layer. Wash it sequentially with cold water, a saturated sodium bicarbonate solution (carefully, to neutralize acid), and finally with brine.
-
Purification: Dry the crude this compound over anhydrous calcium chloride or magnesium sulfate. Purify the final product by fractional distillation, collecting the fraction boiling at 57 °C.[6][7]
Synthesis Route 3: Two-Step Synthesis from Ethanol
Caption: Two-step synthesis of this compound starting from ethanol.
Data Presentation
| Parameter | Step 1: Oxidation | Step 2: Chlorination | Reference |
| Starting Material | Ethanol | Acetaldehyde (from Step 1) | [13] |
| Reagent | Pyridinium Chlorochromate (PCC) | Phosphorus Pentachloride (PCl₅) | [13] |
| Stoichiometry | ~1.2 eq. PCC per eq. of Ethanol | ~1.1 eq. PCl₅ per eq. of Acetaldehyde | [13] |
| Solvent | Dichloromethane (CH₂Cl₂) | Neat or inert solvent | [13] |
| Temperature | 0 °C to Room Temperature | Cooled, then Room Temperature | [13] |
| Overall Yield | Moderate (product of two steps) | [14] |
Experimental Protocol
Safety Precaution: PCC is a toxic chromium salt and a suspected carcinogen. Handle with appropriate PPE. PCl₅ is highly corrosive and water-reactive. Perform all steps in a well-ventilated fume hood.[12]
Step 1: Oxidation of Ethanol to Acetaldehyde [13]
-
Preparation: Suspend pyridinium chlorochromate (PCC) (approx. 1.2 equivalents) and an adsorbent like Celite in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere.
-
Addition of Ethanol: Cool the suspension to 0 °C in an ice bath. Add a solution of ethanol (1 equivalent) in anhydrous CH₂Cl₂ dropwise to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or GC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium byproducts.
-
Isolation of Acetaldehyde: The acetaldehyde is in the filtrate. Due to its low boiling point (20.2 °C), it is often used directly in the next step without full isolation. The solvent can be carefully removed by distillation at atmospheric pressure.
Step 2: Conversion to this compound
-
Procedure: The crude acetaldehyde obtained from Step 1 is then subjected to the chlorination procedure detailed in Synthesis Route 2 using phosphorus pentachloride.
Summary and Comparison
| Feature | Route 1: Hydrochlorination | Route 2: From Acetaldehyde | Route 3: From Ethanol |
| Starting Materials | Vinyl Chloride, HCl | Acetaldehyde, PCl₅ | Ethanol, PCC, PCl₅ |
| Number of Steps | 1 | 1 | 2 |
| Atom Economy | Excellent (addition reaction) | Moderate | Poor |
| Reagent Hazards | Vinyl chloride (carcinogen, flammable gas) | PCl₅ (highly corrosive, water-reactive) | PCC (toxic Cr(VI)), PCl₅ |
| Yield | High | Moderate to High | Moderate |
| Advantages | High yield, high selectivity, direct. | Utilizes a common aldehyde. | Starts from a very common, inexpensive alcohol. |
| Disadvantages | Requires handling of a toxic/carcinogenic gas. | PCl₅ is hazardous; POCl₃ byproduct can complicate work-up. | Multi-step, lower overall yield, uses toxic chromium reagent. |
Conclusion
The laboratory synthesis of this compound can be accomplished through several effective routes. The hydrochlorination of vinyl chloride offers the most direct and highest-yielding pathway, though it necessitates specialized equipment and stringent safety protocols for handling a carcinogenic gas. The conversion of acetaldehyde with phosphorus pentachloride is a viable and classic alternative, provided the hazardous nature of PCl₅ is managed appropriately. For situations where acetaldehyde is unavailable, a two-step synthesis from ethanol is a practical, albeit lower-yielding, option. The choice of method will ultimately depend on the availability of starting materials, the scale of the reaction, and the safety infrastructure of the laboratory. Careful planning and adherence to safety protocols are paramount for all described procedures.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. US4048241A - Process for preparing 1,1,1-trichloroethane - Google Patents [patents.google.com]
- 3. Vinyl chloride - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 6. CA1078411A - Separation of this compound from 1,2-dichloroethane - Google Patents [patents.google.com]
- 7. Purification [chem.rochester.edu]
- 8. How does acetaldehyde react with: `PCl_(5)` [allen.in]
- 9. coherentmarketinsights.com [coherentmarketinsights.com]
- 10. When acetaldehyde reacts with PCl5 the resulting compound class 12 chemistry CBSE [vedantu.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. lobachemie.com [lobachemie.com]
- 13. How will you convert ethanol to this compound ? [allen.in]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
1,1-dichloroethaneCAS number and molecular structure
An In-depth Technical Guide to 1,1-Dichloroethane
Topic: this compound CAS Number: 75-34-3 Molecular Formula: C₂H₄Cl₂
This technical guide provides a comprehensive overview of this compound, a chlorinated hydrocarbon with significant applications in chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical and physical properties, synthesis, applications, and safety protocols.
Chemical Identity and Structure
This compound, also known as ethylidene dichloride, is a colorless, oily liquid with a characteristic chloroform-like odor.[1][2] Its Chemical Abstracts Service (CAS) registry number is 75-34-3 .[1][3][4][5] The molecule consists of an ethane backbone where two chlorine atoms are attached to the same carbon atom.
Molecular Identifiers:
-
IUPAC Name: this compound[1]
-
SMILES: CC(Cl)Cl[1]
-
Synonyms: Ethylidene chloride, Ethylidene dichloride, Dichloromethylmethane, Asymmetrical dichloroethane.[1][3][5][6][7]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below. It is slightly soluble in water but miscible with most organic solvents like alcohol and ether.[1][3][8]
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 98.96 g/mol | [1][8][9] |
| Appearance | Colorless, oily liquid | [1][4] |
| Odor | Chloroform-like, ether-like | [1][3][8][9] |
| Density | 1.174 - 1.2 g/cm³ at 20 °C | [3][8][10] |
| Melting Point | -97 °C (-143 °F) | [3][8][10] |
| Boiling Point | 57.2 - 57.3 °C (135.1 °F) at 760 mmHg | [3][8][10] |
| Vapor Pressure | 182 - 234 mmHg at 20-25 °C | [3][8][10] |
| Vapor Density | 3.44 (Air = 1) | [8] |
| Water Solubility | < 1 mg/mL (0.55 g/100 g) at 20 °C | [8][10] |
| Log K_ow (Octanol/Water Partition Coeff.) | 1.79 | [10] |
| Henry's Law Constant | 5.62×10⁻³ atm-m³/mol at 24 °C | [10] |
Table 2: Safety and Flammability Data
| Property | Value | Reference |
| Flash Point | -12 to -17 °C (2 to 22 °F) | [3][8][10] |
| Autoignition Temperature | 457.8 °C (856 °F) | [8][10] |
| Lower Explosive Limit (LEL) | 5.4 - 5.6% | [3][8][10] |
| Upper Explosive Limit (UEL) | 11.4% | [3][8][10] |
| UN Number | 2362 | [1] |
Synthesis and Manufacturing
This compound is produced commercially through several methods. The primary industrial synthesis involves the reaction of vinyl chloride with hydrogen chloride.[11][12]
Experimental Protocol: Synthesis via Hydrochlorination of Vinyl Chloride
This process is typically conducted at temperatures between 20–55 °C in the presence of a Lewis acid catalyst.
-
Reactants: Vinyl chloride (CH₂=CHCl) and hydrogen chloride (HCl).
-
Catalyst: Aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or zinc chloride (ZnCl₂).[11][12]
-
Reaction Medium: The reaction is often carried out in a liquid phase, sometimes using this compound itself as the medium.[12]
-
Procedure Outline:
-
A suitable reactor is charged with the catalyst and the reaction medium.
-
Gaseous vinyl chloride and hydrogen chloride are introduced into the reactor.
-
The temperature is maintained within the optimal range (20–55 °C) to facilitate the electrophilic addition reaction.
-
The product, this compound, is continuously removed and purified through distillation.
-
-
Byproducts: The reaction is generally high-yielding, but other chlorinated hydrocarbons can form as minor byproducts.
Other production methods include the direct chlorination of ethane at high temperatures (400–550 °C) and the reaction of acetaldehyde with phosphorus pentachloride.[11] It also occurs as a byproduct in the synthesis of other C2 chlorinated hydrocarbons like vinyl chloride and 1,2-dichloroethane.[11][12]
Caption: Synthesis of this compound via hydrochlorination.
Chemical Reactivity and Applications
The primary industrial application of this compound is as a chemical intermediate, especially in the production of 1,1,1-trichloroethane.[3][11][13] This conversion is achieved through thermal or photochemical chlorination.
Caption: Reaction pathway from this compound to 1,1,1-trichloroethane.
Other significant uses include:
-
Solvent: It is used as a solvent for plastics, oils, and fats, and in paint and varnish removers.[3][7][11][13]
-
Degreasing Agent: Employed in metal degreasing and cleaning applications.[7][13]
-
Fumigant: Used in insecticide sprays and for fumigation.[3][7][13]
-
Manufacturing: It finds application in the production of high-vacuum resistant rubber and synthetic fibers.[7][11][13]
Historically, it was used as a surgical anesthetic, but this application has been discontinued due to its toxicity.[1][9][11]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quantification of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound shows two distinct signals, consistent with its two different proton environments.[14]
-
CH₃ group: A doublet appears around δ 2.0-2.2 ppm. The signal is split into a doublet by the adjacent single proton.
-
CHCl₂ group: A quartet appears around δ 5.8-6.0 ppm. This signal is split into a quartet by the three protons of the adjacent methyl group. The integration ratio of these signals is 3:1 (CH₃:CHCl₂), confirming the structure.[14]
¹³C NMR Spectroscopy
The carbon NMR spectrum exhibits two signals, corresponding to the two non-equivalent carbon atoms in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.
-
C-H stretching: Vibrations for the alkyl group are observed in the 2845-2975 cm⁻¹ region.[15]
-
C-Cl stretching: Strong absorption bands corresponding to the C-Cl bonds are found in the fingerprint region, typically between 580-800 cm⁻¹.[15]
Safety and Toxicology
This compound is a hazardous substance that requires careful handling.
Table 3: Occupational Exposure Limits
| Organization | Limit | Value |
| OSHA (PEL) | TWA (8-hr) | 100 ppm (400 mg/m³) |
| NIOSH (REL) | TWA (10-hr) | 100 ppm (400 mg/m³) |
| ACGIH (TLV) | TWA (8-hr) | 100 ppm (400 mg/m³) |
| NIOSH (IDLH) | Immediately Dangerous to Life or Health | 3,000 ppm |
(Source: OSHA, NIOSH, ACGIH as cited in[2][4][16])
Health Effects:
-
Acute Exposure: Inhalation of high concentrations can depress the central nervous system, leading to symptoms like dizziness, headache, and nausea.[16][17] It can also cause irritation to the skin, eyes, nose, and throat.[16]
-
Chronic Exposure: Long-term exposure may affect the liver and kidneys.[16][17]
-
Carcinogenicity: The U.S. Environmental Protection Agency (EPA) has classified this compound as a Group C, possible human carcinogen, based on animal studies that showed an increase in tumors.[1][9][17] It is also listed under California Proposition 65 as a known carcinogen.[3]
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from ignition sources.[7]
-
It is highly flammable and its vapors can form explosive mixtures with air.[12]
-
Reacts violently with strong oxidizing agents, alkali metals, and powdered metals.[12][16]
-
Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, especially in poorly ventilated areas.
Disposal: Disposal should be carried out in accordance with federal, state, and local regulations. It may be disposed of via high-temperature incineration with appropriate scrubbing for acidic gases.[11]
References
- 1. This compound | CH3CHCl2 | CID 6365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (ETHYLIDENE CHLORIDE) | Occupational Safety and Health Administration [osha.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - IDLH | NIOSH | CDC [cdc.gov]
- 5. Ethane, 1,1-dichloro- [webbook.nist.gov]
- 6. Ethane, 1,1-dichloro- (CAS 75-34-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. parchem.com [parchem.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. This compound | 75-34-3 [chemicalbook.com]
- 10. Table 4-2, Physical and Chemical Properties of this compound - TOXICOLOGICAL PROFILE FOR this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Page loading... [guidechem.com]
- 13. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 14. 1H proton nmr spectrum of this compound C2H4Cl2 CH3CHCl2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. infrared spectrum of this compound C2H4Cl2 CH3CHCl2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. nj.gov [nj.gov]
- 17. epa.gov [epa.gov]
An In-Depth Technical Guide to the Solubility of 1,1-Dichloroethane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,1-dichloroethane in a range of common organic solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where this compound is used as a solvent or intermediate.
Quantitative Solubility Data
This compound, a versatile chlorinated hydrocarbon, exhibits high miscibility with a wide array of organic solvents. While many sources qualitatively describe it as "soluble" or "miscible," obtaining precise quantitative data often requires consulting specialized chemical engineering and thermodynamic databases. The following table summarizes available quantitative data, primarily derived from Vapor-Liquid Equilibrium (VLE) and Liquid-Liquid Equilibrium (LLE) studies found in resources such as the Dortmund Data Bank (DDB) and the NIST Chemistry WebBook.
It is important to note that for many of the listed solvent systems, this compound is considered fully miscible at standard conditions, meaning they will form a single homogeneous phase in all proportions. In such cases, the concept of a maximum solubility is not applicable. The data presented here is often in the form of mole fractions at specific temperatures and pressures as determined in VLE and LLE studies.
| Organic Solvent | Temperature (°C) | Pressure (kPa) | Mole Fraction of this compound (x₁) | Data Type | Reference |
| Methanol | 50.0 | 101.3 | Various | VLE | [Dortmund Data Bank] |
| Ethanol | 60.0 | 101.3 | Various | VLE | [Dortmund Data Bank] |
| Acetone | 50.0 | 101.3 | Various | VLE | [Dortmund Data Bank] |
| Diethyl Ether | Miscible at STP | - | - | Qualitative | - |
| Benzene | 75.0 | 101.3 | Various | VLE | [Dortmund Data Bank] |
| Toluene | 80.0 | 101.3 | Various | VLE | [Dortmund Data Bank] |
| Chloroform | Miscible at STP | - | - | Qualitative | - |
| Carbon Tetrachloride | 70.0 | 101.3 | Various | VLE | [Dortmund Data Bank] |
Note: "Various" indicates that a range of compositions has been studied and the full dataset is available in the cited database. "STP" refers to Standard Temperature and Pressure. For fully miscible systems, no specific solubility limit is given.
Experimental Protocols for Solubility Determination
The quantitative determination of the solubility of a volatile organic compound like this compound in an organic solvent is typically achieved through the measurement of Vapor-Liquid Equilibrium (VLE) or Liquid-Liquid Equilibrium (LLE). Below are detailed methodologies for these key experiments.
Vapor-Liquid Equilibrium (VLE) Determination by Ebulliometry (Isobaric Method)
This method is used to determine the boiling temperature of a liquid mixture at a constant pressure as a function of its composition.
Objective: To obtain T-x-y (Temperature-Liquid Mole Fraction-Vapor Mole Fraction) data for a binary system of this compound and an organic solvent at a constant pressure.
Apparatus: A dynamic recirculating still (ebulliometer), such as an Othmer or Gillespie type, equipped with a heating mantle, a condenser, sampling ports for both liquid and vapor phases, and a calibrated temperature sensor. The system must be connected to a pressure control system to maintain isobaric conditions.
Procedure:
-
Preparation: The ebulliometer is thoroughly cleaned and dried. The pure components (this compound and the solvent) are degassed to remove any dissolved air.
-
Charging the Still: A mixture of known composition (by weight or volume) of this compound and the organic solvent is charged into the reboiler of the ebulliometer.
-
Equilibration: The pressure is set and maintained at the desired level. The heating mantle is turned on to bring the mixture to a gentle boil. The system is allowed to reach a steady state, where the temperature and the composition of the liquid and vapor phases remain constant. This is typically achieved when the condensed vapor (distillate) is continuously returned to the reboiler, ensuring equilibrium.
-
Sampling: Once equilibrium is established, samples of the boiling liquid and the condensed vapor are carefully withdrawn through the respective sampling ports.
-
Composition Analysis: The composition of the liquid and vapor samples is determined using an appropriate analytical technique. Common methods include:
-
Gas Chromatography (GC): A gas chromatograph equipped with a suitable column (e.g., a capillary column with a non-polar stationary phase) and a detector (e.g., a Flame Ionization Detector - FID or a Thermal Conductivity Detector - TCD) is used. Calibration curves are prepared using standard mixtures of known compositions.
-
Refractometry: The refractive index of the samples is measured using a calibrated refractometer. A calibration curve of refractive index versus composition for the binary system must be established beforehand.[1][2][3][4][5]
-
-
Data Collection: The equilibrium temperature and the compositions of the liquid and vapor phases are recorded.
-
Varying Composition: The composition of the mixture in the reboiler is changed by adding a known amount of one of the pure components, and steps 3-6 are repeated to obtain data over the entire composition range.
Vapor-Liquid Equilibrium (VLE) Determination by the Static Method (Isothermal Method)
This method involves measuring the total vapor pressure of a liquid mixture of known composition at a constant temperature.
Objective: To obtain P-x-y (Pressure-Liquid Mole Fraction-Vapor Mole Fraction) data for a binary system of this compound and an organic solvent at a constant temperature.
Apparatus: A thermostatted equilibrium cell equipped with a magnetic stirrer, a pressure transducer, a temperature sensor, and ports for charging the components and for sampling. The cell must be connected to a vacuum line for degassing.
Procedure:
-
Preparation: The equilibrium cell is cleaned, dried, and evacuated. The pure components are thoroughly degassed.
-
Charging the Cell: A known amount of the first component (e.g., the organic solvent) is charged into the cell. A known amount of the second component (this compound) is then injected into the cell. The exact amounts are determined by weight.
-
Equilibration: The cell is immersed in a constant temperature bath and the mixture is stirred until the total pressure inside the cell becomes constant, indicating that vapor-liquid equilibrium has been reached.
-
Data Recording: The equilibrium temperature and pressure are recorded.
-
Composition Determination: For a binary system, the composition of the liquid phase is known from the amounts of each component added. The composition of the vapor phase can be calculated from the experimental data using thermodynamic models (e.g., by applying the Gibbs-Duhem equation). Alternatively, a small sample of the vapor phase can be withdrawn and analyzed using gas chromatography.
-
Varying Composition: The composition of the liquid mixture is changed by adding a known amount of one of the components, and steps 3-5 are repeated to cover the desired composition range.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for determining the solubility of a volatile organic compound like this compound in an organic solvent using a dynamic (ebulliometer) method.
Caption: Workflow for VLE determination using an ebulliometer.
Solvent Selection Logic
The choice of an organic solvent for a specific application involving this compound depends on several factors beyond just solubility. The following diagram illustrates a logical decision-making process for solvent selection.
Caption: Decision tree for organic solvent selection.
References
Technical Guide: Vapor Pressure and Boiling Point of 1,1-Dichloroethane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the fundamental physicochemical properties of 1,1-dichloroethane (also known as ethylidene dichloride), with a specific focus on its vapor pressure and boiling point. Accurate data for these properties are critical for process design, safety assessments, and modeling in various research and development applications. This guide consolidates quantitative data, details common experimental protocols for their determination, and presents logical workflows through diagrams.
Physical and Chemical Properties of this compound
This compound is a colorless, oily liquid with a characteristic chloroform-like odor.[1][2][3][4] It is primarily used as a chemical intermediate and as a solvent for substances like paints and varnishes.[1][5] A summary of its key properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂H₄Cl₂ | [6][7] |
| Molecular Weight | 98.96 g/mol | [2][6] |
| Normal Boiling Point | 57.3 °C (330.45 K) | [2][8] |
| Melting Point | -97 °C (-143 °F; 176 K) | [6][9][10] |
| Density | 1.175 g/cm³ at 20 °C | [2][8] |
| Vapor Pressure | 230 mmHg at 25 °C | [2][8] |
| Flash Point | -12 °C (Closed Cup) | [2][8] |
| Solubility in Water | 0.55 g/100 g at 20 °C | [2][8] |
| CAS Registry Number | 75-34-3 | [6][7] |
Boiling Point
The normal boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure at sea level (760 mmHg or 1 atm). For this compound, this value is consistently reported to be approximately 57.3 °C.
| Reported Boiling Point | Pressure | Source |
| 57.3 °C | 760 mmHg | O'Neil et al. 2006[2][8] |
| 57.2 °C | 760 mmHg | Wikipedia[9] |
| 135.1 °F (57.3 °C) | 760 mmHg | NTP, 1992[1] |
| 57 °C | Not Specified | Stenutz[6][10] |
Vapor Pressure
Vapor pressure is a fundamental measure of a liquid's volatility. It is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phase at a given temperature in a closed system. The relationship between temperature and vapor pressure is non-linear and can be modeled effectively using the Antoine equation.
| Temperature | Vapor Pressure (mmHg) | Vapor Pressure (kPa) | Source |
| 20 °C (68 °F) | 182 | 24.26 | NTP, 1992[1][3][9] |
| 25 °C (77 °F) | 227 | 30.26 | Daubert, T.E., et al.[1] |
| 25 °C (77 °F) | 230 | 30.66 | HSDB 2012[2][8] |
| 25 °C (77 °F) | 234 | 31.19 | NTP, 1992[1] |
The Antoine equation is a semi-empirical correlation that describes the relationship between vapor pressure and temperature. A common form of the equation is:
log₁₀(P) = A − (B / (T + C))
Where:
-
P is the vapor pressure in mmHg.
-
T is the temperature in degrees Celsius (°C).
-
A, B, C are substance-specific coefficients.
For this compound, over a temperature range of -31 °C to 79 °C, the following coefficients can be used:
-
A = 6.9853
-
B = 1171.42
-
C = 228.13
Caption: Logical flow showing vapor pressure increasing with temperature until it equals atmospheric pressure at the boiling point.
Experimental Protocols
The following sections detail standardized laboratory procedures for determining the boiling point and vapor pressure of a substance like this compound.
This method, often employing a Thiele tube, is suitable for small sample volumes and provides an accurate boiling point measurement.[11][12] The principle relies on observing the temperature at which the liquid's vapor pressure just exceeds the applied atmospheric pressure.
Methodology:
-
Sample Preparation: Place a small amount (0.5-1 mL) of this compound into a small test tube or fusion tube.
-
Capillary Insertion: Insert a capillary tube, sealed at one end, into the liquid with the open end down.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Heating: Place the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure uniform heat distribution.[12]
-
Observation: Heat the bath gently. As the temperature rises, air trapped in the capillary tube will slowly exit. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[11]
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube is the boiling point.[11]
Caption: Experimental workflow for determining the boiling point using the microscale capillary method.
The static method is a direct technique for measuring vapor pressure.[13] It involves introducing a pure, degassed sample into an evacuated, temperature-controlled chamber and measuring the equilibrium pressure.
Methodology:
-
Sample Purification: Ensure the this compound sample is of high purity, as impurities will affect the vapor pressure.
-
Apparatus Setup: Introduce a small amount of the purified liquid into a sample cell connected to a vacuum line and a high-precision pressure transducer.
-
Degassing: To remove dissolved atmospheric gases, perform several freeze-pump-thaw cycles.[13]
-
Freeze: Freeze the sample using a cryogenic bath (e.g., liquid nitrogen).
-
Pump: Evacuate the headspace above the frozen solid to remove non-condensable gases.
-
Thaw: Close the system to the vacuum pump and allow the sample to thaw, releasing more dissolved gases into the headspace. Repeat this cycle at least three times.
-
-
Equilibration: Place the sealed sample cell in a thermostat-controlled bath set to the desired temperature. Allow sufficient time for thermal and vapor-liquid equilibrium to be established.
-
Pressure Measurement: Record the pressure reading from the transducer. This value is the vapor pressure of the sample at the set temperature.
-
Data Collection: Repeat steps 4 and 5 for a range of different temperatures to generate a vapor pressure curve.
Caption: Experimental workflow for determining vapor pressure using the static method.
References
- 1. This compound | CH3CHCl2 | CID 6365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Table 4-2, Physical and Chemical Properties of this compound - TOXICOLOGICAL PROFILE FOR this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound (ETHYLIDENE CHLORIDE) | Occupational Safety and Health Administration [osha.gov]
- 4. This compound | 75-34-3 [chemicalbook.com]
- 5. This compound CAS#: 75-34-3 [m.chemicalbook.com]
- 6. This compound [stenutz.eu]
- 7. Ethane, 1,1-dichloro- [webbook.nist.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound [stenutz.eu]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
The Forgotten Anesthetic: A Technical Examination of 1,1-Dichloroethane's Historical Use
An in-depth technical guide for researchers, scientists, and drug development professionals on the historical application of 1,1-dichloroethane as an anesthetic agent.
Executive Summary
Once explored as a potential anesthetic, this compound, also known as ethylidene chloride, had a brief and ultimately unsuccessful foray into the medical field. Its use was curtailed due to significant safety concerns, primarily its propensity to induce cardiac arrhythmias at anesthetic concentrations. This document provides a comprehensive technical overview of the historical use of this compound as an anesthetic, detailing its physicochemical properties, pharmacological effects, and the reasons for its abandonment. This guide is intended for researchers, scientists, and drug development professionals interested in the historical context of anesthetic development and the toxicological profiles of halogenated hydrocarbons.
Physicochemical Properties
A clear understanding of this compound's physical and chemical characteristics is essential to appreciate its behavior as an inhalational anesthetic. These properties influenced its administration, potency, and eventual downfall.
| Property | Value | Reference |
| Molecular Formula | C₂H₄Cl₂ | [1] |
| Molecular Weight | 98.96 g/mol | [1] |
| Appearance | Colorless, oily liquid | [2] |
| Odor | Chloroform-like, ethereal | [2] |
| Boiling Point | 57.3 °C | |
| Vapor Pressure | 230 mmHg at 25 °C | |
| Water Solubility | 0.55 g/100 g at 20 °C | |
| Log Kow (Octanol-Water Partition Coefficient) | 1.79 |
Anesthetic Properties and Clinical Application
The anesthetic properties of this compound were investigated during a period of intense discovery for new anesthetic agents in the late 19th and early 20th centuries.[3][4] However, detailed quantitative data from this era is scarce.
Anesthetic Potency
While a precise Minimum Alveolar Concentration (MAC) for this compound is not well-documented in available historical literature, its anesthetic potency was noted. The Meyer-Overton correlation, which links lipid solubility (indicated by the octanol-water partition coefficient, Log Kow) to anesthetic potency, suggests that this compound would have a moderate potency.[3][5]
Induction and Recovery
Historical Administration
The administration of this compound as an anesthetic would have utilized the apparatus common in the late 19th and early 20th centuries.[6][7] These methods offered limited control over the inspired concentration of the anesthetic agent.
Experimental Protocols of the Era
Mechanism of Action and Toxicity
The primary reason for the discontinuation of this compound as an anesthetic was its cardiotoxicity.[9] Understanding the mechanisms behind its anesthetic and adverse effects is crucial.
Anesthetic Mechanism of Action
Like other halogenated hydrocarbons, the anesthetic effect of this compound is believed to result from its interaction with neuronal membranes in the central nervous system.[10] The lipophilic nature of the molecule allows it to partition into the lipid bilayer of nerve cells, disrupting ion channel function and neurotransmission.
Cardiotoxicity: The Arrhythmogenic Effect
The most significant adverse effect of this compound was the induction of cardiac arrhythmias. This is a known issue with many halogenated hydrocarbons and is attributed to the sensitization of the myocardium to catecholamines, such as epinephrine.[10]
Metabolism and Formation of Reactive Intermediates
The biotransformation of this compound is a critical aspect of its toxicology. Metabolism occurs primarily in the liver, mediated by cytochrome P450 (CYP) enzymes.[10]
The major metabolic pathway involves hydroxylation at the C-1 position, leading to the formation of an unstable haloalcohol that rearranges to the reactive intermediate, chloroacetyl chloride.[10] This reactive species can then interact with cellular macromolecules, leading to cellular dysfunction. The minor pathway involves hydroxylation at the C-2 position, producing less reactive metabolites.
Conclusion
The historical use of this compound as an anesthetic serves as a valuable case study in the development of anesthetic agents. Its abandonment due to cardiotoxicity highlights the critical importance of a thorough toxicological evaluation for any new pharmaceutical compound. While detailed quantitative data from its brief period of use is limited, an understanding of its physicochemical properties, proposed mechanisms of action, and metabolic pathways provides important insights for researchers in toxicology and drug development. The lessons learned from the challenges and adverse effects associated with early anesthetics like this compound have paved the way for the much safer anesthetic practices of today.
References
- 1. xenoncolorado.com [xenoncolorado.com]
- 2. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 3. Theories of general anaesthetic action - Wikipedia [en.wikipedia.org]
- 4. History of general anesthesia - Wikipedia [en.wikipedia.org]
- 5. Anaesthetic mechanisms: update on the challenge of unravelling the mystery of anaesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. History of anaesthesia apparatus [general-anaesthesia.com]
- 7. Historical development of the anesthetic machine: from Morton to the integration of the mechanical ventilator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Historical development of modern anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. File:The Meyer-Overton Correlation (Final).png - Wikimedia Commons [commons.wikimedia.org]
- 10. Background Information for this compound - Interaction Profile for: 1,1,1-Trichloroethane, this compound, Trichloroethylene, and Tetrachloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Environmental Footprint of 1,1-Dichloroethane: A Technical Guide to its Origins and Detection
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Dichloroethane (1,1-DCA) is a synthetic chlorinated hydrocarbon with no known natural origins. Its presence in the environment is solely attributable to human activities. This technical guide provides a comprehensive overview of the sources of this compound, detailing its release from industrial processes and its formation as a degradation product of other chlorinated compounds. The document presents quantitative data on its concentrations in various environmental media, outlines detailed experimental protocols for its detection and quantification, and utilizes visualizations to illustrate its environmental pathways. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the environmental behavior of this compound.
Introduction
This compound, a colorless, oily liquid with a chloroform-like odor, is primarily used as a chemical intermediate in the synthesis of 1,1,1-trichloroethane (TCA) and other chemicals.[1] It also finds limited application as a solvent for cleaning and degreasing, and in the manufacturing of plastic wrap, adhesives, and synthetic fibers.[1] Due to its volatility and persistence in certain environments, understanding its sources and fate is crucial for assessing potential exposure and environmental impact. This guide synthesizes the current knowledge on the natural occurrence and environmental sources of this compound, providing a technical foundation for scientific and industrial professionals.
Environmental Sources of this compound
The presence of this compound in the environment is exclusively the result of anthropogenic activities. There are no known natural processes that generate this compound. The primary environmental sources can be categorized as direct industrial releases and indirect formation from precursor compounds.
Industrial Production and Use
The main anthropogenic source of this compound is its production and use in the chemical industry.[2] Industrial releases can occur at various stages, including manufacturing, storage, transportation, and use as a solvent or chemical intermediate.[2] These releases are predominantly to the atmosphere due to the compound's high volatility.[2] However, spills and improper disposal can lead to contamination of soil and water.[3]
Biodegradation of 1,1,1-Trichloroethane
A significant environmental source of this compound is the anaerobic biodegradation of 1,1,1-trichloroethane (TCA).[2] TCA, a widely used industrial solvent, can be reductively dechlorinated by microorganisms in anaerobic environments such as landfills and contaminated groundwater to form this compound as a major degradation product.[2]
Quantitative Data on Environmental Concentrations
The concentration of this compound in the environment varies significantly depending on the proximity to industrial sources and contaminated sites. The following tables summarize the reported concentrations in various environmental media.
Table 1: Concentration of this compound in Air
| Location Type | Concentration Range (µg/m³) | Reference(s) |
| Urban Areas | 0.4 - 6.1 | [4] |
| Industrial Sites | 0.23 - 0.56 | [4] |
| Hazardous Waste Sites | up to 22.5 | [4] |
| Indoor Air | Mean of 12.8 | [4] |
| Rural/Remote Areas | Median of 0.22 (for urban, rural, and industrial sites combined) | [4] |
Table 2: Concentration of this compound in Water
| Water Source | Concentration Range (µg/L) | Reference(s) |
| Public Water Supplies | up to 4.2 | [4] |
| Private Wells | Generally < 10, up to 400 | [4] |
| Groundwater | Generally < 10, up to 400 | [4] |
| Surface Water | Generally < 10 | [4] |
| Industrial Wastewater | 3 - 760 | [5] |
| Landfill Leachate | Not consistently detected | [3] |
Table 3: Concentration of this compound in Soil and Sediment
| Sample Type | Concentration Range | Reference(s) |
| Soil | Minimal data available | [3] |
| Sediment | Minimal data available | [5] |
Note: Data on soil and sediment concentrations are limited due to the compound's tendency to volatilize and partition into air and water.[3]
Experimental Protocols for Detection and Quantification
The standard method for the analysis of this compound in environmental samples is gas chromatography-mass spectrometry (GC/MS) coupled with a purge-and-trap sample introduction system. The following sections detail the methodologies based on widely accepted EPA protocols.
Analysis of Water Samples (Based on EPA Method 8260)
4.1.1. Sample Collection and Preservation:
-
Collect water samples in 40-mL volatile organic analysis (VOA) vials with a Teflon-lined septum cap.
-
Ensure no headspace is present in the vial.
-
Preserve samples by adding hydrochloric acid (HCl) to a pH < 2 and cool to 4°C.
4.1.2. Purge-and-Trap Procedure:
-
An inert gas (e.g., helium) is bubbled through a 5-mL water sample at ambient temperature.
-
The volatile organic compounds (VOCs), including this compound, are purged from the water and trapped on a solid sorbent trap.
-
The trap is heated, and the analytes are desorbed and backflushed with the carrier gas into the GC/MS system.
4.1.3. GC/MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A capillary column suitable for volatile organic compounds (e.g., 60 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature of 35°C held for a few minutes, followed by a ramp to a final temperature of around 200°C.
-
-
Mass Spectrometer (MS):
-
Operated in electron ionization (EI) mode.
-
Scan range: 35-300 amu.
-
Identification is based on the retention time and comparison of the mass spectrum with a reference spectrum.
-
Quantification is typically performed using an internal standard method.
-
Analysis of Soil and Solid Waste Samples (Based on EPA Method 5035A/8260)
4.2.1. Sample Collection and Preservation:
-
Low Concentration Samples (<200 µg/kg): Collect a 5-gram soil plug using a coring device and place it into a pre-weighed 40-mL VOA vial containing a preservative (e.g., sodium bisulfate or methanol) or unpreserved and frozen.[6][7]
-
High Concentration Samples (>200 µg/kg): Collect a 5-gram soil plug and place it into a pre-weighed 40-mL VOA vial containing 10 mL of methanol.[7]
4.2.2. Sample Preparation:
-
Low Concentration (Aqueous Extraction): The entire vial containing the soil and preservative is placed in the purge-and-trap autosampler. Reagent water and internal standards are added automatically.[7]
-
High Concentration (Methanol Extraction): An aliquot of the methanol extract is diluted with reagent water and added to the purge-and-trap system.[7]
4.2.3. Purge-and-Trap and GC/MS Analysis:
-
The purge-and-trap and GC/MS conditions are similar to those used for water analysis, with modifications to the purging parameters to accommodate the soil matrix. The sample is typically heated to 40°C during purging to enhance the release of volatiles.[7]
Visualizing Environmental Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways of this compound in the environment.
References
- 1. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. PUBLIC HEALTH STATEMENT FOR this compound - TOXICOLOGICAL PROFILE FOR this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdn.who.int [cdn.who.int]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. tceq.texas.gov [tceq.texas.gov]
- 7. epa.gov [epa.gov]
toxicological profile and health effects of 1,1-dichloroethane
An In-depth Technical Guide on the Toxicological Profile and Health Effects of 1,1-Dichloroethane
Introduction
This compound (1,1-DCA), also known as ethylidene dichloride, is a chlorinated hydrocarbon with the chemical formula CH₃CHCl₂.[1] It is a colorless, oily liquid with a sweet, chloroform-like odor.[1][2] While it does not occur naturally, 1,1-DCA is produced in large volumes for industrial use.[3][4] Its primary application is as a chemical intermediate in the synthesis of other chemicals, most notably 1,1,1-trichloroethane and vinyl chloride.[2][4][5][6] It also serves as a solvent for plastics, oils, and fats, and is used in paint and varnish removers, as a degreaser, and in some insecticide sprays.[5][7] Previously, it was used as a surgical anesthetic, but this practice was discontinued due to the risk of cardiac arrhythmias.[8][9][10]
Human exposure to this compound can occur in occupational settings through inhalation and dermal contact.[2] The general population may be exposed through the inhalation of contaminated air, particularly near industrial sources or hazardous waste sites, and the ingestion of contaminated drinking water.[3][9][11]
Physical and Chemical Properties
The physical and chemical characteristics of this compound are crucial for understanding its environmental fate and toxicological behavior.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 75-34-3 | [2] |
| Molecular Formula | C₂H₄Cl₂ | [1] |
| Molecular Weight | 98.96 g/mol | [12] |
| Appearance | Colorless, oily liquid | [1][2] |
| Odor | Chloroform-like, ether-like | [1][2] |
| Odor Threshold | 120 ppm | [2] |
| Boiling Point | 57.3 °C (135 °F) | [12] |
| Melting Point | -97 °C (-143 °F) | [12] |
| Vapor Pressure | 182 mmHg at 20 °C | [12] |
| Water Solubility | 5,500 mg/L at 20 °C (0.6%) | [1][12] |
| Log Octanol/Water Partition Coefficient (log Kow) | 1.79 | [13] |
| Henry's Law Constant | 5.2 x 10⁻³ atm·m³/mol at 25 °C | [9] |
| Flash Point | <21 °C (<70 °F) | [1] |
| Specific Gravity | 1.174 at 20 °C |[12] |
Toxicokinetics
Absorption
This compound is readily absorbed following inhalation and oral exposure.[8] Animal studies indicate efficient absorption through the pulmonary and gastrointestinal tracts.[8] Dermal absorption is considered to be limited due to the compound's high volatility.[3]
Distribution
Once absorbed, this compound is distributed throughout the body.[8] Animal studies involving intraperitoneal injections have shown its presence in various tissues, including the liver, kidney, lung, and stomach.[8][10]
Metabolism
This compound is metabolized in the liver, primarily by the cytochrome P-450 (CYP) enzyme system.[8][14] The metabolism is relatively poor, and a significant portion of the absorbed dose is excreted unchanged.[8] At high exposure levels, the metabolic pathways can become saturated.[8]
There are two main proposed metabolic pathways:
-
Major Pathway (Oxidation at C-1): This pathway involves hydroxylation at the C-1 carbon, which is hypothesized to form an unstable intermediate that rearranges to reactive acyl chlorides (acetyl chloride or chloroacetyl chloride).[8] These can then be hydrolyzed to form acetic acid, the major metabolite.[8]
-
Minor Pathway (Oxidation at C-2): A smaller fraction is hydroxylated at the C-2 carbon, leading to the formation of 2,2-dichloroethanol, which is then sequentially oxidized to dichloroacetaldehyde and dichloroacetic acid.[8]
Studies have indicated the involvement of CYP2E1 and CYP2B1/2 isozymes in its metabolism.[8] Glutathione (GSH) appears to play a detoxifying role, as the addition of GSH to in vitro systems suppresses the covalent binding of metabolites to macromolecules.[15]
Excretion
This compound is rapidly excreted, primarily as the unchanged parent compound in expired air.[8] In a study with rats and mice given high oral doses, over 90% of the administered dose was exhaled unchanged or as carbon dioxide within 48 hours.[8] Metabolites are excreted in the urine.[16]
Mechanism of Toxicity
The precise mechanisms of this compound toxicity are not fully elucidated.[14] However, evidence suggests the following:
-
Reactive Metabolites: The hepatotoxicity, renotoxicity, and carcinogenicity are thought to be linked to the formation of reactive intermediates during metabolism.[8] The reactive acyl chlorides produced in the major metabolic pathway can covalently bind to cellular macromolecules like DNA, RNA, and proteins, leading to cellular dysfunction.[8][15]
-
Cardiac Sensitization: The acute cardiotoxic effects, such as arrhythmias, are likely caused by the parent compound sensitizing the heart to endogenous catecholamines like epinephrine, a mechanism common to other low molecular weight chlorinated hydrocarbons.[8]
-
CNS Depression: Like other volatile organic compounds, this compound is a central nervous system (CNS) depressant at high concentrations.[2][9]
Health Effects
Acute Toxicity
Acute exposure to high levels of this compound primarily affects the central nervous system and the cardiovascular system.[2] In humans, inhalation of high concentrations can cause CNS depression (drowsiness, dizziness, and unconsciousness) and cardiac arrhythmias.[2][9] Direct contact can cause skin and eye irritation.[2][11] Animal studies show that acute oral exposure can lead to CNS depression and, at very high doses, respiratory failure.[17]
Table 2: Acute Toxicity of this compound in Animals
| Species | Route | Parameter | Value | Reference |
|---|---|---|---|---|
| Rat (Male, Sprague-Dawley) | Oral | LD₅₀ | 8.2 g/kg | [17][18] |
| Mouse | Inhalation | LC₅₀ | 12,000 ppm / 4 hours | [6] |
| Rabbit | Dermal | LD₅₀ | >5,000 mg/kg |[6] |
Chronic and Subchronic Toxicity
Long-term exposure data in humans is limited. Animal studies provide the primary source of information on chronic toxicity. In a 78-week oral gavage study, no significant non-neoplastic effects were observed in major tissues of rats and mice.[9][19] However, a 26-week inhalation study in cats reported renal toxicity, including crystal precipitation and obstruction in the renal tubules, at concentrations of 750 ppm.[9][19] This effect was not observed in other species like rats, guinea pigs, or rabbits.[9]
Carcinogenicity
There is no direct evidence of carcinogenicity in humans.[8] The U.S. Environmental Protection Agency (EPA) has classified this compound as a Group C, possible human carcinogen, based on limited evidence from animal studies.[2][6][8][14] The International Agency for Research on Cancer (IARC) has not classified its carcinogenic potential.[9][20]
Table 3: Summary of Carcinogenicity Bioassays for this compound
| Species/Strain | Route | Duration | Key Findings | Reference |
|---|---|---|---|---|
| Rat (Osborne-Mendel) | Oral (Gavage) | 78 weeks | - Positive trend for hemangiosarcomas and mammary adenocarcinomas in females. - Study limited by poor survival. | [8][9][10] |
| Mouse (B6C3F1) | Oral (Gavage) | 78 weeks | - Positive trend for hepatocellular carcinomas in males. - Statistically significant increase in benign endometrial stromal polyps in females. - Study limited by poor survival. | [8][9][10] |
| Mouse (B6C3F1) | Oral (Drinking Water) | 52 weeks | - No increase in lung or liver tumors compared to controls. |[9][10][19] |
Genotoxicity
The genotoxicity of this compound is not definitively established, with mixed results from various assays. There is limited in vitro evidence of genotoxicity.[10] In vivo studies show that it can covalently bind to macromolecules in the liver, kidney, lung, and stomach of rats and mice, a characteristic of weak carcinogens.[15]
Table 4: Genotoxicity of this compound
| Test System | Endpoint | Result | Reference |
|---|---|---|---|
| Salmonella typhimurium (Ames test) | Gene Mutation | Mixed (mostly negative) | [10][21] |
| In vitro covalent binding (rat/mouse liver microsomes) | DNA/Protein Binding | Positive | [15] |
| In vivo covalent binding (rat/mouse organs) | DNA/Protein Binding | Positive | [15] |
| In vitro cell transformation (BALB/c-3T3 cells) | Cell Transformation | Positive | [22] |
| In vivo mouse bone marrow | Cytogenetic effects | Positive |[21] |
Reproductive and Developmental Toxicity
Data on reproductive and developmental effects are limited. An inhalation study in pregnant rats exposed to up to 6,000 ppm during gestation found delayed skeletal development (ossification) in fetuses, an effect associated with maternal toxicity (decreased body weight gain).[8][19] No teratogenic effects were observed.[10]
Exposure Limits and Guidelines
Several organizations have established exposure limits to protect workers and the public.
Table 5: Exposure Limits and Guidelines for this compound
| Organization | Type | Limit | Reference |
|---|---|---|---|
| OSHA (Occupational Safety and Health Administration) | PEL (8-hr TWA) | 100 ppm (400 mg/m³) | [20][23][24] |
| NIOSH (National Institute for Occupational Safety and Health) | REL (10-hr TWA) | 100 ppm (400 mg/m³) | [20][23][24] |
| NIOSH | IDLH | 3,000 ppm | [20] |
| ACGIH (American Conference of Governmental Industrial Hygienists) | TLV (8-hr TWA) | 100 ppm | [20][23][24] |
| California EPA | Drinking Water Limit | 20 µg/L |[11] |
PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; REL: Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health; TLV: Threshold Limit Value.
Experimental Protocols
NCI Carcinogenicity Bioassay (1978)
-
Objective: To evaluate the carcinogenic potential of this compound in rats and mice.
-
Test Animals: Osborne-Mendel rats and B6C3F1 mice, 50 of each sex per group.
-
Administration: The chemical was administered by oral gavage in corn oil, 5 days a week for 78 weeks.
-
Dosage Levels (Time-Weighted Average):
-
Rats (Male): 572 and 1144 mg/kg/day.
-
Rats (Female): 475 and 950 mg/kg/day.
-
Mice (Male): 1442 and 2885 mg/kg/day.
-
Mice (Female): 1665 and 3331 mg/kg/day.
-
-
Control Groups: Matched vehicle (corn oil) control groups of 20 animals per sex and species.
-
Observation Period: Animals were observed for an additional 32-33 weeks (rats) or 13 weeks (mice) after the 78-week treatment period.
-
Endpoint Analysis: All animals were subject to complete gross necropsy. Microscopic examination of all major tissues and organs and any gross lesions was performed.
Acute and Subchronic Oral Toxicity Study (Muralidhara et al., 2001)
-
Objective: To determine the acute, subacute, and subchronic oral toxicity of this compound in rats and establish NOAEL and LOAEL values.
-
Test Animals: Adult male Sprague-Dawley (S-D) rats.
-
Acute Study (LD₅₀): Rats were gavaged with single doses ranging up to 12 g/kg and observed for 14 days.
-
Subacute Study: Rats were gavaged daily for 10 consecutive days with 0, 0.5, 1, 2, or 4 g/kg.
-
Subchronic Study: Rats were gavaged 5 times weekly for up to 13 weeks with 0, 0.5, 1, 2, or 4 g/kg.
-
Endpoint Analysis:
-
Clinical signs of toxicity (e.g., CNS depression).
-
Body and organ weights.
-
Serum clinical chemistry (e.g., liver enzymes).
-
Urinalysis.
-
Histopathology of major organs (liver, kidney, lung, brain, spleen, etc.).
-
Hepatic microsomal cytochrome P450 levels and activity.
-
-
Key Findings: The oral LD₅₀ was 8.2 g/kg. The LOAEL for acute, subacute, and subchronic exposure was 1 g/kg, with 0.5 g/kg identified as the NOAEL. Effects included decreased body weight gain and transient increases in enzymuria at higher doses.
Conclusion
This compound is a widely used industrial chemical with a well-defined toxicological profile characterized by low to moderate acute toxicity. The primary health concerns at high acute exposures are CNS depression and cardiac sensitization. Chronic exposure data suggest potential for kidney and liver effects, though species differences are notable. While there is no evidence of carcinogenicity in humans, animal studies provide limited evidence, leading to its classification as a possible human carcinogen by the EPA. Its genotoxic potential appears weak. The metabolism of 1,1-DCA proceeds via cytochrome P450 to produce both stable and reactive metabolites, the latter of which are implicated in its carcinogenic and toxic effects. Adherence to established occupational exposure limits is crucial for mitigating risks in industrial settings.
References
- 1. This compound | CH3CHCl2 | CID 6365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. in.gov [in.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 6. epa.gov [epa.gov]
- 7. Uses and Toxicity of 1,1-Dichloroethane_Chemicalbook [chemicalbook.com]
- 8. Background Information for this compound - Interaction Profile for: 1,1,1-Trichloroethane, this compound, Trichloroethylene, and Tetrachloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. RELEVANCE TO PUBLIC HEALTH - TOXICOLOGICAL PROFILE FOR this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cdn.who.int [cdn.who.int]
- 11. oregon.gov [oregon.gov]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 13. Ethane, 1,1-dichloro- (CAS 75-34-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. Genotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1,1-Dichloroethylene hepatotoxicity: proposed mechanism of action and distribution and binding of 14C radioactivity following inhalation exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acute, subacute, and subchronic oral toxicity studies of this compound in rats: application to risk evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. health.state.mn.us [health.state.mn.us]
- 22. academic.oup.com [academic.oup.com]
- 23. nj.gov [nj.gov]
- 24. airgas.com [airgas.com]
An In-Depth Technical Guide to the Environmental Fate and Transport of 1,1-Dichloroethane in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and transport of 1,1-dichloroethane (1,1-DCA) in soil and water. The document summarizes key physicochemical properties, details the primary environmental processes affecting its distribution, and outlines experimental protocols for its study. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the environmental behavior of this compound.
Physicochemical Properties of this compound
The environmental behavior of this compound is governed by its physical and chemical properties. These properties determine its partitioning between air, water, and soil, as well as its potential for transport and degradation. A summary of these key properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂H₄Cl₂ | [1] |
| Molecular Weight | 98.96 g/mol | [1] |
| Appearance | Colorless, oily liquid | [2][3] |
| Odor | Chloroform-like, ethereal | [2][3] |
| Density | 1.174 g/cm³ at 20 °C | [4] |
| Boiling Point | 57.3 °C | [4] |
| Melting Point | -97.4 °C | [4] |
| Vapor Pressure | 227 mmHg at 25 °C | [5] |
| Water Solubility | 5,500 mg/L at 20 °C | [4] |
| Henry's Law Constant | 5.62 x 10⁻³ atm·m³/mol at 24 °C | [2] |
| Log Octanol-Water Partition Coefficient (Kow) | 1.79 | [4] |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 9.2 - 61.7 L/kg | [2][4] |
Environmental Fate and Transport Mechanisms
The primary processes governing the environmental fate of this compound are volatilization, adsorption in soil, and biodegradation. Abiotic degradation processes such as hydrolysis are generally considered to be slow and less significant.
Transport in Soil
Due to its low soil organic carbon-water partitioning coefficient (Koc), this compound exhibits low adsorption to soil particles, particularly in soils with low organic content[3]. This results in high mobility in the subsurface, allowing it to readily leach from the soil and potentially contaminate groundwater[3].
Transport in Water and Volatilization
In aqueous environments, the relatively high Henry's Law constant of 1,1-DCA indicates a strong tendency to partition from water into the air[2]. Volatilization is a major pathway for the removal of 1,1-DCA from surface waters[3]. Once in the atmosphere, it is subject to photo-oxidation with an estimated half-life of approximately 44 to 49 days[3][4].
Biodegradation
Biodegradation of this compound can occur under both anaerobic and aerobic conditions, although it is generally a slow process with half-lives that can range from months to years.
Under anaerobic conditions, 1,1-DCA can undergo reductive dechlorination. This process involves the sequential removal of chlorine atoms. The primary pathway is the reduction of this compound to chloroethane, which can be further reduced to ethane[6][7]. This process is mediated by specific enzymes known as reductive dehalogenases, such as DcrA, which has been identified in Dehalobacter species[2][3][8]. 1,1-DCA is also a known biodegradation product of the more highly chlorinated solvent 1,1,1-trichloroethane (1,1,1-TCA)[3][6].
Aerobic biodegradation of 1,1-DCA typically occurs as a cometabolic process, where the degradation is facilitated by enzymes produced by microorganisms for the metabolism of other compounds (growth substrates) such as butane or toluene[9]. Monooxygenase enzymes, which have a broad substrate range, can fortuitously oxidize 1,1-DCA[10][11]. The initial step is believed to be the formation of an unstable intermediate that can then be further transformed.
Experimental Protocols
This section details the methodologies for key experiments used to determine the environmental fate and transport parameters of this compound.
Determination of Henry's Law Constant
The Henry's Law Constant can be determined using a static headspace method, such as the Equilibrium Partitioning in Closed Systems (EPICS) method[12].
Protocol:
-
Preparation of Standards: Prepare a series of aqueous standards of 1,1-DCA of known concentrations.
-
Equilibration: Place a known volume of each standard solution into a series of gastight vials, leaving a known headspace volume.
-
Incubation: Seal the vials and incubate them in a constant-temperature water bath with shaking until equilibrium is reached between the aqueous and gas phases.
-
Analysis: Analyze the concentration of 1,1-DCA in the headspace gas using gas chromatography (GC) with an appropriate detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS).
-
Calculation: The Henry's Law Constant (H) is calculated using the following equation: H = Cg / Cw Where Cg is the concentration in the gas phase and Cw is the concentration in the aqueous phase at equilibrium.
Determination of Soil Adsorption Coefficient (Koc)
The soil adsorption coefficient can be determined using the batch equilibrium method as described in OECD Guideline 106[13][14].
Protocol:
-
Soil Preparation: Use a well-characterized soil, determining its organic carbon content, pH, and texture. The soil is typically air-dried and sieved.
-
Solution Preparation: Prepare a solution of 1,1-DCA of known concentration in a 0.01 M CaCl₂ solution (to maintain a constant ionic strength).
-
Equilibration: Add a known mass of soil to a series of centrifuge tubes. Add a known volume of the 1,1-DCA solution to each tube.
-
Incubation: Agitate the tubes for a predetermined time at a constant temperature to reach adsorption equilibrium.
-
Separation: Centrifuge the tubes to separate the soil from the aqueous phase.
-
Analysis: Analyze the concentration of 1,1-DCA remaining in the aqueous supernatant using an appropriate analytical method such as GC-MS.
-
Calculation:
-
The amount of 1,1-DCA adsorbed to the soil is calculated by the difference between the initial and equilibrium aqueous concentrations.
-
The soil-water distribution coefficient (Kd) is calculated as the ratio of the concentration of 1,1-DCA in the soil to the concentration in the water at equilibrium.
-
The Koc is then calculated by normalizing Kd to the fraction of organic carbon (foc) in the soil: Koc = Kd / foc.
-
Biodegradation in a Soil Microcosm Study
This protocol outlines a typical microcosm study to assess the biodegradation of 1,1-DCA in soil under anaerobic conditions.
Protocol:
-
Microcosm Setup: In an anaerobic glovebox, add a known mass of soil and a defined volume of groundwater or a mineral medium to a series of serum bottles.
-
Spiking: Spike the microcosms with a known concentration of 1,1-DCA.
-
Amendments (if any): For biostimulation studies, amend replicate microcosms with an electron donor (e.g., lactate, molasses)[15][16]. For bioaugmentation studies, add a microbial culture known to degrade 1,1-DCA. Include sterile controls (e.g., autoclaved soil) to account for abiotic losses.
-
Incubation: Seal the bottles with Teflon-lined septa and incubate them in the dark at a constant temperature.
-
Sampling: At regular time intervals, sacrifice triplicate microcosms from each treatment group.
-
Analysis: Analyze the concentration of 1,1-DCA and its potential degradation products (e.g., chloroethane, ethane) in both the aqueous and headspace phases using GC-MS.
-
Data Analysis: Plot the concentration of 1,1-DCA over time to determine the degradation rate. The appearance of degradation products confirms biodegradation.
Analytical Methods for this compound
The analysis of this compound in environmental samples is typically performed using gas chromatography coupled with a sensitive detector.
-
Sample Preparation: For water samples, a purge-and-trap system is commonly used to extract and concentrate the volatile 1,1-DCA from the water matrix (EPA Method 5030)[17]. For soil and sediment samples, methods include methanol extraction or purge-and-trap (EPA Method 5035/5035A)[18].
-
Instrumentation: A gas chromatograph (GC) is used to separate 1,1-DCA from other volatile organic compounds. Detection is typically achieved using a mass spectrometer (MS) (EPA Method 8260D), which provides definitive identification and quantification[1][17]. Other detectors like a flame ionization detector (FID) or an electron capture detector (ECD) can also be used.
Conclusion
This compound is a mobile and volatile compound in the environment. Its low tendency to adsorb to soil makes it a potential groundwater contaminant. Volatilization is a significant removal mechanism from surface water. Biodegradation of 1,1-DCA occurs slowly under both anaerobic and aerobic conditions, with distinct enzymatic pathways. A thorough understanding of these properties and processes, along with robust experimental and analytical methods, is crucial for accurately assessing the environmental risks associated with this compound and for developing effective remediation strategies.
References
- 1. epa.gov [epa.gov]
- 2. Identification of Dehalobacter reductive dehalogenases that catalyse dechlorination of chloroform, 1,1,1-trichloroethane and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biotecnologiebt.it [biotecnologiebt.it]
- 5. journals.asm.org [journals.asm.org]
- 6. A 1,1,1-Trichloroethane-Degrading Anaerobic Mixed Microbial Culture Enhances Biotransformation of Mixtures of Chlorinated Ethenes and Ethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A 1,1,1-trichloroethane-degrading anaerobic mixed microbial culture enhances biotransformation of mixtures of chlorinated ethenes and ethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deciphering reductive dehalogenase specificity through targeted mutagenesis of chloroalkane reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic and inhibition studies for the aerobic cometabolism of 1,1,1-trichloroethane, 1,1-dichloroethylene, and this compound by a butane-grown mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. researchgate.net [researchgate.net]
- 14. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 15. Anaerobic biodegradation of ethylene dibromide and 1,2-dichloroethane in the presence of fuel hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioremediation of 1,2-dichloroethane contaminated groundwater: Microcosm and microbial diversity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. eurofinsus.com [eurofinsus.com]
biodegradation pathways of 1,1-dichloroethane in anaerobic conditions
December 24, 2025
Abstract
This technical guide provides an in-depth overview of the anaerobic biodegradation pathways of 1,1-dichloroethane (1,1-DCA), a prevalent environmental contaminant. The document is intended for researchers, scientists, and environmental remediation professionals. It details the core microbial processes, key enzymatic functions, and environmental factors influencing the degradation of this compound. This guide summarizes quantitative data from various studies, outlines detailed experimental protocols for laboratory investigations, and provides visualizations of the key biochemical pathways and experimental workflows. The primary anaerobic degradation mechanism for 1,1-DCA is reductive dechlorination, a process mediated by specific microorganisms, most notably species of the genus Dehalobacter. This process involves the sequential removal of chlorine atoms, transforming 1,1-DCA into less chlorinated and often less toxic compounds, such as chloroethane and ultimately ethane.
Introduction
This compound (1,1-DCA) is a chlorinated aliphatic hydrocarbon that has been widely used in industrial processes, including as a chemical intermediate and a solvent. Its improper disposal has led to widespread contamination of soil and groundwater. Under anaerobic conditions, which are common in subsurface environments, microbial activity can lead to the breakdown of 1,1-DCA. Understanding the intricate pathways of this biodegradation is crucial for developing effective bioremediation strategies.
The predominant anaerobic fate of 1,1-DCA is reductive dechlorination, where the compound serves as an electron acceptor in the respiration of certain specialized bacteria. This process is often coupled with the oxidation of an electron donor, such as hydrogen or simple organic acids. While other abiotic degradation pathways like hydrolysis and elimination can occur, they are generally much slower under typical environmental conditions.[1][2]
Biodegradation Pathways of this compound
Under anaerobic conditions, 1,1-DCA primarily undergoes sequential reductive dechlorination. Other potential, though less significant, pathways include dihaloelimination and hydrolysis.
Reductive Dechlorination
The principal biotic pathway for 1,1-DCA degradation in the absence of oxygen is hydrogenolysis, a type of reductive dechlorination. In this process, a chlorine atom is removed and replaced by a hydrogen atom. This is a stepwise reaction:
-
This compound (1,1-DCA) to Chloroethane (CA): The first step involves the removal of one chlorine atom from 1,1-DCA to form chloroethane. This reaction is catalyzed by a specific reductive dehalogenase enzyme.
-
Chloroethane (CA) to Ethane: Chloroethane can be further reductively dechlorinated to ethane, a non-toxic end product.
This respiratory process is carried out by organohalide-respiring bacteria, with Dehalobacter species being the most well-documented microorganisms capable of utilizing 1,1-DCA as a terminal electron acceptor for growth.[3][4] The overall reaction requires an electron donor, with hydrogen being a key substrate.[5]
Dihaloelimination
Dihaloelimination is another potential anaerobic biodegradation pathway where two chlorine atoms are removed from adjacent carbon atoms, leading to the formation of an alkene. However, for 1,1-DCA, where both chlorine atoms are on the same carbon atom (a geminal dichloroalkane), this pathway is less common than for vicinal dichloroalkanes like 1,2-dichloroethane. Some studies suggest that certain microbial consortia might be capable of a dihaloelimination-like reaction with 1,1-DCA, but this is not considered a major degradation route.
Abiotic Degradation
Abiotic degradation of 1,1-DCA under anaerobic conditions can occur through hydrolysis and elimination reactions, but these processes are generally very slow.[3] The hydrolytic half-life of 1,1-DCA at neutral pH and 25°C is estimated to be in the order of decades.[1] Therefore, biotic processes are the primary drivers of 1,1-DCA attenuation in anaerobic environments.
Key Microorganisms and Enzymes
The key players in the anaerobic biodegradation of 1,1-DCA are specialized bacteria that can utilize chlorinated compounds for their energy metabolism.
Dehalobacter Species
Members of the genus Dehalobacter are obligate organohalide-respiring bacteria and are frequently implicated in the reductive dechlorination of chlorinated ethanes, including 1,1-DCA.[3][4] These bacteria gain energy for growth by coupling the oxidation of electron donors, primarily hydrogen, to the reduction of chlorinated compounds.
Reductive Dehalogenases (RDases)
The central enzymes in this process are reductive dehalogenases (RDases). Specifically, the enzyme responsible for the dechlorination of 1,1-DCA in Dehalobacter has been identified as DcrA .[6][7] DcrA is a corrinoid-containing enzyme that catalyzes the cleavage of the carbon-chlorine bond. Interestingly, research has shown that closely related Dehalobacter strains can possess distinct RDases with high substrate specificity. For instance, the ACT-3 mixed culture contains two distinct Dehalobacter populations: one that dechlorinates 1,1,1-trichloroethane (1,1,1-TCA) to 1,1-DCA via the CfrA enzyme, and another that subsequently dechlorinates 1,1-DCA to chloroethane using the DcrA enzyme.[6][7]
Electron Transport Chain
The process of organohalide respiration involves a membrane-bound electron transport chain.[8][9][10] In Dehalobacter, the electrons from the oxidation of hydrogen by a hydrogenase are transferred through a series of carriers, likely including menaquinone, to the terminal reductive dehalogenase (DcrA), which is anchored to the cell membrane.[11] This electron flow is coupled to the generation of a proton motive force, which drives ATP synthesis.
Quantitative Data on Anaerobic Biodegradation of 1,1-DCA
The rate of anaerobic 1,1-DCA biodegradation is influenced by various factors, including the microbial population, the concentration of the substrate and electron donors, temperature, and pH. The following tables summarize key quantitative data from published studies.
Table 1: Kinetic Parameters for Anaerobic 1,1-DCA Biodegradation
| Microorganism/Culture | Electron Donor | Temperature (°C) | Half-saturation Constant (Ks) (mg/L) | Maximum Growth Rate (µmax) (d-1) | Reference |
| Dehalococcoides-containing culture | Lactate | 22-24 | 15-25 | 0.19-0.52 | [12][13] |
| Landfill-derived culture | Not specified | 10 | Degradation rate constant: 6.0 x 10-3 L/day | Half-life: 115 days | [1] |
Table 2: Degradation Rates of 1,1-DCA in Mixed Cultures
| Culture Source | Electron Donor(s) | Initial 1,1-DCA Concentration | Degradation Rate | Time for Complete Degradation | Reference |
| Aquifer material | Methanol, Ethanol, Acetate, Lactate (MEAL) | Not specified | Progressively increased from ~0.6 to >13 µmol/liter/day | >130 days (for 1,1,1-TCA to CA) | [3][4] |
| Living sludge | Not specified | Not specified | 31.1% degradation to chloroethane (14.5%) | 25 days | [1] |
| Dehalobacter-containing culture | Hydrogen | ~50 µM | ~10 µM/day | 5 days | [5] |
Experimental Protocols
This section provides a generalized, step-by-step protocol for conducting an anaerobic microcosm study to assess the biodegradation of 1,1-DCA.
Materials
-
Anaerobic glove box (e.g., with an atmosphere of N₂/CO₂/H₂)
-
Serum bottles (e.g., 160 mL) with butyl rubber stoppers and aluminum crimp caps
-
Sterile syringes and needles
-
Anaerobic mineral medium (specific composition can vary, but typically contains basal salts, a reducing agent like sodium sulfide or cysteine, and a redox indicator like resazurin)
-
Electron donor solution (e.g., sterile, anaerobic solutions of hydrogen, lactate, acetate, or a mixture)
-
1,1-DCA stock solution (in a non-volatile, water-miscible solvent like methanol, or as a saturated aqueous solution)
-
Inoculum (e.g., groundwater, soil, or an enriched microbial culture)
-
Gas chromatograph with a mass spectrometer (GC-MS) or other appropriate detector for analyzing chlorinated hydrocarbons.
Experimental Workflow
Detailed Methodology
-
Preparation of Anaerobic Medium: Prepare the mineral medium according to a standard recipe (e.g., DSMZ medium 141 for anaerobes). Add a reducing agent (e.g., sodium sulfide) and a redox indicator (resazurin). Dispense the medium into serum bottles inside an anaerobic glove box.
-
Sealing and Sterilization: Seal the bottles with butyl rubber stoppers and aluminum crimps. Remove the bottles from the glove box and autoclave to sterilize.
-
Addition of Electron Donor and 1,1-DCA: Return the sterile bottles to the anaerobic glove box. Add the desired electron donor(s) from sterile, anaerobic stock solutions. Spike the microcosms with 1,1-DCA to the target initial concentration.
-
Inoculation: Inoculate the bottles with the desired microbial source (e.g., 1-10% v/v). Prepare control microcosms, including sterile controls (autoclaved inoculum or no inoculum) and no-substrate controls (inoculum but no 1,1-DCA).
-
Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25-30°C).
-
Sampling and Analysis: At regular time intervals, remove the microcosms from the incubator and allow them to equilibrate to room temperature. For volatile compounds, collect a headspace sample using a gas-tight syringe. For non-volatile compounds, a liquid sample can be taken. Analyze the samples by GC-MS to quantify the concentrations of 1,1-DCA and its degradation products.
-
Data Analysis: Plot the concentration of 1,1-DCA and its products over time. Calculate the degradation rate, often modeled using first-order kinetics for low concentrations.
Conclusion
The anaerobic biodegradation of this compound is a microbially-driven process dominated by reductive dechlorination. Dehalobacter species, equipped with specialized reductive dehalogenase enzymes like DcrA, play a pivotal role in the sequential conversion of 1,1-DCA to chloroethane and ethane. The efficiency of this process is dependent on the presence of suitable electron donors, particularly hydrogen, and is influenced by various environmental parameters. The information presented in this guide, including the compiled quantitative data and detailed experimental protocols, provides a valuable resource for researchers and practitioners working towards the bioremediation of sites contaminated with 1,1-DCA. Further research into the intricate mechanisms of the electron transport chain and the optimization of conditions for microbial growth and activity will continue to enhance the efficacy of bioremediation technologies for chlorinated solvents.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Abiotic degradation of chlorinated ethanes and ethenes in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 1,1,1-Trichloroethane-Degrading Anaerobic Mixed Microbial Culture Enhances Biotransformation of Mixtures of Chlorinated Ethenes and Ethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 1,1,1-trichloroethane-degrading anaerobic mixed microbial culture enhances biotransformation of mixtures of chlorinated ethenes and ethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a Dehalobacter Coculture That Dechlorinates 1,2-Dichloroethane to Ethene and Identification of the Putative Reductive Dehalogenase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Dehalobacter reductive dehalogenases that catalyse dechlorination of chloroform, 1,1,1-trichloroethane and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering reductive dehalogenase specificity through targeted mutagenesis of chloroalkane reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electron transport chains in organohalide-respiring bacteria and bioremediation implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
- 11. Frontiers | Organohalide Respiring Bacteria and Reductive Dehalogenases: Key Tools in Organohalide Bioremediation [frontiersin.org]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analysis of 1,1-Dichloroethane in Water
Introduction
1,1-Dichloroethane is a volatile organic compound (VOC) that may be present in water sources due to industrial discharge or improper disposal.[1][2] Its detection at trace levels is crucial for environmental monitoring and ensuring water quality. This document provides detailed application notes and protocols for the analytical determination of this compound in water, intended for researchers, scientists, and professionals in drug development and environmental science. The primary analytical technique discussed is purge-and-trap gas chromatography (GC) coupled with various detectors, which is a standard and sensitive method for this purpose.[1][3][4]
Analytical Methods Overview
The most common and effective methods for the determination of this compound in water involve purge-and-trap concentration followed by gas chromatography for separation and a suitable detector for quantification. The United States Environmental Protection Agency (EPA) has established several methods applicable to this analysis.
-
Purge-and-Trap Gas Chromatography (GC): This technique involves bubbling an inert gas through a water sample, which strips the volatile this compound from the liquid phase.[5] The vapor is then trapped on an adsorbent material.[5] The trap is subsequently heated, and the desorbed compound is introduced into a gas chromatograph for separation and detection.[5] This method is ideal for extracting and concentrating VOCs from water, allowing for the achievement of low parts-per-billion (ppb) detection limits.
-
Detectors:
-
Mass Spectrometry (MS): Provides definitive identification of this compound based on its unique mass spectrum and is highly sensitive.[3][6] EPA methods 524.1, 524.2, and 8260 utilize GC/MS.[3][7][8]
-
Flame Ionization Detector (FID): A robust and widely used detector for organic compounds.
-
Electron Capture Detector (ECD): Highly sensitive to halogenated compounds like this compound.
-
Photoionization Detector (PID): Another sensitive detector suitable for many VOCs.[9]
-
Electrolytic Conductivity Detector (ELCD): Offers selectivity for halogenated compounds.[9]
-
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of various analytical methods for the detection of this compound in water.
| Method | Technique | Detector | Method Detection Limit (MDL) (µg/L) | Quantitation Limit (µg/L) | Applicable Concentration Range (µg/L) | Reference |
| EPA 502.1 | Purge-and-Trap GC | ELCD | ~0.03-0.2 | - | - | [9][10] |
| EPA 524.1 | Purge-and-Trap GC | MS | 0.17 | - | - | [3] |
| EPA 524.2 | Purge-and-Trap GC | MS | 0.02 - 0.06 | 5 | - | |
| EPA Method | Purge-and-Trap GC | FID | 5 | - | - | [10] |
| General GC/MS | Purge-and-Trap GC | MS | 0.021 - 0.70 | - | 0 - 12 | [6] |
Experimental Protocols
Protocol 1: Analysis of this compound in Water using EPA Method 524.2 (Purge-and-Trap GC/MS)
This protocol is a generalized procedure based on EPA Method 524.2 for the analysis of volatile organic compounds in drinking water.[7]
1. Sample Collection and Preservation
-
Collect water samples in 40 mL glass vials with screw caps and PTFE-faced silicone septa.
-
When sampling, ensure no air bubbles are trapped in the vial. The vial should be filled to overflowing to form a convex meniscus.
-
Preserve the sample by adding a reducing agent (e.g., ascorbic acid) if residual chlorine is present, followed by acidification with hydrochloric acid (HCl) to a pH < 2.
-
Store samples at 4°C and analyze within 14 days.
2. Instrument and Reagents
-
Instrumentation:
-
Purge-and-trap concentrator system.
-
Gas chromatograph with a capillary column suitable for VOC analysis (e.g., DB-624 or equivalent).
-
Mass spectrometer detector.
-
-
Reagents:
-
Reagent water: Purified water free of interfering analytes.
-
Methanol: Purge-and-trap grade.
-
Standard solutions: Certified stock solutions of this compound and internal standards/surrogates (e.g., fluorobenzene, 1,2-dichlorobenzene-d4).[7]
-
3. Experimental Workflow Diagram
Caption: Experimental workflow for this compound analysis.
4. Purge-and-Trap GC/MS Procedure
-
System Blank: Analyze a sample of reagent water to ensure the system is free from contamination.
-
Calibration:
-
Prepare a series of calibration standards by spiking reagent water with known concentrations of this compound and the internal standards/surrogates.
-
Analyze each calibration standard using the purge-and-trap GC/MS system.
-
Generate a calibration curve by plotting the response factor (analyte peak area / internal standard peak area) against the concentration of the analyte. The correlation coefficient (r²) should be ≥ 0.995.
-
-
Sample Analysis:
-
Allow the water sample to come to room temperature.
-
Spike a 5 mL aliquot of the sample with the internal standard and surrogate solution.
-
Load the spiked sample into the purge-and-trap system.
-
Purge the sample with an inert gas (e.g., helium) at a flow rate of approximately 40 mL/min for about 11 minutes.
-
The volatile this compound is carried to a trap containing adsorbents like Tenax, silica gel, and charcoal.
-
After purging, the trap is heated to desorb the analytes, which are then transferred to the GC column.
-
-
GC/MS Analysis:
-
GC Column: A 60 m x 0.25 mm ID capillary column with a 1.4 µm film thickness is commonly used.
-
Oven Program: A typical temperature program starts at 35°C, holds for a few minutes, then ramps up to around 200°C.
-
MS Conditions: The mass spectrometer is operated in the electron ionization (EI) mode, scanning a mass range of approximately 35-300 amu.
-
-
Data Analysis:
-
Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum to that of a known standard. The primary characteristic ions for this compound are m/z 63, 65, and 83.
-
Quantify the concentration of this compound using the calibration curve generated from the analysis of the calibration standards.
-
The recovery of the surrogates should be within acceptable limits (typically 70-130%) to ensure the validity of the results.
-
Logical Relationship of Analytical Steps
The following diagram illustrates the logical flow and decision points in the analytical process.
Caption: Logical flow of the analytical process.
The analytical methods described, particularly purge-and-trap GC/MS, provide sensitive and reliable means for the determination of this compound in water. Adherence to established protocols, including proper sample handling, instrument calibration, and quality control, is essential for obtaining accurate and defensible data. These application notes and protocols serve as a comprehensive guide for laboratories involved in the analysis of volatile organic compounds in aqueous matrices.
References
- 1. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 5. Purge and Trap Overview | Teledyne LABS [teledynelabs.com]
- 6. [Determination of volatile organic compounds in drinking water by purge and trap gas chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glsciences.eu [glsciences.eu]
- 8. agilent.com [agilent.com]
- 9. Page 3: Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – 1,2–Dichloroethane - Canada.ca [canada.ca]
- 10. cdn.who.int [cdn.who.int]
Application Notes: Analysis of 1,1-Dichloroethane by Gas Chromatography-Mass Spectrometry
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. ysi.com [ysi.com]
- 3. hpst.cz [hpst.cz]
- 4. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 5. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glsciences.eu [glsciences.eu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,1-Dichloroethane as a Solvent for Plastics and Oils
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,1-dichloroethane as a solvent for various plastics and oils. The information is intended to guide laboratory procedures, from small-scale solubility testing to larger-scale extraction and processing. All personnel should be thoroughly familiar with the safety precautions outlined in this document before handling this compound.
Introduction
This compound (also known as ethylidene dichloride) is a chlorinated hydrocarbon with the chemical formula CH₃CHCl₂. It is a colorless, oily liquid with a chloroform-like odor.[1] While its primary industrial application is as an intermediate in chemical synthesis, it also serves as a solvent for a variety of materials, including certain plastics, oils, and fats.[1][2] Its utility as a solvent stems from its chemical structure, which allows it to dissolve non-polar and weakly polar compounds.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for safe handling, storage, and application of the solvent.
| Property | Value |
| Molecular Formula | C₂H₄Cl₂ |
| Molar Mass | 98.96 g/mol |
| Appearance | Colorless, oily liquid[1] |
| Odor | Chloroform-like[1] |
| Boiling Point | 57.3 °C (135.1 °F) |
| Melting Point | -97 °C (-143 °F)[1] |
| Density | 1.175 g/cm³ at 20 °C |
| Vapor Pressure | 230 mmHg at 25 °C |
| Solubility in Water | 0.55 g/100 g at 20 °C |
| Flash Point | -17 °C (1.4 °F)[1] |
| Autoignition Temperature | 458 °C (856 °F) |
Data compiled from various sources.
Solubility of Plastics and Oils
This compound is a viable solvent for a range of polymers and lipids. However, its efficacy is dependent on the specific chemical structure of the solute, temperature, and the presence of other substances.
Plastics
This compound is known to dissolve certain plastics, particularly those with non-polar or weakly polar characteristics. It is important to note that it can also cause swelling or stress cracking in some polymers.[3]
Qualitative Solubility of Common Plastics in this compound:
| Plastic | Common Acronym | Solubility in this compound | Notes |
| Polystyrene | PS | Soluble[4][5] | Effective for dissolving both solid and expanded polystyrene. |
| Polycarbonate | PC | Likely Soluble | Polycarbonate is soluble in similar chlorinated solvents like dichloromethane and 1,2-dichloroethane is used in its extraction.[2][6] Experimental verification is recommended. |
| Poly(methyl methacrylate) | PMMA | Soluble | |
| Polyethylene | PE | Insoluble | |
| Polypropylene | PP | Insoluble | |
| Polyvinyl Chloride | PVC | Swells/Partially Soluble |
Oils and Lipids
This compound is an effective solvent for a wide variety of oils and fats due to its ability to dissolve non-polar lipid molecules.[1][7] This makes it suitable for extraction processes.
General Solubility of Oils and Lipids in this compound:
| Substance | General Class | Solubility in this compound |
| Vegetable Oils | Lipids | High |
| Mineral Oils | Hydrocarbons | High |
| Animal Fats | Lipids | High |
| Fatty Acids | Lipids | High |
Note on Quantitative Data: As with plastics, precise quantitative solubility data for specific oils in this compound can vary. Experimental determination is recommended for accurate measurements.
Experimental Protocols
The following protocols are provided as a guide for using this compound as a solvent in a laboratory setting. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol for Dissolving Polystyrene
This protocol describes the steps for dissolving solid polystyrene in this compound.
Materials:
-
Polystyrene (e.g., pellets, foam)
-
This compound (reagent grade)
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Fume hood
-
Appropriate PPE (see Section 5)
Procedure:
-
Preparation: Weigh the desired amount of polystyrene and place it in the glass beaker or flask.
-
Solvent Addition: In a fume hood, carefully measure the required volume of this compound and add it to the container with the polystyrene.
-
Dissolution: Place the container on a magnetic stirrer and add a stir bar. Start stirring the mixture. The dissolution process will begin almost immediately.[8]
-
Observation: Continue stirring until the polystyrene is completely dissolved. The time required will depend on the size and form of the polystyrene, as well as the concentration.
-
Storage: Once dissolved, store the solution in a tightly sealed, properly labeled container in a designated flammable solvent storage cabinet.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. theplasticshop.co.uk [theplasticshop.co.uk]
- 4. bangslabs.com [bangslabs.com]
- 5. bangslabs.com [bangslabs.com]
- 6. US20180105668A1 - Methods of isolating melt-processible polycarbonate from plastic waste, methods of preparing polycarbonate-containing hybrid polymers, and compositions comprising same - Google Patents [patents.google.com]
- 7. This compound CAS#: 75-34-3 [m.chemicalbook.com]
- 8. epsole.com [epsole.com]
Application Notes and Protocols: 1,1-Dichloroethane as a Chemical Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dichloroethane (CH₃CHCl₂), a chlorinated hydrocarbon, serves as a versatile chemical intermediate in a variety of organic transformations. While its primary industrial application lies in the production of 1,1,1-trichloroethane, its utility extends to the synthesis of other key building blocks such as vinyl chloride and acetaldehyde.[1] This document provides detailed application notes and experimental protocols for several key reactions utilizing this compound, offering insights for its application in research and development, including pharmaceutical synthesis.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂H₄Cl₂ |
| Molar Mass | 98.96 g/mol [1] |
| Appearance | Colorless, oily liquid[1] |
| Odor | Chloroform-like[1] |
| Boiling Point | 57.3 °C[1] |
| Melting Point | -97 °C[1] |
| Density | 1.176 g/cm³ |
| Solubility in Water | 5.5 g/L at 20 °C |
Key Synthetic Applications and Protocols
This compound is a valuable precursor for several important classes of organic compounds. The following sections detail the experimental procedures for some of its most significant applications.
Dehydrochlorination to Vinyl Chloride
The elimination of hydrogen chloride from this compound provides a direct route to vinyl chloride, a crucial monomer for the production of polyvinyl chloride (PVC). This reaction is typically performed using a strong base.[2]
Reaction: CH₃CHCl₂ + KOH → CH₂=CHCl + KCl + H₂O
Experimental Protocol: Laboratory-Scale Synthesis of Vinyl Chloride
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Gas collection apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet leading to a collection system, place a solution of potassium hydroxide in ethanol.
-
Slowly add this compound to the flask.
-
Heat the mixture to reflux. The vinyl chloride gas produced will pass through the condenser.
-
Collect the vinyl chloride gas by an appropriate method, such as displacement of water or in a cold trap.
Quantitative Data: While specific lab-scale yields can vary, industrial processes involving thermal cracking of dichloroethanes can achieve high conversions and selectivities to vinyl chloride. For instance, catalytic dehydrochlorination of the related 1,2-dichloroethane over nitrogen-doped activated carbon at 300 °C can lead to near-complete conversion with high selectivity for vinyl chloride.[3]
Experimental Workflow for Dehydrochlorination
Caption: Workflow for the laboratory synthesis of vinyl chloride.
Hydrolysis to Acetaldehyde
The hydrolysis of this compound, a geminal dihalide, proceeds through an unstable gem-diol intermediate, which readily eliminates water to form acetaldehyde. This reaction is typically carried out in the presence of an aqueous base.
Reaction: CH₃CHCl₂ + 2H₂O → [CH₃CH(OH)₂] → CH₃CHO + 2HCl
Experimental Protocol: Laboratory-Scale Synthesis of Acetaldehyde
Materials:
-
This compound
-
Aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution
-
Distillation apparatus
-
Round-bottom flask
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a distillation apparatus, place the aqueous solution of KOH or NaOH.
-
Slowly add this compound to the flask.
-
Gently heat the mixture. Acetaldehyde has a low boiling point (20.2 °C) and will distill as it is formed.[4]
-
Collect the acetaldehyde distillate in a cooled receiver.
Quantitative Data: The reaction is driven to completion by the removal of the volatile acetaldehyde from the reaction mixture.
| Parameter | Value |
| Product | Acetaldehyde |
| Boiling Point | 20.2 °C[4] |
| Expected Yield | Moderate to good (distillation dependent) |
Reaction Pathway for Hydrolysis
Caption: Hydrolysis of this compound to acetaldehyde.
Friedel-Crafts Type Reactions
This compound can act as an alkylating agent in Friedel-Crafts reactions. In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), it can react with aromatic compounds to form substituted products. The reaction with benzene, for example, can lead to the formation of 1,1-diphenylethane.
Reaction: 2C₆H₆ + CH₃CHCl₂ --(AlCl₃)--> (C₆H₅)₂CHCH₃ + 2HCl
Experimental Protocol: Synthesis of 1,1-Diphenylethane
Materials:
-
This compound
-
Benzene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Round-bottom flask
-
Reflux condenser with a gas trap (to absorb HCl)
-
Ice bath
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a gas trap, place anhydrous aluminum chloride and anhydrous benzene.
-
Cool the mixture in an ice bath.
-
Slowly add this compound to the stirred mixture.
-
After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating.
-
Pour the reaction mixture onto ice and hydrochloric acid to decompose the catalyst complex.
-
Separate the organic layer, wash with water and a dilute base solution, and then dry over an anhydrous drying agent.
-
Purify the product by distillation or chromatography.
Quantitative Data: Yields in Friedel-Crafts reactions can be variable and are sensitive to reaction conditions and substrate reactivity.
| Parameter | Value |
| Catalyst | Anhydrous AlCl₃[5] |
| Reaction Type | Electrophilic Aromatic Substitution[5] |
Logical Flow of Friedel-Crafts Reaction
Caption: Logical workflow for the Friedel-Crafts reaction.
Synthesis of 1,1-Diiodoethane
This compound can be converted to 1,1-diiodoethane through a halogen exchange reaction, typically using an iodide source in the presence of a Lewis acid catalyst.[6]
Reaction: CH₃CHCl₂ + 2NaI --(AlCl₃)--> CH₃CHI₂ + 2NaCl
Experimental Protocol: Synthesis of 1,1-Diiodoethane
Materials:
-
This compound (0.4 mol, ~39.6 g)[6]
-
Ethyl iodide (1.2 mol, ~187 g) (as iodide source and solvent)[6]
-
Aluminum chloride (anhydrous, ~2.0 g)[6]
-
Steam bath
-
Separatory funnel
-
Sodium bisulfite (NaHSO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Distillation apparatus
Procedure:
-
In a suitable reaction vessel, mix this compound, ethyl iodide, and aluminum chloride.[6]
-
Heat the mixture on a steam bath for three hours.[6]
-
After cooling, wash the mixture with water and then with a sodium bisulfite solution to remove any unreacted iodine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate.[6]
-
Purify the product by distillation under reduced pressure. The product, 1,1-diiodoethane, distills at 76-77 °C at 25 mmHg.[6]
Quantitative Data:
| Parameter | Value |
| Reactants | This compound, Ethyl Iodide, AlCl₃[6] |
| Reaction Time | 3 hours[6] |
| Temperature | Steam bath[6] |
| Product Yield | ~67.3 g (from 0.4 mol this compound)[6] |
| Boiling Point | 76-77 °C at 25 mmHg[6] |
Application in Alkaloid Synthesis
Spectroscopic Data of Products
Vinyl Chloride (CH₂=CHCl)
-
¹H NMR (300 MHz, CCl₄): δ 5.41 (dd), 5.50 (dd), 6.28 (dd) ppm.[6]
-
¹³C NMR: δ 117.5 (CH₂), 126.1 (CHCl) ppm.[10]
Acetaldehyde (CH₃CHO)
-
¹H NMR: δ 2.20 (d, 3H), 9.80 (q, 1H) ppm.
-
¹³C NMR: δ 31.3 (CH₃), 200.5 (CHO) ppm.
-
Mass Spectrum (m/z): 44 (M+), 43, 29, 15.[12]
Conclusion
This compound is a valuable and cost-effective chemical intermediate with applications in the synthesis of monomers, aldehydes, and more complex organic molecules. The protocols provided herein offer a starting point for researchers to utilize this compound in their synthetic endeavors. Further exploration of its reactivity, particularly in the context of complex molecule and pharmaceutical intermediate synthesis, is warranted.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 3. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 4. byjus.com [byjus.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Vinyl Chloride | H2C=CHCl | CID 6338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Short and Efficient Syntheses of Protoberberine Alkaloids using Palladium-Catalyzed Enolate Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acetaldehyde [webbook.nist.gov]
- 12. Acetaldehyde | CH3CHO | CID 177 - PubChem [pubchem.ncbi.nlm.nih.gov]
laboratory protocol for the synthesis of 1,1,1-trichloroethane from 1,1-dichloroethane
Abstract
This document provides a detailed laboratory protocol for the synthesis of 1,1,1-trichloroethane via the free-radical photochlorination of 1,1-dichloroethane. This method offers a direct route to 1,1,1-trichloroethane, a compound of interest in various chemical research and development applications. The protocol includes a comprehensive experimental procedure, a summary of key quantitative data, and safety precautions. Additionally, a signaling pathway for the reaction mechanism and an experimental workflow are visualized using Graphviz. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
1,1,1-Trichloroethane, also known as methyl chloroform, is a chlorinated hydrocarbon that has historically seen wide use as a solvent. Its synthesis from this compound is a classic example of a free-radical substitution reaction. The industrial production of 1,1,1-trichloroethane is often achieved through the reaction of this compound with chlorine under ultraviolet (UV) irradiation.[1] This process typically results in yields of 80-90%.[1] The primary byproduct of this reaction is 1,1,2-trichloroethane, which can be separated from the desired product by distillation.[1] This application note details a laboratory-scale adaptation of this synthesis, providing a robust protocol for its safe and efficient execution.
Key Quantitative Data
A summary of the physical and chemical properties of the key compounds involved in this synthesis is provided in the table below. This data is essential for monitoring the reaction, purifying the product, and ensuring safe handling.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (nD) |
| This compound | C₂H₄Cl₂ | 98.96 | 57.2[2] | 1.175 | 1.416 |
| 1,1,1-Trichloroethane | C₂H₃Cl₃ | 133.40 | 74.1 | 1.339 | 1.438 |
| 1,1,2-Trichloroethane | C₂H₃Cl₃ | 133.40 | 113.8[3] | 1.4416[3] | 1.471 |
| Chlorine | Cl₂ | 70.90 | -34.04 | 0.003214 (gas) | N/A |
Experimental Protocol
Materials and Equipment
-
Reagents:
-
This compound (≥98% purity)
-
Chlorine gas
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Nitrogen gas (for inert atmosphere)
-
-
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Gas inlet tube
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
UV lamp (e.g., medium-pressure mercury lamp) with a quartz immersion well
-
Gas bubbler
-
Ice bath
-
Heating mantle
-
Separatory funnel (500 mL)
-
Fractional distillation apparatus (including a Vigreux column)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves
-
Procedure
1. Reaction Setup:
-
Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser. The outlet of the condenser should be connected to a gas bubbler containing a solution of sodium hydroxide to neutralize excess chlorine and hydrogen chloride gas produced during the reaction.
-
Place the UV lamp with its quartz immersion well into the central neck of the flask.
-
Charge the flask with this compound (e.g., 100 g, 1.01 mol).
-
Flush the entire apparatus with nitrogen gas to ensure an inert atmosphere.
-
Cool the reaction flask in an ice bath to maintain a low temperature during the initial phase of the reaction.
2. Photochlorination Reaction:
-
Turn on the UV lamp and the magnetic stirrer.
-
Slowly bubble chlorine gas through the stirred this compound. The rate of chlorine addition should be controlled to avoid excessive temperature increase.
-
Maintain the reaction temperature between 10-20 °C. The reaction is exothermic, and the ice bath may need to be replenished.
-
Monitor the progress of the reaction by gas chromatography (GC) by periodically taking small aliquots from the reaction mixture. The reaction is considered complete when the desired conversion of this compound is achieved, typically after 4-6 hours.
3. Work-up:
-
Once the reaction is complete, turn off the UV lamp and stop the flow of chlorine gas.
-
Purge the reaction mixture with nitrogen gas to remove any dissolved chlorine and hydrogen chloride.
-
Transfer the crude reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a 5% aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acidic gases, followed by deionized water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the dried organic layer to remove the drying agent.
4. Purification:
-
The crude product is a mixture of unreacted this compound, the desired 1,1,1-trichloroethane, and the byproduct 1,1,2-trichloroethane.
-
Purify the product by fractional distillation using a Vigreux column.[4]
-
Collect the fraction boiling at approximately 74 °C, which corresponds to 1,1,1-trichloroethane. The lower-boiling this compound will distill first, and the higher-boiling 1,1,2-trichloroethane will remain in the distillation flask.[2][3]
5. Characterization:
-
Confirm the identity and purity of the collected fraction using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and by measuring its refractive index.
Safety Precautions
-
This experiment must be conducted in a well-ventilated fume hood due to the use of toxic and corrosive chlorine and hydrogen chloride gases.
-
This compound and 1,1,1-trichloroethane are hazardous chemicals. Avoid inhalation, ingestion, and skin contact.[5]
-
Chlorine gas is a severe respiratory irritant. Handle with extreme caution.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, at all times.
-
The UV lamp can cause severe eye damage. Ensure the lamp is properly shielded during operation.
Visualizations
References
Application of 1,1-Dichloroethane in the Production of Vinyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The industrial production of vinyl chloride monomer (VCM), a crucial precursor to polyvinyl chloride (PVC), is predominantly achieved through the thermal cracking of 1,2-dichloroethane. While 1,1-dichloroethane is not the primary feedstock for large-scale VCM manufacturing, its potential as a substrate for dehydrochlorination to produce vinyl chloride is a subject of academic and research interest. This document provides an overview of the dehydrochlorination of dichloroethanes, with a specific focus on the available information and potential methodologies for the conversion of this compound to vinyl chloride. Due to the limited availability of direct experimental data for this compound, this note also presents generalized protocols and data from related dehydrochlorination reactions of other chloroethanes to serve as a foundational guide for researchers.
Introduction
Vinyl chloride is a cornerstone of the chemical industry, primarily utilized in the polymerization to PVC, the world's third-most widely produced synthetic plastic polymer. The dominant "balanced process" for VCM production involves the direct chlorination or oxychlorination of ethylene to yield 1,2-dichloroethane (EDC), which is subsequently dehydrochlorinated via thermal pyrolysis to produce vinyl chloride and hydrogen chloride (HCl). The HCl is then typically recycled back into the oxychlorination process.
This compound is often generated as a byproduct in various chlorination and oxychlorination processes of C2 hydrocarbons. While not a primary feedstock, its conversion to the valuable vinyl chloride monomer presents an opportunity for process optimization and waste valorization. The dehydrochlorination of this compound proceeds via the elimination of a molecule of HCl to form the desired vinyl chloride. This reaction can be achieved through thermal means or, more efficiently at lower temperatures, through catalytic processes.
Chemical Reaction Pathway
The dehydrochlorination of this compound to vinyl chloride is a chemical elimination reaction. The overall transformation can be represented as follows:
CH₃CHCl₂ → CH₂=CHCl + HCl
This reaction involves the removal of a hydrogen atom and a chlorine atom from adjacent carbon atoms, leading to the formation of a carbon-carbon double bond.
techniques for handling and disposal of 1,1-dichloroethane in a lab setting
Application Notes and Protocols for 1,1-Dichloroethane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and disposal of this compound in a laboratory setting. Adherence to these protocols is crucial to minimize exposure risks and ensure environmental safety.
Chemical and Physical Properties
This compound is a colorless, oily liquid with a chloroform-like odor.[1][2][3] It is a highly flammable liquid and vapor.[4][5] Understanding its properties is essential for safe handling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 75-34-3 | [6][7] |
| Molecular Formula | C₂H₄Cl₂ | [6][8] |
| Boiling Point | 135°F (57.2°C) | [2] |
| Flash Point | 2°F (-16.7°C) | [2] |
| Vapor Pressure | 182 mmHg at 20°C | [2] |
| Solubility in Water | 0.6% | [2] |
| Specific Gravity | 1.18 | [2] |
| Lower Explosive Limit | 5.4% | [2] |
| Upper Explosive Limit | 11.4% | [2] |
Health Hazards and Exposure Limits
This compound is harmful if swallowed and causes serious eye irritation.[4] It may also cause respiratory irritation.[4] The U.S. EPA has classified this compound as a possible human carcinogen.[6][9]
Table 2: Occupational Exposure Limits for this compound
| Organization | Limit | Value | References |
| OSHA | Permissible Exposure Limit (PEL) - 8-hour TWA | 100 ppm (400 mg/m³) | [10][11][12] |
| NIOSH | Recommended Exposure Limit (REL) - 10-hour TWA | 100 ppm (400 mg/m³) | [10][12][13] |
| ACGIH | Threshold Limit Value (TLV) - 8-hour TWA | 100 ppm (405 mg/m³) | [10][12] |
TWA: Time-Weighted Average
Handling and Storage Protocols
3.1 Personal Protective Equipment (PPE)
When handling this compound, appropriate PPE is mandatory to prevent skin and eye contact, and inhalation.[7][14]
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield are required.[15][16]
-
Skin Protection: A flame-retardant lab coat, full-length pants, and closed-toe shoes are necessary.[15] Chemical-resistant gloves, such as those made of Viton or polyethylene, should be worn.[17] Nitrile gloves may also be suitable, but it is recommended to consult the glove manufacturer's compatibility data.[15][18]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[15] If exposure limits are likely to be exceeded, a NIOSH-approved respirator with appropriate cartridges must be used.[15]
3.2 Safe Handling Practices
-
Avoid contact with skin, eyes, and clothing.[15]
-
Do not inhale vapors or mists.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4][5]
-
Use non-sparking tools and explosion-proof equipment.[5][7][19]
-
Ground and bond containers when transferring material to prevent static discharge.[5][10]
-
Do not eat, drink, or smoke in areas where this compound is handled.[5][7]
3.3 Storage
-
Store in a cool, dry, well-ventilated area in tightly closed containers.[4][7]
-
Store in a flame-proof area away from incompatible materials such as strong oxidizers, strong caustics, and combustibles.[2][5]
-
Containers should be protected from physical damage.[5]
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and further contamination.
4.1 Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
4.2 Experimental Protocol for Spill Cleanup
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area.[10] Secure the entrance to the area.[10]
-
Eliminate Ignition Sources: Turn off all flames, spark-producing equipment, and other ignition sources.[10][20]
-
Ventilate: Increase ventilation in the area of the spill, if it is safe to do so.[10]
-
Personal Protective Equipment: Before entering the spill area, don the appropriate PPE as described in section 3.1.
-
Containment: For liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[10] Do not use combustible materials.
-
Cleanup:
-
Carefully scoop up the absorbed material using non-sparking tools.[21]
-
Place the material into a sealable, properly labeled container for hazardous waste.[10]
-
Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., soapy water), working from the outside in.[21]
-
Place all contaminated cleaning materials into the hazardous waste container.[21]
-
-
Decontamination: Decontaminate all tools used during the cleanup process.
-
Waste Disposal: Seal and label the waste container according to hazardous waste regulations.[21] Arrange for disposal through your institution's environmental health and safety office.
Disposal of this compound Waste
This compound and materials contaminated with it must be disposed of as hazardous waste.[10]
5.1 Disposal Decision Pathway
Caption: Decision pathway for the proper disposal of this compound waste.
5.2 Waste Disposal Protocol
-
Collection: Collect all this compound waste, including contaminated materials from spills, in a designated, properly labeled, and sealed container.[10]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name "this compound".
-
Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[5]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[10] Do not pour this compound down the drain or attempt to dispose of it with regular laboratory trash.[10]
-
Professional Disposal: The recommended method for the disposal of this compound is through a licensed professional waste disposal service, which typically involves incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]
Note: No protocols for the in-lab chemical neutralization or degradation of this compound were found in the reviewed literature. Attempting to treat this chemical without established and validated procedures can be dangerous and is not recommended.
References
- 1. This compound (ETHYLIDENE CHLORIDE) | Occupational Safety and Health Administration [osha.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 3. This compound | CH3CHCl2 | CID 6365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. in.gov [in.gov]
- 7. appliedgas.com [appliedgas.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. nj.gov [nj.gov]
- 11. 1988 OSHA PEL Project - this compound | NIOSH | CDC [cdc.gov]
- 12. airgas.com [airgas.com]
- 13. PUBLIC HEALTH STATEMENT FOR this compound - TOXICOLOGICAL PROFILE FOR this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. wcu.edu [wcu.edu]
- 16. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 17. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 18. americanchemistry.com [americanchemistry.com]
- 19. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 20. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 21. ehs.utk.edu [ehs.utk.edu]
Application Notes and Protocols for Studying the Degradation of 1,1-Dichloroethane
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,1-Dichloroethane (1,1-DCA) is a chlorinated aliphatic hydrocarbon that is a common groundwater contaminant.[1][2] Understanding its degradation is crucial for developing effective bioremediation and chemical remediation strategies. This document provides detailed application notes and protocols for establishing laboratory-scale experiments to study the biotic and abiotic degradation of 1,1-DCA. The primary experimental setup described is the microcosm study, which simulates environmental conditions in a controlled laboratory setting.[3][4]
The protocols outlined below cover both anaerobic and aerobic biotic degradation, as well as abiotic degradation methods. These studies are essential for determining degradation rates, identifying breakdown products, and evaluating the efficacy of different remediation approaches.
Experimental Protocols
This protocol describes the setup of anaerobic and aerobic microcosms to assess the biodegradation potential of 1,1-DCA by indigenous microbial communities from a contaminated site.
1. Materials and Reagents
-
Glassware: Serum bottles (120 mL or 160 mL), screw caps with PTFE-faced silicone septa.
-
Chemicals: this compound (high purity), mineral salt medium (MSM) for aerobic studies, reduced anaerobic mineral media (RAMM) for anaerobic studies, sodium lactate or other electron donors (for anaerobic studies), resazurin (redox indicator for anaerobic media), sodium sulfide (reducing agent for anaerobic media), hydrochloric acid (HCl), nitrogen gas (high purity), oxygen gas (for aerobic studies).
-
Site Samples: Groundwater and soil/sediment from the contaminated site.
-
Equipment: Anaerobic chamber or glove box, gas chromatograph with a mass spectrometer (GC/MS) or flame ionization detector (FID), pH meter, incubator, shaker, sterile filters.
2. Microcosm Setup
The following steps should be performed using aseptic techniques to prevent cross-contamination.
2.1. Aerobic Microcosm Setup
-
Preparation of Medium: Prepare a mineral salt medium (MSM) as described in the literature.[3] Sterilize by autoclaving.
-
Assembly: In a biosafety cabinet, add a known amount of site soil or sediment (e.g., 10-20 g) to each serum bottle.
-
Addition of Medium and Contaminant: Add a specific volume of MSM and site groundwater (e.g., 50% v/v) to each bottle.[3] Spike the microcosms with a stock solution of 1,1-DCA to achieve the desired initial concentration.
-
Controls:
-
Abiotic Control: Use autoclaved soil/sediment and groundwater to distinguish between biotic and abiotic degradation.
-
No-Substrate Control: Prepare microcosms with soil and groundwater but without the addition of 1,1-DCA to monitor for background microbial activity.
-
-
Incubation: Seal the bottles with PTFE-lined septa and aluminum crimp caps. Incubate at a constant temperature (e.g., 20-25°C) in the dark, with shaking to ensure aerobic conditions.
-
Sampling: Periodically collect headspace or aqueous samples using a gas-tight syringe for analysis of 1,1-DCA and its degradation products.
2.2. Anaerobic Microcosm Setup
-
Preparation of Medium: Prepare a reduced anaerobic mineral medium (RAMM) containing a redox indicator like resazurin.[4] The medium should be purged with an oxygen-free gas (e.g., N2/CO2 mix) to remove oxygen.
-
Assembly in Anaerobic Chamber: Perform all subsequent steps inside an anaerobic chamber. Add site soil/sediment and groundwater to serum bottles.
-
Addition of Medium and Amendments: Add the anoxic RAMM to the bottles. For biostimulation, amend the microcosms with an electron donor such as lactate, ethanol, or soybean oil.[4]
-
Spiking with Contaminant: Spike the microcosms with an anaerobic stock solution of 1,1-DCA.
-
Controls:
-
Killed Control: Use autoclaved site materials to account for any abiotic losses.
-
Unamended Control: Prepare microcosms without the addition of an electron donor to assess natural attenuation.[4]
-
Positive Control: Include a microcosm bioaugmented with a known 1,1-DCA degrading culture (e.g., containing Dehalobacter) to serve as a positive control for dechlorination.[1][2]
-
-
Incubation: Seal the bottles and incubate statically in the dark at a controlled temperature.
-
Monitoring: Periodically analyze the headspace for 1,1-DCA, daughter products (e.g., chloroethane, ethene), and methane production.[4] The color of the resazurin indicator should be monitored to ensure anaerobic conditions are maintained.
This protocol outlines an experimental setup to study the chemical degradation of 1,1-DCA using zero-valent iron (ZVI).
1. Materials and Reagents
-
Glassware: Serum bottles or vials with PTFE-lined caps.
-
Chemicals: this compound, zero-valent iron (nanoscale or microscale particles), deoxygenated deionized water, anaerobic buffer solution.
-
Equipment: Anaerobic chamber, GC/MS or GC/FID, shaker.
2. Experimental Procedure
-
Preparation: All solutions should be prepared with deoxygenated water and all manipulations carried out in an anaerobic chamber to prevent oxidation of the ZVI.
-
Reaction Setup: Add a known mass of ZVI to each serum bottle. Add the anaerobic buffer solution.
-
Spiking: Spike the bottles with a stock solution of 1,1-DCA to the desired concentration.
-
Controls:
-
No-ZVI Control: Prepare a control without ZVI to monitor for any degradation not mediated by the iron.
-
Killed Microbial Control: If using non-sterile site water, include a control with a microbial inhibitor (e.g., sodium azide) to isolate the abiotic process.
-
-
Incubation: Seal the bottles and place them on a shaker to ensure continuous contact between the 1,1-DCA and ZVI.
-
Analysis: At selected time points, sacrifice a bottle from each treatment group and analyze the aqueous phase for 1,1-DCA and potential degradation products like ethane.[5]
Data Presentation
Quantitative data from the degradation studies should be summarized in tables for clear comparison.
Table 1: Concentration of 1,1-DCA and Degradation Products Over Time in Biotic Microcosms
| Time (Days) | Treatment | Replicate | 1,1-DCA (µg/L) | Chloroethane (µg/L) | Ethene (µg/L) | Methane (µmol/bottle) |
| 0 | Aerobic | 1 | 1000 | ND | ND | NA |
| 0 | Anaerobic + Lactate | 1 | 1000 | ND | ND | 0 |
| 15 | Aerobic | 1 | 850 | ND | ND | NA |
| 15 | Anaerobic + Lactate | 1 | 500 | 250 | 50 | 10 |
| 30 | Aerobic | 1 | 700 | ND | ND | NA |
| 30 | Anaerobic + Lactate | 1 | 100 | 400 | 150 | 25 |
ND: Not Detected; NA: Not Applicable
Table 2: First-Order Degradation Rate Constants for 1,1-DCA
| Condition | Treatment | Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) | R² |
| Biotic | Aerobic | 0.005 | 138.6 | 0.95 |
| Biotic | Anaerobic (Unamended) | 0.02 | 34.7 | 0.98 |
| Biotic | Anaerobic + Lactate | 0.08 | 8.7 | 0.99 |
| Abiotic | Zero-Valent Iron | 0.15 | 4.6 | 0.97 |
Analytical Methods
The concentration of 1,1-DCA and its volatile degradation products in aqueous and headspace samples is typically determined using a purge-and-trap gas chromatograph equipped with a mass spectrometer (GC/MS) or a flame ionization detector (FID).[6][7][8] This method is suitable for a wide range of concentrations, from µg/L to mg/L.[6]
Table 3: Analytical Methods for this compound Quantification
| Sample Matrix | Preparation Method | Analytical Method | Sample Detection Limit | Percent Recovery | Reference |
| Water | Purge-and-trap | GC/MS | 0.17 µg/L | No data | WHO |
| Blood | Purge-and-trap on Tenax adsorbent | GC/MS | 100 ng/L | 76–110% | Cramer et al. 1988[7] |
| Breath | Collection in a spirometer and analysis | GC/MS | Not reported | No data | Raymer et al. 1990[7] |
Mandatory Visualizations
Caption: Experimental workflow for a 1,1-DCA microcosm degradation study.
Caption: Simplified degradation pathways of this compound.
References
- 1. A 1,1,1-Trichloroethane-Degrading Anaerobic Mixed Microbial Culture Enhances Biotransformation of Mixtures of Chlorinated Ethenes and Ethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,1,1-trichloroethane and this compound reductive dechlorination kinetics and co-contaminant effects in a Dehalobacter-containing mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unipa.it [iris.unipa.it]
- 4. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 5. Abiotic degradation of chlorinated ethanes and ethenes in water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.who.int [cdn.who.int]
- 7. Table 7-1, Analytical Methods for Determining this compound in Biological Materials - TOXICOLOGICAL PROFILE FOR this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. env.go.jp [env.go.jp]
Application Notes and Protocols: The Use of Dichloroethanes in the Manufacturing of High-Vacuum Resistant Rubber
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dichloroethanes in the synthesis of high-vacuum resistant rubber, with a focus on polysulfide elastomers. While several sources indicate that 1,1-dichloroethane is used in the manufacturing of "high vacuum rubber," detailed experimental protocols in publicly available literature predominantly specify the use of its isomer, 1,2-dichloroethane, in the synthesis of polysulfide rubbers (also known as Thiokol®)[1][2][3][4][5][6]. Polysulfide elastomers are renowned for their excellent resistance to solvents and oils, and their low gas permeability, making them suitable for sealing applications in vacuum environments.
It is hypothesized that this compound can be used in a similar condensation polymerization reaction with sodium polysulfide. This document will detail the well-established protocol for 1,2-dichloroethane and provide the necessary context to adapt this for research into this compound-based polysulfide synthesis.
Overview of Polysulfide Elastomers for Vacuum Applications
Polysulfide rubbers are synthetic elastomers characterized by the presence of sulfidic linkages (-S-S-) in their polymer backbone. Their synthesis typically involves the condensation polymerization of a dihaloalkane with a sodium polysulfide solution[2][4].
Key Properties for High-Vacuum Applications:
-
Low Gas Permeability: The dense structure and the nature of the polysulfide linkages hinder the passage of gases, which is critical for maintaining a vacuum.
-
Solvent Resistance: These elastomers exhibit excellent resistance to a wide range of solvents, oils, and fuels, which is important in environments where such substances may be present[3][5].
-
Good Adhesion: Polysulfide-based sealants adhere well to a variety of substrates.
Synthesis of Polysulfide Rubber
The following sections provide a detailed protocol for the synthesis of polysulfide rubber via condensation polymerization.
2.1. Chemical and Physical Data
A summary of the key reactants and their relevant properties is provided in the table below.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 1,2-Dichloroethane | C₂H₄Cl₂ | 98.96 | 83.5 | 1.253 |
| This compound | C₂H₄Cl₂ | 98.96 | 57.3 | 1.176 |
| Sodium Hydroxide | NaOH | 40.00 | 1390 | 2.13 |
| Sulfur | S | 32.07 | 444.6 | 2.07 |
| Sodium Polysulfide | Na₂Sₓ | Variable | - | - |
2.2. Experimental Protocol: Synthesis of Polysulfide Rubber using 1,2-Dichloroethane
This protocol is based on established laboratory procedures for the synthesis of Thiokol-type rubber[1][2][5].
Materials:
-
Sodium hydroxide (NaOH) pellets
-
Sulfur powder
-
1,2-Dichloroethane (ethylene dichloride)
-
Distilled water
-
250 mL Beaker
-
Hot plate with magnetic stirring capability
-
Stir bar
-
Thermometer
-
Graduated cylinders
-
Funnel and filter paper (optional)
Procedure:
Part A: Preparation of Sodium Polysulfide Solution
-
In a 250 mL beaker, dissolve 2.0 g of sodium hydroxide in 50 mL of distilled water.
-
Heat the solution to boiling on a hot plate with stirring.
-
Carefully and portion-wise, add 4.0 g of sulfur powder to the boiling solution. Continue stirring until the sulfur has dissolved. The solution will turn a dark brown color, indicating the formation of sodium polysulfide (Na₂Sₓ).
-
Once the sulfur is dissolved, remove the beaker from the heat and allow the solution to cool to below 80°C. If any sulfur remains undissolved, the solution can be decanted or filtered.
Part B: Polymerization
-
To the cooled sodium polysulfide solution, add 10.0 mL of 1,2-dichloroethane while stirring continuously.
-
Gently warm the mixture to 70-80°C and maintain this temperature for 10-20 minutes with constant stirring[1][5].
-
A rubbery, yellowish polymer will begin to form and precipitate from the solution.
-
Continue stirring until the reaction is complete, which is typically indicated by the polymer coagulating into a single mass.
Part C: Isolation and Purification
-
Decant the supernatant liquid.
-
Wash the polymer mass several times with warm water to remove any unreacted salts and sodium hydroxide.
-
Remove the polymer from the beaker and press it dry between sheets of filter paper.
-
Allow the polymer to air-dry completely in a fume hood to ensure the evaporation of any residual 1,2-dichloroethane.
Expected Yield and Properties:
-
Yield: The theoretical yield can be calculated based on the limiting reactant. The actual yield will vary depending on reaction conditions.
-
Appearance: A yellowish, elastic solid.
-
Odor: Polysulfide rubbers are known for their characteristic sulfurous odor.
2.3. Notes on Using this compound
While a specific, detailed protocol for this compound was not found in the literature surveyed, it is chemically plausible that it could substitute for 1,2-dichloroethane in the above procedure. Key considerations for adapting the protocol would include:
-
Reaction Temperature: The boiling point of this compound is significantly lower than that of 1,2-dichloroethane (57.3°C vs. 83.5°C). Therefore, the polymerization step should be conducted at a lower temperature (e.g., 45-55°C) to prevent the loss of the monomer through evaporation. A reflux condenser would be highly recommended to maintain the monomer concentration in the reaction mixture.
-
Reaction Kinetics: The reactivity of the two isomers may differ, potentially requiring adjustments to the reaction time.
Diagrams and Workflows
3.1. Synthesis Pathway
The following diagram illustrates the two-step process for the synthesis of polysulfide rubber.
Caption: General synthesis pathway for polysulfide rubber.
3.2. Experimental Workflow
The logical flow of the experimental protocol is depicted below.
Caption: Experimental workflow for polysulfide rubber synthesis.
Safety Precautions
-
Handling of Reagents: Sodium hydroxide is corrosive. Dichloroethanes are toxic and suspected carcinogens. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Heating: Use a hot plate with care to avoid overheating and splashing of corrosive or toxic liquids.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
By following these protocols and considering the necessary adjustments for different isomers, researchers can effectively synthesize and evaluate polysulfide elastomers for high-vacuum applications.
References
- 1. terrificscience.org [terrificscience.org]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. teachmint.storage.googleapis.com [teachmint.storage.googleapis.com]
- 6. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 7. stockwell.com [stockwell.com]
Application Notes and Protocols for Monitoring 1,1-Dichloroethane in Environmental Samples
Introduction
1,1-Dichloroethane (1,1-DCA) is a chlorinated hydrocarbon primarily used as an intermediate in the chemical industry, particularly in the production of 1,1,1-trichloroethane. It has also been used as a solvent and in paint removers.[1] Due to its physical and chemical properties, this compound can be released into the environment, contaminating water, soil, and air.[2] Its persistence and potential health effects necessitate robust and reliable monitoring protocols. Most of the this compound that is released into the environment will vaporize and enter the atmosphere.[1]
This document provides detailed application notes and experimental protocols for the monitoring of this compound in various environmental matrices. The methodologies described are based on established techniques such as purge-and-trap gas chromatography-mass spectrometry (GC-MS), headspace analysis, and solvent extraction, primarily referencing methods developed by the U.S. Environmental Protection Agency (EPA) and the National Institute for Occupational Safety and Health (NIOSH).
These protocols are intended for researchers, environmental scientists, and analytical chemists involved in environmental monitoring and remediation.
Quantitative Data Summary
The following tables summarize key quantitative performance metrics for the determination of this compound in water, soil, and air samples using various analytical methods. These values are indicative and may vary based on instrumentation, laboratory conditions, and sample matrix effects.
Table 1: Quantitative Data for this compound in Water Samples
| Method | Instrumentation | Sample Matrix | Method Detection Limit (MDL) | Quantitation Limit (QL) | Concentration Range | Reference |
| EPA 524.2 | Purge and Trap GC-MS | Drinking Water | 0.030 µg/L | ~0.1 µg/L | 0.02 - 200 µg/L | |
| EPA 5030C / 8260C | Purge and Trap GC-MS | Aqueous Samples | Not explicitly stated for 1,1-DCA, but generally in the low µg/L range. | Not explicitly stated. | Applicable to a wide range of concentrations. | [3][4] |
| Headspace GC-MS | Headspace GC-MS | Water | Not explicitly stated for 1,1-DCA, but can achieve part-per-trillion (ng/L) levels with SIM.[5] | Not explicitly stated. | Calibrated from 0.045 to 1.25 µg/L in one study.[6] | [5][6] |
| HS-SPME-GC/ECD | Headspace Solid-Phase Microextraction GC-ECD | Sewage | 0.005 - 0.8 µg/L (for various halogenated compounds) | Not explicitly stated. | Linear range evaluated from 5 to 200 µg/L. | [7] |
Table 2: Quantitative Data for this compound in Soil and Solid Waste Samples
| Method | Instrumentation | Sample Matrix | Method Detection Limit (MDL) | Quantitation Limit (QL) | Concentration Range | Reference |
| EPA 5035A / 8260C | Closed-System Purge and Trap GC-MS | Soil, Solid Waste | Not explicitly stated for 1,1-DCA, but generally in the 0.5 to 200 µg/kg range for low-level method. | >200 µg/kg for high-level method. | 0.5 - 200 µg/kg (low-level) | [8][9][10] |
Table 3: Quantitative Data for this compound in Air Samples
| Method | Instrumentation | Sample Matrix | Method Detection Limit (MDL) | Quantitation Limit (QL) | Working Range | Reference |
| NIOSH 1003 | Charcoal Tube, GC-FID | Workplace Air | 0.01 mg per sample[11] | Not explicitly stated. | 212 - 838 mg/m³ for a 10 L sample.[12] | [11][13][14] |
Experimental Protocols
Protocol 1: Analysis of this compound in Water by Purge and Trap GC-MS (Based on EPA Methods 524.2 and 5030C/8260C)
This protocol is suitable for the determination of this compound in drinking water, groundwater, and surface water.
1. Sample Collection and Preservation:
-
Collect water samples in 40 mL glass vials with PTFE-lined septa.
-
Ensure no headspace (air bubbles) is present in the vial.
-
Dechlorinate the sample if residual chlorine is present by adding ascorbic acid.
-
Preserve the sample by adding a few drops of 1:1 hydrochloric acid (HCl) to achieve a pH < 2.
-
Store samples at 4°C and analyze within 14 days.
2. Purge and Trap Procedure:
-
Use a commercial purge and trap system.
-
For a standard 5 mL sample, purge with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes at ambient temperature.[15]
-
The purged volatile organic compounds (VOCs) are trapped on a sorbent tube containing materials like Tenax, silica gel, and charcoal.
-
After purging, the trap is heated and backflushed with the inert gas to desorb the trapped analytes into the gas chromatograph.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A 60 m x 0.25 mm ID capillary column with a 1.4 µm film thickness (e.g., DB-624) is suitable.[16]
-
Oven Temperature Program: An initial temperature of 35-45°C held for a few minutes, followed by a ramp to a final temperature of around 220°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan from m/z 35-300 for identification and quantification. Selected Ion Monitoring (SIM) can be used for lower detection limits.
-
Quantitation Ions for this compound: The primary quantitation ion is typically m/z 63, with m/z 65 and 83 used as qualifying ions.[17]
-
4. Quality Control:
-
Analyze a method blank with each batch of samples to check for contamination.
-
Analyze a laboratory control sample (LCS) to assess method performance.
-
Spike a sample with a known concentration of this compound (matrix spike) to evaluate matrix effects.
-
Use internal standards (e.g., fluorobenzene) and surrogates (e.g., 1,2-dichloroethane-d4, toluene-d8) to monitor instrument performance and sample-specific matrix effects.[10]
Protocol 2: Analysis of this compound in Soil and Solid Waste by Closed-System Purge and Trap GC-MS (Based on EPA Method 5035A)
This protocol is designed to minimize the loss of volatile compounds from solid samples.
1. Sample Collection and Preservation:
-
Collect approximately 5 grams of soil or solid waste using a coring device and place it into a pre-weighed 40 mL vial.
-
For low-level analysis, the sample can be collected in a vial containing a preservative solution (e.g., sodium bisulfate) or frozen.
-
For high-level analysis, the sample is collected in a vial containing methanol to extract the volatiles.[10]
-
Store samples at 4°C and analyze within 14 days (if preserved with sodium bisulfate or methanol) or 48 hours if unpreserved (and then frozen).
2. Sample Preparation and Purging:
-
Low-Concentration Method: The entire vial containing the sample is placed in the autosampler of the purge and trap system. The system automatically adds water, surrogates, and internal standards to the vial. The vial is then heated to 40°C, and the sample is purged with an inert gas.[10]
-
High-Concentration Method: An aliquot of the methanol extract is added to a known volume of reagent water containing surrogates and internal standards. This aqueous solution is then purged as described in Protocol 1.[10]
3. GC-MS Analysis:
-
The GC-MS conditions are similar to those described in Protocol 1 for water analysis.
4. Quality Control:
-
Similar QC procedures as in Protocol 1 (method blanks, LCS, matrix spikes) should be followed.
Protocol 3: Analysis of this compound in Workplace Air (Based on NIOSH Method 1003)
This protocol is for the determination of this compound in workplace air using charcoal sorbent tubes and analysis by gas chromatography with flame ionization detection (GC-FID).
1. Sample Collection:
-
Use a solid sorbent tube containing coconut shell charcoal (100 mg front section, 50 mg back section).[11]
-
Connect the sorbent tube to a personal sampling pump calibrated to a flow rate between 0.01 and 0.2 L/min.[11]
-
Sample a known volume of air, typically between 3 and 10 liters.
-
After sampling, cap the tubes and store them at room temperature.
2. Sample Preparation:
-
Break the ends of the sorbent tube and transfer the front and back sections of charcoal to separate 2 mL vials.
-
Add 1 mL of carbon disulfide (CS₂) to each vial to desorb the this compound.
-
Allow the vials to stand for 30 minutes with occasional agitation.[11]
3. Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column suitable for separating volatile halogenated hydrocarbons.
-
Oven Temperature Program: An isothermal or temperature-programmed run appropriate for the separation of the target analytes.
-
Carrier Gas: Nitrogen or helium.
-
-
Detector: Flame Ionization Detector (FID).
4. Quality Control:
-
Analyze field blanks and media blanks to check for contamination.
-
Prepare and analyze calibration standards of this compound in carbon disulfide.
-
Determine the desorption efficiency of this compound from the charcoal by analyzing spiked sorbent tubes.
Visualizations
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Workflow for 1,1-DCA in water.
Caption: Workflow for 1,1-DCA in soil.
Caption: Workflow for 1,1-DCA in air.
References
- 1. shimadzu.com [shimadzu.com]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. gcms.cz [gcms.cz]
- 5. hpst.cz [hpst.cz]
- 6. agilent.com [agilent.com]
- 7. Application of Headspace Solid-Phase Microextraction for Determination of Chloro-Organic Compounds in Sewage Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EPA Method 5035A (SW-846): Closed-System Purge-and-Trap and Extraction for Volatile Organics in Soil and Waste Samples | Homeland Security Research | US EPA [19january2017snapshot.epa.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. synectics.net [synectics.net]
- 12. Page:NIOSH Manual of Analytical Methods - 1003.pdf/4 - Wikisource, the free online library [en.wikisource.org]
- 13. Hydrocarbons, Halogenated (1003) - Wikisource, the free online library [en.wikisource.org]
- 14. cdc.gov [cdc.gov]
- 15. ysi.com [ysi.com]
- 16. Headspace Gas Chromatography-Mass Spectrometry Method for Determination of Class-I Residual Solvents in Several Drug Substances: Method Evaluation by Quality by Design Statistical Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
Troubleshooting & Optimization
challenges in the analytical detection of 1,1-dichloroethane at low concentrations
Welcome to the technical support center for the analytical detection of 1,1-dichloroethane. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound at low concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting this compound at low concentrations?
A1: The most prevalent and effective method for detecting low concentrations (ppt to ppb range) of this compound is Gas Chromatography (GC) coupled with a sensitive detector.[1] To handle the low concentrations typically found in environmental or biological samples, a preconcentration step is almost always necessary. The most common combination is a purge-and-trap system for sample introduction followed by GC with Mass Spectrometry (GC/MS).[1][2][3] Other detectors like Flame Ionization Detectors (FID), Electron Capture Detectors (ECD), and Photoionization Detectors (PID) can also be used.[1][4][5]
Q2: What kind of sample matrices can this compound be measured in?
A2: Analytical methods have been developed to detect this compound in a wide variety of matrices, including air, water (drinking, ground, and marine), soil, and biological tissues and fluids like blood.[1][6] The choice of sample preparation and introduction technique is highly dependent on the matrix.
Q3: What are the typical detection limits for this compound?
A3: Detection limits are highly method-dependent. With modern instrumentation, it is possible to reach sub-parts-per-billion (ppb) levels. For example, purge-and-trap GC coupled with atomic emission detection has reported a detection limit of 0.17 µg/L.[1][7] EPA methods for drinking water analysis using purge-and-trap GC/MS can achieve method detection limits (MDLs) in the range of 0.02 to 0.06 µg/L.[5]
Q4: Are there any common co-contaminants or interferences I should be aware of?
A4: Yes, when analyzing for this compound, especially in environmental samples from contaminated sites, you may encounter other volatile organic compounds (VOCs). Its isomer, 1,2-dichloroethane, is a frequent co-contaminant.[3][8] Other common chlorinated solvents like 1,1,1-trichloroethane (1,1,1-TCA), trichloroethene (TCE), and their degradation products can also be present and may interfere with analysis if not properly separated chromatographically.[9][10]
Analytical Method Performance
The following table summarizes the performance of various analytical methods for the detection of dichloroethanes.
| Method | Analyte | Sample Matrix | Detection Limit (MDL) | Instrument | Reference |
| Purge-and-Trap with AED | This compound | Water | 0.17 µg/L | GC-AED | [1] |
| Purge-and-Trap with PID | This compound | Air | 0.1 ppb | GC-PID | [1] |
| EPA Method 502.2 | 1,2-Dichloroethane | Drinking Water | 0.03 µg/L | GC-ELCD/PID | [5] |
| EPA Method 524.2 | 1,2-Dichloroethane | Drinking Water | 0.02 - 0.06 µg/L | GC/MS | [5] |
| EPA Method 524.3 | 1,2-Dichloroethane | Drinking Water | 0.025 µg/L | GC/MS | [5] |
| Purge-and-Trap GC/MS | This compound | Drinking Water | 0.17 µg/L | GC/MS | [7] |
Troubleshooting Guides
This section addresses specific problems that may arise during the analysis of this compound.
Problem: Low or No Analyte Signal
Q: I am not seeing a peak for this compound, or the signal is much lower than expected. What should I check?
A: This is a common issue that can be traced to several sources, from sample preparation to the detector. A systematic approach is the best way to identify the cause.[11]
-
Check System Suitability: Before running samples, always analyze a reference standard to confirm the instrument is performing correctly. Ensure the detector will respond to your analyte.[11]
-
Verify Sample Integrity: Confirm the concentration and stability of your sample and standards.[11] Volatile compounds like this compound can be lost if samples are stored improperly or if vials are not sealed correctly.
-
Inspect the Injection System:
-
For liquid injections, check for a blocked or malfunctioning syringe.[12]
-
For purge-and-trap systems, check for leaks in the gas lines and purge vessel. Ensure the purge gas flow is optimal and consistent.[11] Contamination or blockage in the trap can also prevent the analyte from reaching the column.[2]
-
-
Examine the GC Column: A broken or improperly installed column will lead to a complete loss of signal.[12] Reinstall the column according to the manufacturer's instructions.
-
Evaluate Detector Performance: Ensure the detector is turned on and operating correctly. For MS detectors, check that the vacuum is stable and perform a tune to verify sensitivity.[12] A blown filament can also result in no signal.[12]
Problem: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing or fronting. What are the causes and solutions?
A: Poor peak shape compromises resolution and integration, leading to inaccurate quantification.
-
Peak Tailing: This is often caused by active sites in the analytical flow path that interact with the analyte.
-
Contaminated Inlet Liner: The glass inlet liner can accumulate non-volatile residues that create active sites. Clean or replace the inlet liner.[11]
-
Column Contamination/Degradation: The first few meters of the analytical column can become contaminated or degraded over time. Trim approximately 0.5 meters from the front of the column.[13]
-
Improper Column Installation: If the column is not installed correctly in the inlet or detector, dead volume can cause peak tailing.[12] Reinstall the column.
-
System Leaks: Small leaks, particularly in the gas lines or fittings, can introduce oxygen and degrade the column phase, creating active sites. Perform a leak check.[11]
-
-
Peak Fronting: This is most commonly a sign of column overload.
-
Sample Concentration Too High: The amount of analyte being loaded onto the column is exceeding its capacity. Dilute the sample or reduce the injection volume.[14]
-
Incorrect Injection Parameters: For splitless injections, if the initial column temperature is too high, it can prevent proper focusing of the analyte band at the head of the column. Lower the initial oven temperature.[11]
-
Problem: Inconsistent Results and Poor Reproducibility
Q: My replicate injections are giving very different results. How can I improve reproducibility?
A: Poor reproducibility can stem from inconsistent sample introduction, system instability, or sample carryover.
-
Autosampler vs. Manual Injection: If using an autosampler, check the syringe for bubbles or damage.[12] Perform a manual injection to rule out issues with the autosampler itself.[13]
-
System Leaks: Fluctuations in carrier gas flow due to leaks will cause retention time and peak area variability. Perform a thorough leak check of the entire system.[11]
-
Temperature and Flow Instability: Ensure that the oven temperature, inlet temperature, and carrier gas flow rates are stable and correct.[12]
-
Sample Carryover: If a high concentration sample is followed by a low one, analyte can adsorb in the system and be released in subsequent runs, causing ghost peaks or artificially high results. Run a solvent blank after a high standard to check for carryover.[12] If carryover is present, clean the injector, replace the liner, and consider baking out the column.[11][14]
Experimental Protocols
Protocol: Purge-and-Trap GC/MS for this compound in Water
This protocol is a generalized procedure based on principles from EPA methods like 624 and 524.2.[2][5] Analysts should always refer to the specific validated method they are required to follow.
-
Sample Collection and Preparation:
-
Collect samples in 40-mL VOA vials with zero headspace (no air bubbles).
-
If required, add a preservative (e.g., HCl) at the time of collection.
-
Store samples at ≤6 °C until analysis.
-
Bring samples to room temperature before analysis.
-
-
Instrument Setup:
-
Purge-and-Trap: Set up the system with the appropriate trap (e.g., containing Tenax, silica gel, and charcoal).[2] Set purge gas (helium) flow to ~40 mL/min. Set purge time to ~11 minutes.
-
GC: Use a capillary column appropriate for volatile compounds (e.g., DB-624). Set oven program (example: initial 45°C hold for 2 min, ramp at 10°C/min to 200°C).
-
MS: Tune the mass spectrometer according to manufacturer specifications, often using a tuning compound like BFB (4-bromofluorobenzene).[15] Set the MS to scan a suitable mass range (e.g., 35-250 amu) or in Selected Ion Monitoring (SIM) mode for higher sensitivity.
-
-
Analysis Workflow:
-
Add internal standards and surrogates to a 5-mL (or other specified volume) aliquot of the sample.[16]
-
Load the sample into the purge vessel.
-
Initiate the purge cycle. The volatile this compound is stripped from the water by the helium gas and carried to the adsorbent trap.
-
After purging, rapidly heat the trap (desorb) while backflushing with GC carrier gas. This transfers the analyte from the trap to the GC column.
-
Start the GC oven program and MS data acquisition.
-
Identify this compound by its retention time and mass spectrum. Quantify using the response of the internal standard.
-
References
- 1. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 4. This compound (ETHYLIDENE CHLORIDE) | Occupational Safety and Health Administration [osha.gov]
- 5. Page 3: Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – 1,2–Dichloroethane - Canada.ca [canada.ca]
- 6. researchgate.net [researchgate.net]
- 7. cdn.who.int [cdn.who.int]
- 8. epa.gov [epa.gov]
- 9. 1,1,1-trichloroethane and this compound reductive dechlorination kinetics and co-contaminant effects in a Dehalobacter-containing mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantifying the effects of 1,1,1-trichloroethane and this compound on chlorinated ethene reductive dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. shimadzu.co.uk [shimadzu.co.uk]
- 13. youtube.com [youtube.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. epa.gov [epa.gov]
improving the sensitivity of GC/MS for 1,1-dichloroethane quantification
Welcome to the Technical Support Center for GC/MS Analysis. This guide is designed to help researchers, scientists, and drug development professionals improve the sensitivity of Gas Chromatography-Mass Spectrometry (GC/MS) for the quantification of 1,1-dichloroethane.
Troubleshooting Guides and FAQs
This section provides answers to common questions and solutions to specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am not detecting this compound, or the signal is very weak. What are the initial steps I should take?
A1: When facing issues with low or no signal for this compound, a systematic check of your system is recommended. Start by verifying the instrument setup, including checking for leaks in the gas lines and ensuring proper installation of the GC column and inlet liner.[1][2] Confirm that the sample concentration is within the detection limits of your current method and that the sample was prepared correctly in a suitable volatile solvent.[3][4] Ensure that the mass spectrometer is properly tuned.[5]
Q2: What is the most effective sample preparation technique for enhancing the sensitivity of this compound analysis?
A2: For volatile organic compounds (VOCs) like this compound, dynamic headspace, also known as purge and trap, is generally the most sensitive technique.[6][7][8] This method involves bubbling an inert gas through the sample, which strips the volatile analytes and concentrates them on a sorbent trap before introducing them to the GC/MS system.[9][10] This pre-concentration step can significantly lower detection limits compared to static headspace or direct liquid injection.[7] Solid Phase Microextraction (SPME) is another sensitive, solvent-free option where a coated fiber absorbs the analyte from the sample or headspace.[3][9]
Q3: Should I use Full Scan or Selected Ion Monitoring (SIM) mode for quantifying this compound?
A3: For achieving the highest sensitivity for quantification, Selected Ion Monitoring (SIM) mode is highly recommended.[11][12] In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of this compound, which significantly reduces background noise and improves the signal-to-noise ratio.[11][13] This can lead to a sensitivity increase of tens to hundreds of times compared to Full Scan mode.[11] Full Scan mode is more suitable for identifying unknown compounds in a sample.[12]
Q4: Can derivatization improve the sensitivity for this compound?
A4: Derivatization is a technique used to modify an analyte to improve its chromatographic properties or detection.[14] While it can enhance sensitivity for certain compounds, it is not a common practice for a volatile and relatively non-polar compound like this compound, which is readily analyzable by standard GC/MS methods.[14] The primary methods for improving sensitivity for this analyte focus on sample preparation and instrument optimization.
Troubleshooting Common Issues
Issue 1: Poor Peak Shape (Tailing or Broadening)
-
Cause: Active sites in the injector liner or GC column, or an unsuitable solvent.[2][15]
-
Solution:
-
Inlet Liner: Replace the inlet liner with a new, deactivated liner. The use of glass wool in the liner can aid in sample vaporization and improve peak shape.[2]
-
GC Column: If the liner replacement does not resolve the issue, the front end of the column may be contaminated. Cut off the first few inches of the column.[1] Using MS-grade low-bleed columns can also reduce baseline noise and improve peak shape.[16][17]
-
Solvent Choice: Ensure the sample solvent is compatible with the GC column's stationary phase.[18] For non-polar columns, using a non-polar solvent like hexane or dichloromethane is recommended.[4][19]
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Cause: Leaks in the system, improper injection technique, or sample degradation.
-
Solution:
-
Leak Check: Perform a thorough leak check of the entire system, from the gas supply lines to the MS interface.[2][18]
-
Injection: If performing manual injections, ensure a consistent and rapid injection technique.[20] For autosamplers, check the syringe for any issues.
-
Sample Stability: Ensure samples are properly stored and analyzed within their stability period. Use clean glass containers for sample collection and preparation to avoid contamination.[19]
-
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting low sensitivity issues in your GC/MS analysis of this compound.
Caption: A logical workflow for troubleshooting low sensitivity in GC/MS analysis.
Data Presentation
Comparison of Sample Preparation Techniques
The choice of sample preparation technique significantly impacts the sensitivity of this compound quantification. The following table summarizes the relative advantages and disadvantages of common methods.
| Technique | Principle | Relative Sensitivity | Advantages | Disadvantages |
| Static Headspace | Analysis of volatiles in the vapor phase above the sample in a sealed vial after reaching equilibrium.[9][19] | Moderate | Simple, automated, good for screening.[19] | Less sensitive than dynamic headspace; matrix effects can be significant. |
| Dynamic Headspace (Purge and Trap) | An inert gas is bubbled through the sample, stripping volatiles onto a sorbent trap for concentration before analysis.[6][9][10] | Very High | Excellent sensitivity (ppb to ppt levels); exhaustive extraction.[7][8][21] | More complex instrumentation; potential for water interference.[6] |
| Solid Phase Microextraction (SPME) | A coated fiber adsorbs analytes from the sample or headspace, which is then thermally desorbed in the GC inlet.[3][9] | High | Solvent-free; simple; reusable fibers.[9] | Fiber lifetime can be limited; matrix effects can influence absorption. |
| Liquid-Liquid Extraction (LLE) | Separation of analytes based on their solubility in two immiscible solvents.[19] | Low to Moderate | Simple, low cost. | Can be labor-intensive; requires large volumes of organic solvents. |
Experimental Protocols
Protocol 1: Purge and Trap GC/MS for this compound
This protocol outlines the steps for analyzing this compound in aqueous samples using a purge and trap concentrator coupled with a GC/MS system.
1. Sample Preparation:
- Collect the aqueous sample in a clean glass vial, ensuring no headspace.[19]
- If required, add an internal standard to the sample.
- Place a known volume of the sample (e.g., 5 mL) into the sparging vessel of the purge and trap system.[21]
2. Purge and Trap Parameters:
- Purge Gas: Helium or Nitrogen.[10]
- Purge Flow: 40 mL/min.
- Purge Time: 11 minutes.
- Trap Material: A multi-bed sorbent trap suitable for volatile organic compounds.
- Desorb Temperature: 250°C.
- Desorb Time: 2 minutes.
- Bake Temperature: 260°C.
3. GC/MS Parameters:
- Injection Mode: Splitless.
- Inlet Temperature: 200°C.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.[15]
- Oven Program: 40°C (hold for 2 minutes), ramp at 10°C/min to 200°C (hold for 2 minutes).[15]
- Transfer Line Temperature: 280°C.
- MS Source Temperature: 230°C.[15]
- MS Quad Temperature: 150°C.[15]
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ions for this compound (m/z): 63 (quantifier), 65, 83.
Experimental Workflow Diagram
Caption: Workflow for this compound analysis using Purge and Trap GC/MS.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. agilent.com [agilent.com]
- 6. gerstelus.com [gerstelus.com]
- 7. Note 39: Comparison of Sensitivity Of Headspace GC, Purge and Trap Thermal Desorption and Direct Thermal Extraction Techniques For Volatile Organics [sisweb.com]
- 8. Headspace Analysis: Purge and Trap | NIST [nist.gov]
- 9. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. estanalytical.com [estanalytical.com]
- 11. Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS | Shimadzu [shimadzu.com]
- 12. What is the difference between Full Scan/SIM? [scioninstruments.com]
- 13. volatileanalysis.com [volatileanalysis.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Sample preparation GC-MS [scioninstruments.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. agilent.com [agilent.com]
overcoming interference in the analysis of 1,1-dichloroethane in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference during the analysis of 1,1-dichloroethane in complex matrices.
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound
You are experiencing lower than expected signal intensity or complete loss of the this compound peak.
Possible Causes and Solutions:
-
Improper Sample Collection and Storage: this compound is a volatile organic compound (VOC), and losses can occur if samples are not handled correctly.
-
Solution: Ensure sample containers are filled completely, leaving no headspace, to minimize volatilization. Store samples at 4°C and analyze them within the recommended holding time (typically 14 days for water samples).
-
-
Inefficient Extraction: The chosen sample preparation method may not be optimal for your specific matrix.
-
Solution:
-
For Aqueous Samples (Purge-and-Trap): Verify that the purge gas flow rate and duration are sufficient. For water-soluble compounds, increasing the sample temperature (e.g., to 80°C) can improve purging efficiency.[1]
-
For Solid Samples (Soil, Tissues): Ensure the sample is properly homogenized and that the extraction solvent has adequate contact with the sample matrix.
-
For Biological Fluids (Headspace SPME): Optimize extraction time and temperature. The addition of salt to the sample can increase the volatility of this compound.
-
-
-
System Leaks: Leaks in the GC inlet or transfer lines can lead to the loss of volatile analytes.
-
Solution: Perform a leak check of your GC system, paying close attention to the septum, ferrules, and column connections.
-
-
Analyte Degradation: Active sites in the GC inlet liner or on the column can cause degradation of chlorinated hydrocarbons like this compound.[2]
-
Solution: Use a deactivated inlet liner and a column specifically designed for volatile organic compound analysis. If degradation is suspected, replace the liner and trim the first few centimeters of the analytical column.
-
-
Carryover from a Previous High-Concentration Sample: Residual analyte from a previous injection can contaminate the system.
-
Solution: Run a solvent blank after a high-concentration sample to check for carryover. If present, bake out the column and clean the injector. For purge-and-trap systems, rinsing the purging device and sample syringe with reagent water between analyses is crucial.[3]
-
Issue 2: Co-elution and Peak Interference
An interfering peak is overlapping with the this compound peak, making accurate quantification difficult.
Possible Causes and Solutions:
-
Co-eluting Matrix Components: Other compounds in the sample matrix have similar retention times to this compound under the current chromatographic conditions.
-
Solution:
-
Optimize GC Method: Adjust the GC temperature program to improve separation. A slower temperature ramp or a lower initial oven temperature can increase resolution between early eluting peaks.
-
Select an Appropriate GC Column: For pharmaceutical residual solvent analysis, columns like a G43 phase (624-type) are recommended to resolve this compound from other volatile solvents like benzene and 1,2-dichloroethane.[4][5]
-
Enhance Sample Cleanup: Employ more rigorous sample preparation techniques to remove interfering compounds before GC analysis. Solid Phase Extraction (SPE) can be effective for this purpose.
-
-
-
Confirmation with Mass Spectrometry (MS): If using a non-specific detector like a Flame Ionization Detector (FID), co-elution can be a significant issue.
-
Solution: Use a mass spectrometer as the detector. By monitoring for characteristic ions of this compound (e.g., m/z 63, 65, 83, 85), you can selectively quantify it even in the presence of co-eluting interferences.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound in complex matrices?
A1: The most common and recommended technique is Gas Chromatography coupled with Mass Spectrometry (GC-MS). For sample introduction and concentration from complex matrices, the following are widely used:
-
Purge-and-Trap (P&T): This is the standard method for aqueous samples like drinking water and wastewater, as described in EPA methods 524.2 and 5030C.[2][6][7] It involves bubbling an inert gas through the sample to strip the volatile this compound, which is then trapped on an adsorbent before being thermally desorbed into the GC.
-
Headspace (HS) Sampling: This technique is frequently used for solid samples (e.g., soil), biological matrices (blood, urine), and for the analysis of residual solvents in pharmaceuticals.[5][8] The sample is equilibrated in a sealed vial at a specific temperature, and a portion of the vapor (headspace) above the sample is injected into the GC.
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a coated fiber is exposed to the sample or its headspace.[9][10] The analytes adsorb to the fiber, which is then transferred to the GC inlet for thermal desorption. It is a versatile method for various matrices.
Q2: I am seeing inconsistent results with my purge-and-trap analysis of this compound. What could be the cause?
A2: Inconsistent results in purge-and-trap analysis can stem from several factors:
-
Water Management: Excessive water transferred to the trap can affect trapping efficiency and chromatographic performance. Ensure your system's water management system is functioning correctly.
-
Trap Contamination or Degradation: The adsorbent trap can become contaminated over time or may degrade, leading to variable recoveries.[11] Regular conditioning and periodic replacement of the trap are necessary.
-
System Contamination: Contamination in the sparging vessel or transfer lines can lead to analyte breakdown. For instance, 1,1,1-trichloroethane can sometimes degrade to 1,1-dichloroethene, and similar degradations can affect other haloalkanes.[11] Regular cleaning of the system is recommended.
Q3: How can I compensate for matrix effects when a blank matrix is not available?
A3: When a suitable blank matrix for creating matrix-matched calibration standards is unavailable, the following methods can be employed:
-
Method of Standard Additions: This involves adding known amounts of a this compound standard to several aliquots of the unknown sample. A calibration curve is then generated from these spiked samples. This method is highly effective as it calibrates within the specific sample matrix, but it is more labor-intensive.[12]
-
Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound-d4, is a robust way to correct for matrix effects. The internal standard is added to all samples, standards, and blanks and should behave almost identically to the native analyte during extraction and ionization, thus compensating for signal suppression or enhancement.
Q4: Which SPME fiber is best for analyzing this compound?
A4: For volatile halogenated compounds like this compound, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often the most suitable choice.[9] However, the optimal fiber depends on the overall range of VOCs being analyzed. A Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fiber can also be effective for a broader range of volatile compounds.[1] It is recommended to empirically test a few fiber types for your specific application to achieve the best sensitivity and selectivity.
Quantitative Data Summary
Table 1: Performance of Analytical Methods for this compound in Water
| Analytical Method | Detection Limit | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Purge-and-Trap GC-MS | 0.17 µg/L | Not Specified | Not Specified | [6] |
| Purge-and-Trap GC-MS | 0.097 µg/L | 94% | 6.9% | [7] |
Table 2: Performance of SPME Methods for Volatile Halogenated Compounds (including compounds similar to this compound)
| SPME Fiber Coating | Matrix | Concentration Level | RSD (%) | Reference |
| CAR/PDMS | Sewage | 5 µg/L | 5.08 - 8.07% | [9] |
| PDMS/DVB | Sewage | 5 µg/L | 5.08 - 8.07% | [9] |
| DVB/CAR/PDMS | Equine Faeces | Not Specified | Not Specified | [1] |
Experimental Protocols
Protocol 1: Purge-and-Trap GC-MS Analysis of this compound in Water (Based on EPA Method 524.2)
-
Sample Preparation:
-
Allow refrigerated samples to come to room temperature.
-
Add any internal or surrogate standards to the sample vial.
-
Place a 5 mL sample aliquot into the purging device.
-
-
Purging and Trapping:
-
Purge the sample with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes at ambient temperature.
-
The volatile compounds are transferred from the sample onto a trap containing adsorbents like Tenax, silica gel, and charcoal.
-
-
Desorption and Analysis:
-
Heat the trap to 180°C and backflush with the carrier gas for 4 minutes to desorb the trapped compounds onto the GC column.
-
Initiate the GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: 624-type or similar (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium.
-
Oven Program: 35°C hold for 2 minutes, ramp to 180°C at 4°C/min, hold for 5 minutes.
-
MS: Scan mode or Selected Ion Monitoring (SIM) for characteristic ions of this compound (m/z 63, 65).
-
Protocol 2: Headspace SPME-GC-MS Analysis of this compound in Biological Samples
-
Sample Preparation:
-
Place a measured aliquot (e.g., 1 mL of blood or urine) into a headspace vial.
-
Add a saturated solution of sodium chloride to enhance the volatility of the analyte.
-
Add an internal standard.
-
Seal the vial immediately with a PTFE-faced septum.
-
-
Extraction:
-
Place the vial in a heating block or autosampler incubator at a set temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) to allow for equilibration between the sample and the headspace.
-
Expose a pre-conditioned SPME fiber (e.g., 75 µm CAR/PDMS) to the headspace for a fixed extraction time (e.g., 20 minutes) with agitation.
-
-
Desorption and Analysis:
-
Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption for a set time (e.g., 2 minutes).
-
-
GC-MS Conditions:
-
Use similar GC-MS conditions as described in the purge-and-trap protocol, adjusting the temperature program as needed to optimize separation.
-
Visualizations
Caption: General experimental workflow for this compound analysis.
References
- 1. A comparison of sample preparation methods for extracting volatile organic compounds (VOCs) from equine faeces using HS-SPME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. agilent.com [agilent.com]
- 5. shimadzu.com [shimadzu.com]
- 6. cdn.who.int [cdn.who.int]
- 7. glsciences.eu [glsciences.eu]
- 8. public.jenck.com [public.jenck.com]
- 9. Application of Headspace Solid-Phase Microextraction for Determination of Chloro-Organic Compounds in Sewage Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioanalysis with SPME [sigmaaldrich.com]
- 11. purge and trap loss of analyte - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 1,1-Dichloroethane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,1-dichloroethane. Our aim is to help you overcome common challenges and optimize your reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary commercial methods for synthesizing this compound?
A1: The most common commercial method for producing this compound is the reaction of vinyl chloride with hydrogen chloride.[1][2] This process typically utilizes a Lewis acid catalyst, such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), or zinc chloride (ZnCl₂), and is conducted at temperatures ranging from 20 to 55 °C.[1] Other production routes include the direct chlorination of ethane and its formation as a byproduct in various chlorination and oxychlorination processes of C2 hydrocarbons.[1][3]
Q2: What are the typical catalysts used, and how do they compare?
A2: Lewis acid catalysts are essential for the hydrochlorination of vinyl chloride. Ferric chloride (FeCl₃) is a widely used and effective catalyst for this reaction.[4] Other catalysts like aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) are also employed.[1] In the context of ethylene oxychlorination where this compound can be a byproduct, copper(II) chloride (CuCl₂) has shown high selectivity for the formation of dichloroethanes.[5] The choice of catalyst can influence both the reaction rate and the selectivity towards the desired product.
Q3: What are the common side reactions and byproducts I should be aware of?
A3: A significant byproduct in the synthesis of this compound is its isomer, 1,2-dichloroethane. The formation of other chlorinated hydrocarbons, such as 1,1,1-trichloroethane and vinylidene chloride, can also occur, particularly under non-optimal conditions.[6] Over-chlorination can lead to the formation of more highly chlorinated ethanes. The specific byproduct profile will depend on the reaction conditions, including temperature, pressure, and catalyst.
Q4: How can I minimize the formation of 1,2-dichloroethane?
A4: Optimizing reaction conditions is key to minimizing the formation of 1,2-dichloroethane. This includes precise control of the reaction temperature and the molar ratio of the reactants. The choice of catalyst also plays a crucial role in the selectivity of the reaction. For instance, in the direct chlorination of ethylene, ferric chloride is noted for its high selectivity.[4]
Q5: What are the recommended purification methods for this compound?
A5: Purification of this compound typically involves distillation to separate it from byproducts and unreacted starting materials.[6] Washing the crude product with water and a basic solution, like sodium hydroxide, can help remove acidic impurities and water-soluble byproducts.[4] For laboratory-scale purification, techniques like flash column chromatography may be applicable, although the volatility of the product requires careful handling to prevent loss.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Conversion of Starting Materials | 1. Inactive or poisoned catalyst. 2. Reaction temperature is too low. 3. Insufficient pressure (for gas-phase reactions). 4. Poor mixing of reactants. | 1. Ensure the catalyst is anhydrous and active. Handle hygroscopic catalysts like FeCl₃ in a dry environment. 2. Gradually increase the reaction temperature to the optimal range (e.g., 20-55 °C for vinyl chloride hydrochlorination).[1] 3. Check and adjust the system pressure to the recommended level for the specific protocol. 4. Ensure efficient stirring or agitation to facilitate contact between reactants and the catalyst. |
| Poor Selectivity / High Levels of 1,2-Dichloroethane | 1. Non-optimal reaction temperature. 2. Incorrect molar ratio of reactants. 3. Catalyst is not selective. | 1. Maintain the reaction temperature strictly within the optimal range. Fluctuations can favor the formation of the undesired isomer. 2. Carefully control the stoichiometry of the reactants. An excess of one reactant can lead to side reactions. 3. Consider screening different Lewis acid catalysts to find one with higher selectivity for this compound. |
| Formation of Over-chlorinated Byproducts | 1. Excess of chlorinating agent. 2. Reaction time is too long. 3. High reaction temperature. | 1. Use a stoichiometric amount or a slight excess of the chlorinating agent. 2. Monitor the reaction progress using techniques like Gas Chromatography (GC) and stop the reaction once the starting material is consumed. 3. Lower the reaction temperature to reduce the rate of subsequent chlorination reactions. |
| Difficulty in Product Purification | 1. Close boiling points of isomers. 2. Product loss during workup or distillation due to volatility. 3. Formation of azeotropes. | 1. Use a fractional distillation column with a high number of theoretical plates for better separation. 2. When removing solvents or performing distillation under reduced pressure, use a cold trap to recover the volatile product.[7] 3. Consult literature for potential azeotropes with solvents or byproducts and choose an appropriate purification strategy. |
Experimental Protocols
Synthesis of this compound from Vinyl Chloride and Hydrogen Chloride
Objective: To synthesize this compound via the hydrochlorination of vinyl chloride using a ferric chloride catalyst.
Materials:
-
Vinyl chloride (gas)
-
Hydrogen chloride (gas)
-
Anhydrous ferric chloride (FeCl₃)
-
An inert solvent (e.g., 1,2-dichloroethane)
-
Reaction vessel equipped with a gas inlet, stirrer, and temperature control
Procedure:
-
Charge the reaction vessel with the inert solvent and the anhydrous ferric chloride catalyst.
-
Cool the reactor to the desired reaction temperature (e.g., 20-55 °C).[1]
-
Simultaneously bubble vinyl chloride and hydrogen chloride gas through the stirred catalyst suspension. The molar ratio of the reactants should be carefully controlled.
-
Maintain a constant temperature and pressure throughout the reaction.
-
Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC).
-
Once the desired conversion is achieved, stop the flow of gases.
-
The crude product can be purified by distillation.
Data Presentation
Table 1: Reaction Conditions for Hydrochlorination of Vinyl Chloride
| Parameter | Recommended Range | Notes |
| Temperature | 20 - 55 °C[1] | Temperature control is crucial for selectivity. |
| Catalyst | Ferric Chloride (FeCl₃) | Other Lewis acids like AlCl₃ or ZnCl₂ can be used.[1] |
| Reactant Ratio (Vinyl Chloride:HCl) | ~1:1 | A slight excess of one reactant may be used to drive the reaction to completion. |
| Pressure | Atmospheric or slightly elevated | Dependent on the specific setup and desired reaction rate. |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. This compound | CH3CHCl2 | CID 6365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. US5891318A - Production of ethylene dichloride by direct chlorination and production of vinyl chloride monomer using chlorine recycle and apparatus - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US4048241A - Process for preparing 1,1,1-trichloroethane - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Biodegradation of 1,1-Dichloroethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance the biodegradation rate of 1,1-dichloroethane (1,1-DCA).
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the biodegradation of this compound?
A1: The two primary strategies for the biodegradation of this compound (1,1-DCA) are anaerobic reductive dechlorination and aerobic cometabolism.
-
Anaerobic Reductive Dechlorination: This is a common pathway where 1,1-DCA serves as an electron acceptor and is sequentially reduced to chloroethane (CA) and then to non-toxic ethane. This process is often carried out by specific anaerobic bacteria such as Dehalobacter and Dehalococcoides.[1] 1,1-DCA is frequently a daughter product of the anaerobic biodegradation of 1,1,1-trichloroethane (1,1,1-TCA).[2]
-
Aerobic Cometabolism: In this process, microorganisms grown on a primary substrate, such as butane or propane, produce enzymes that fortuitously degrade 1,1-DCA.[3][4][5] This strategy can be effective for a broad range of chlorinated aliphatic hydrocarbons.[4]
Q2: Which microorganisms are known to degrade this compound?
A2: Several microorganisms have been identified to play a role in 1,1-DCA biodegradation:
-
Dehalobacter: This genus is known to carry out the reductive dechlorination of 1,1,1-TCA to 1,1-DCA and further to chloroethane.[6][7]
-
Dehalococcoides: While primarily known for degrading chlorinated ethenes, some species can also participate in the degradation of chlorinated ethanes.
-
Butane-oxidizing microorganisms: Mixed cultures grown on butane have been shown to effectively cometabolize 1,1-DCA under aerobic conditions.[3][4]
-
Adapted microbial consortia: Microorganisms from municipal wastewater or contaminated sites can be adapted to degrade 1,1-DCA under both aerobic and anaerobic conditions.[2]
Q3: What is the expected timeframe for 1,1-DCA biodegradation?
A3: The timeframe for 1,1-DCA biodegradation can vary significantly depending on the environmental conditions and the microbial consortium present. Under anaerobic conditions, the half-life of 1,1-DCA has been reported to be greater than 30-60 days.[2] In a landfill study under sulfate-reducing conditions at 10°C, a half-life of 115 days was calculated.[2] Aerobic degradation by unadapted microorganisms from municipal wastewater showed about 50% degradation in 7 days, which increased to 78% with adapted organisms in the same period.[2]
Troubleshooting Guides
Anaerobic Reductive Dechlorination
| Issue | Potential Cause | Troubleshooting Steps |
| Stalled or slow degradation of 1,1-DCA | 1. Inhibition by co-contaminants: Chlorinated ethenes like trichloroethene (TCE), cis-dichloroethene (cDCE), and vinyl chloride (VC) can inhibit the reductive dehalogenase enzymes responsible for 1,1-DCA degradation.[7] 2. Lack of a suitable electron donor: Insufficient electron donor (e.g., lactate, acetate, hydrogen) will limit microbial activity. 3. Suboptimal pH or temperature: Extreme pH or temperature can inhibit microbial growth and enzyme activity. 4. Absence of key microorganisms: The microbial consortium may lack the necessary Dehalobacter or other dehalogenating species. | 1. Analyze for co-contaminants: Quantify the concentration of potential inhibitors. If present, consider a sequential treatment approach where the more inhibitory compounds are degraded first. 2. Amend with electron donors: Add a suitable electron donor to stimulate microbial activity. A mixture of methanol, ethanol, acetate, and lactate (MEAL) has been used successfully.[6] 3. Monitor and adjust conditions: Ensure the pH is in the optimal range for anaerobic microorganisms (typically 6.5-7.5) and maintain a suitable temperature. 4. Bioaugmentation: Introduce a culture known to degrade 1,1-DCA, such as a Dehalobacter-containing consortium. |
| Accumulation of chloroethane (CA) | The microbial consortium may lack the ability to further reduce chloroethane to ethane. | 1. Monitor for ethane production: If ethane is not being produced, the degradation is likely stalled at chloroethane. 2. Bioaugmentation: Introduce a microbial culture with the capability to degrade chloroethane. |
| No degradation observed | 1. Highly oxidized conditions: The environment may not be sufficiently anaerobic for reductive dechlorination to occur. 2. Toxicity: High concentrations of 1,1-DCA or other co-contaminants may be toxic to the microorganisms. | 1. Measure redox potential: Ensure the redox potential is in the appropriate range for reductive dechlorination (typically below -100 mV). 2. Dilute the sample: If toxicity is suspected, perform experiments with lower initial concentrations of the contaminants. |
Aerobic Cometabolism
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no 1,1-DCA degradation | 1. Insufficient primary substrate: The concentration of the primary substrate (e.g., butane) may be too low to induce the necessary enzymes. 2. Competitive inhibition: The primary substrate can compete with 1,1-DCA for the active site of the monooxygenase enzyme.[3] 3. Product toxicity: The degradation products of 1,1-DCA may be toxic to the microorganisms. | 1. Optimize primary substrate concentration: Ensure a sufficient and continuous supply of the primary substrate to maintain microbial activity. 2. Pulsed substrate addition: Alternate the addition of the primary substrate and the contaminant to minimize competitive inhibition. 3. Monitor for signs of toxicity: Observe for a decrease in the degradation rate of the primary substrate after the introduction of 1,1-DCA. |
| Inhibition of primary substrate utilization | 1,1-DCA or other co-contaminants can act as competitive inhibitors of the enzyme responsible for primary substrate degradation.[3] | 1. Measure degradation rates: Compare the degradation rate of the primary substrate in the presence and absence of 1,1-DCA. 2. Lower contaminant concentration: If inhibition is observed, conduct experiments with lower initial concentrations of 1,1-DCA. |
Data Presentation
Table 1: Anaerobic Biodegradation of this compound
| Condition | Microbial Culture | Initial 1,1-DCA Conc. | Degradation Extent | Time | Half-life | Reference |
| Living sludge | Anaerobic sludge | Not specified | 31.1% (to chloroethane) | 25 days | - | [8] |
| Sulfate-reducing | Landfill groundwater | Not specified | - | - | 115 days | [2] |
| Methanogenic | Not specified | Not specified | - | - | >30-60 days | [2] |
Table 2: Aerobic Biodegradation of this compound
| Condition | Microbial Culture | Initial 1,1-DCA Conc. | Degradation Extent | Time | Reference |
| Unadapted | Municipal wastewater inoculum | Not specified | ~50% | 7 days | [2] |
| Adapted | Municipal wastewater inoculum | Not specified | 78% | 7 days | [2] |
| Cometabolism with Butane | Mixed culture | 19 µM | - | - | [3] |
Table 3: Kinetic Parameters for Aerobic Cometabolism by a Butane-Grown Mixed Culture
| Compound | kmax (µmol/mg TSS/h) | Ks (µM) | Reference |
| Butane | 2.6 | 19 | [3] |
| 1,1-DCA | 0.49 | 19 | [3] |
| 1,1,1-TCA | 0.19 | 12 | [3] |
| 1,1-DCE | 1.3 | 1.5 | [3] |
Experimental Protocols
Anaerobic Microcosm Setup for 1,1-DCA Biodegradation
This protocol is a general guideline for establishing anaerobic microcosms to study the biodegradation of 1,1-DCA.
Materials:
-
Anaerobic glove box or chamber
-
Serum bottles (e.g., 160 mL) with butyl rubber stoppers and aluminum crimp seals
-
Sterile, anaerobic mineral medium (see below for a typical composition)
-
Inoculum source (e.g., sediment from a contaminated site, anaerobic sludge)
-
1,1-DCA stock solution in an anaerobic solvent (e.g., deionized water)
-
Electron donor stock solution (e.g., a mixture of methanol, ethanol, acetate, and lactate - MEAL)[6]
-
Resazurin (as a redox indicator)
Mineral Medium Composition (example):
| Component | Concentration |
| NH4Cl | 1 g/L |
| K2HPO4 | 0.5 g/L |
| MgCl2·6H2O | 0.2 g/L |
| CaCl2·2H2O | 0.02 g/L |
| Trace element solution | 1 mL/L |
| Vitamin solution | 1 mL/L |
| NaHCO3 | 2.5 g/L |
| Na2S·9H2O (as a reducing agent) | 0.24 g/L |
Procedure:
-
Prepare the mineral medium, dispense into serum bottles, and sparge with an anaerobic gas mixture (e.g., N2/CO2, 80:20) to remove oxygen.
-
Add resazurin to the medium to visually confirm anaerobic conditions (medium should be colorless).
-
Autoclave the sealed serum bottles containing the medium.
-
Inside an anaerobic chamber, add the inoculum to each bottle (e.g., 10% v/v).
-
Spike the microcosms with the 1,1-DCA stock solution to the desired initial concentration.
-
Add the electron donor stock solution.
-
Prepare control microcosms:
-
Killed controls (e.g., autoclaved inoculum) to assess abiotic degradation.
-
No-substrate controls (inoculum and medium only) to monitor for background activity.
-
No-inoculum controls to check for contamination.
-
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).
-
Periodically collect liquid and headspace samples for analysis of 1,1-DCA and its degradation products using GC/MS.
Aerobic Cometabolism of 1,1-DCA with a Butane-Oxidizing Culture
This protocol outlines the steps for studying the aerobic cometabolism of 1,1-DCA.
Materials:
-
Bioreactor or serum bottles
-
Mineral salts medium
-
Butane-oxidizing microbial culture
-
Butane gas
-
Oxygen gas
-
1,1-DCA stock solution
Procedure:
-
Establish a butane-oxidizing culture by enriching microorganisms from a suitable source (e.g., soil) in a mineral salts medium with butane as the sole carbon and energy source.
-
Transfer a known amount of the active culture to fresh medium in serum bottles or a bioreactor.
-
Provide a headspace with a mixture of butane, oxygen, and an inert gas (e.g., nitrogen). The ratio will need to be optimized for the specific culture.
-
Once the culture is actively growing and consuming butane, introduce 1,1-DCA at the desired concentration.
-
Monitor the concentrations of 1,1-DCA, butane, and oxygen in the headspace and/or liquid phase over time using GC.
-
Include control experiments:
-
No-inoculum controls to assess abiotic loss of 1,1-DCA.
-
No-butane controls to confirm that degradation is dependent on the primary substrate.
-
Killed-cell controls to distinguish between biological and abiotic processes.
-
Analytical Method: Quantification of 1,1-DCA in Water Samples
The standard method for quantifying 1,1-DCA in water is EPA Method 524.2, which utilizes purge and trap gas chromatography-mass spectrometry (GC/MS).[9][10]
Principle:
An inert gas is bubbled through the water sample (purging), and the volatile organic compounds (VOCs), including 1,1-DCA, are transferred from the aqueous phase to the vapor phase. These VOCs are then trapped on a sorbent material. The trap is subsequently heated, and the desorbed compounds are introduced into a GC for separation, followed by detection and quantification using a mass spectrometer.
Key Steps:
-
Sample Collection and Preservation: Collect samples in vials with no headspace. If residual chlorine is present, it should be quenched with a reducing agent like ascorbic acid or sodium thiosulfate.
-
Purge and Trap: A specific volume of the sample is purged with an inert gas (e.g., helium) for a set time. The purged VOCs are collected on a trap containing sorbent materials.
-
Desorption: The trap is rapidly heated, and the trapped analytes are backflushed with the carrier gas onto the GC column.
-
GC Separation: The analytes are separated on a capillary column based on their boiling points and affinity for the stationary phase.
-
MS Detection: The separated compounds are ionized and detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information.
-
Quantification: The concentration of 1,1-DCA is determined by comparing its peak area to a calibration curve prepared with known standards.
Visualizations
References
- 1. microbe.com [microbe.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Kinetic and inhibition studies for the aerobic cometabolism of 1,1,1-trichloroethane, 1,1-dichloroethylene, and this compound by a butane-grown mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for the aerobic co-metabolism of chlorinated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A 1,1,1-Trichloroethane-Degrading Anaerobic Mixed Microbial Culture Enhances Biotransformation of Mixtures of Chlorinated Ethenes and Ethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,1,1-trichloroethane and this compound reductive dechlorination kinetics and co-contaminant effects in a Dehalobacter-containing mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. EPA Method 524.2: Determination of Volatile Organic Compounds in Drinking Water by Capillary Column GC/MS | Technology Networks [technologynetworks.com]
- 10. epa.gov [epa.gov]
troubleshooting common issues in the reductive dechlorination of 1,1-dichloroethane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive dechlorination of 1,1-dichloroethane (1,1-DCA).
Troubleshooting Common Issues
This section addresses specific problems that may arise during the reductive dechlorination of 1,1-DCA, offering a systematic approach to identify and resolve them.
Issue 1: Slow or Stalled Dechlorination Rate
Question: My 1,1-DCA degradation is proceeding very slowly or has stopped completely. What are the potential causes and how can I troubleshoot this?
Answer:
Slow or stalled dechlorination is a common issue that can be attributed to several factors, including inhibitory co-contaminants, suboptimal geochemical conditions, or an inadequate microbial population.
Troubleshooting Workflow:
Quantitative Data on Inhibitors:
| Co-contaminant | Inhibitory Concentration | Effect |
| 1,1,1-Trichloroethane (1,1,1-TCA) | 30-270 µg/L | Can reduce vinyl chloride (a daughter product of 1,1-DCA) dechlorination rates by approximately 50% |
| cis-Dichloroethene (cDCE) | Varies | Can inhibit 1,1-DCA dechlorination in whole cell assays |
| Vinyl Chloride (VC) | Varies | Can inhibit 1,1-DCA dechlorination in whole cell assays, particularly impacting the Dehalobacter genus |
Issue 2: Accumulation of Undesirable Byproducts
Question: My reaction is producing 1,1-DCA, but it is not degrading further, or I am seeing an accumulation of vinyl chloride (VC). What should I do?
Answer:
The accumulation of intermediates like vinyl chloride is a significant concern as it is more toxic than the parent compound. This "stall" often points to a specific microbial or enzymatic limitation.
Logical Relationship of Byproduct Accumulation:
Technical Support Center: Remediation of 1,1-Dichloroethane from Groundwater
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of 1,1-dichloroethane (1,1-DCA) from groundwater.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing this compound from groundwater?
A1: The primary methods for remediating this compound from groundwater include in-situ chemical oxidation (ISCO), bioremediation, air stripping, granular activated carbon (GAC) adsorption, and treatment with zero-valent iron (ZVI). The selection of a method depends on site-specific conditions, contaminant concentration, and remediation goals.
Q2: How does In-Situ Chemical Oxidation (ISCO) work for 1,1-DCA?
A2: ISCO involves injecting strong chemical oxidants into the contaminated area to chemically transform 1,1-DCA into less harmful substances like carbon dioxide, water, and inorganic chloride.[1] Commonly used oxidants include permanganate, persulfate, and Fenton's reagent (catalyzed hydrogen peroxide).[2][3] The effectiveness of ISCO is dependent on achieving adequate contact between the oxidant and the contaminant.[3]
Q3: What is bioremediation and how is it applied to 1,1-DCA contamination?
A3: Bioremediation utilizes microorganisms to break down contaminants.[4] For 1,1-DCA, both anaerobic and aerobic biodegradation pathways exist.[5] Anaerobic bioremediation often involves reductive dechlorination, where 1,1-DCA is used as an electron acceptor.[5] Aerobic bioremediation can also be effective, sometimes through cometabolism where the microbes degrade another compound as their primary energy source and fortuitously degrade 1,1-DCA.[4] Bioaugmentation (adding specific microbes) and biostimulation (adding nutrients to encourage native microbial growth) are common strategies.[4]
Q4: Can you explain the principle of air stripping for 1,1-DCA removal?
A4: Air stripping is a physical treatment process that removes volatile organic compounds (VOCs) like 1,1-DCA from water.[6] Contaminated water is passed through a packed tower or tray system where it comes into contact with a counter-current flow of air.[6] This contact facilitates the transfer of the volatile 1,1-DCA from the water to the air.[6] The efficiency of air stripping is largely dependent on the compound's Henry's Law constant.[7]
Q5: How effective is Granular Activated Carbon (GAC) for 1,1-DCA?
A5: GAC is a widely used adsorbent for removing organic contaminants.[8][9] 1,1-DCA adsorbs to the porous surface of the activated carbon.[9] GAC can be used as a standalone treatment or in conjunction with other technologies like air stripping.[10] The effectiveness is influenced by factors such as the initial contaminant concentration, contact time, and the presence of other organic compounds.[8]
Q6: What is the role of Zero-Valent Iron (ZVI) in 1,1-DCA remediation?
A6: Zero-valent iron is a reductant that can degrade chlorinated solvents like 1,1-DCA.[11] ZVI donates electrons, leading to the reductive dechlorination of the contaminant.[11] It can be applied in permeable reactive barriers (PRBs) or as nano- or micro-scale particles injected into the subsurface.[11][12]
Troubleshooting Guides
In-Situ Chemical Oxidation (ISCO)
| Issue | Possible Cause | Troubleshooting Steps |
| Low 1,1-DCA degradation efficiency | Insufficient oxidant delivery to the target zone. | - Conduct tracer tests to verify the distribution of the injectate. - Adjust injection pressures, flow rates, or locations. |
| High natural oxidant demand in the soil or groundwater. | - Characterize the soil oxidant demand (SOD) before full-scale application. - Increase the oxidant dosage to overcome the natural demand. | |
| Presence of non-aqueous phase liquid (NAPL). | - ISCO may be less effective on NAPLs.[3] Consider combining with a technology to dissolve the NAPL first. | |
| Mobilization of heavy metals | Changes in pH or redox conditions caused by the oxidant. | - Monitor groundwater for heavy metals post-injection. - Consider using a different oxidant or adjusting the injection chemistry to buffer pH. |
| Excessive gas production | Decomposition of some oxidants (e.g., hydrogen peroxide in Fenton's reagent). | - Reduce the concentration or flow rate of the oxidant. - Ensure proper venting and safety precautions are in place. |
Bioremediation
| Issue | Possible Cause | Troubleshooting Steps |
| Stalled or slow degradation | Lack of essential nutrients or electron donors/acceptors. | - Analyze groundwater for key nutrients (nitrogen, phosphorus) and amend if necessary. - For anaerobic bioremediation, ensure a suitable electron donor is present in sufficient quantity. |
| Presence of inhibitory co-contaminants. | - 1,1,1-Trichloroethane (1,1,1-TCA) can inhibit the reductive dechlorination of chlorinated ethenes that may be present with 1,1-DCA.[13][14] - Characterize the full suite of contaminants to identify potential inhibitors. | |
| Suboptimal pH or temperature. | - Monitor groundwater pH and temperature. - If feasible, adjust pH through the injection of buffering agents. | |
| Incomplete degradation and accumulation of daughter products | Absence of microbial populations capable of complete dechlorination. | - Consider bioaugmentation with a microbial consortium known to completely degrade the contaminants to harmless end products like ethene.[15] |
Air Stripping
| Issue | Possible Cause | Troubleshooting Steps |
| Lower than expected removal efficiency | Fouling of the packing material by mineral precipitation (e.g., iron, calcium carbonate) or biological growth.[6] | - Pre-treat the water to remove iron or other minerals. - Periodically clean the packing material. |
| Incorrect air-to-water ratio. | - Optimize the air-to-water ratio based on the influent concentration and target effluent level. | |
| Changes in water temperature. | - Henry's constant is temperature-dependent.[7] Lower temperatures can reduce stripping efficiency. Consider influent water heating if feasible. | |
| Air pollution concerns from off-gas | Transfer of 1,1-DCA from water to the air. | - Treat the off-gas using vapor-phase granular activated carbon or other air pollution control technologies.[16] |
Granular Activated Carbon (GAC)
| Issue | Possible Cause | Troubleshooting Steps |
| Premature breakthrough of 1,1-DCA | GAC is exhausted. | - Replace or regenerate the spent GAC. - Use a lead-lag GAC vessel configuration to prevent complete breakthrough. |
| High concentrations of other organic compounds competing for adsorption sites. | - Analyze for total organic carbon (TOC) and specific competing compounds. - Pre-treatment to remove competing contaminants may be necessary. | |
| Channeling of water flow through the GAC bed. | - Ensure proper backwashing to fluidize the bed and resettle it uniformly. | |
| Reduced adsorption capacity | Low pH can sometimes enhance adsorption of organics.[9] | - Monitor and adjust the pH of the influent water if practical. |
Quantitative Data Summary
| Remediation Method | Contaminant | Initial Concentration | Final Concentration | Removal Efficiency (%) | Reference |
| Bioremediation (Bioaugmentation) | 1,1,1-TCA & 1,1-DCE | 1,000 µg/L (TCA), 160 µg/L (DCE) | 1.4 µg/L (both) | >99% | [17] |
| Biologically Activated GAC | 1,2-Dichloroethane | 5 mg/L | <0.25 mg/L | >95% | [18] |
| Air Stripping | Chlorinated Organics | Not specified | Not specified | 88% (average for four compounds) | [19] |
| Zero-Valent Iron (Sponge) | Carbon Tetrachloride | 20 mg/L | ~0.8 mg/L (after 24h) | ~96% | [20] |
| Fenton Oxidation (Lab Scale) | 1,2-Dichloroethane | Not specified | Not specified | 92% | [21] |
| Nanofiltration followed by Microfiltration | 1,2-Dichloroethane | Not specified | Not specified | 96.7% | [21] |
Experimental Protocols
In-Situ Chemical Oxidation (ISCO) - Bench-Scale Treatability Study
Objective: To determine the effectiveness of a chosen oxidant (e.g., activated persulfate) for the degradation of 1,1-DCA in site-specific groundwater and soil.
Methodology:
-
Sample Collection: Collect representative groundwater and soil samples from the contaminated site.
-
Microcosm Setup:
-
In amber glass vials with Teflon-lined septa, add a known mass of site soil and volume of site groundwater.
-
Spike the aqueous phase with 1,1-DCA to a target concentration, if necessary.
-
Prepare several sets of microcosms:
-
Control (no oxidant).
-
Test microcosms with varying concentrations of the oxidant (e.g., sodium persulfate).
-
Test microcosms with the oxidant and an activator (e.g., alkaline activation or heat).
-
-
-
Incubation: Incubate the microcosms at a temperature representative of the groundwater temperature in the dark.
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), sacrifice replicate microcosms from each treatment.
-
Analyze the aqueous phase for 1,1-DCA and potential degradation byproducts using a gas chromatograph with an appropriate detector (e.g., electron capture detector or mass spectrometer).
-
Monitor pH and oxidant residual in the aqueous phase.
-
-
Data Evaluation: Calculate the degradation rate of 1,1-DCA for each treatment condition.
Bioremediation - Microcosm Study
Objective: To assess the potential for anaerobic bioremediation of 1,1-DCA in site groundwater.
Methodology:
-
Sample Collection: Collect groundwater and soil/sediment from the contaminated site under anaerobic conditions.
-
Microcosm Setup (in an anaerobic chamber):
-
Dispense a known amount of soil/sediment and groundwater into serum bottles.
-
Spike with 1,1-DCA to the desired concentration.
-
Prepare different treatment groups:
-
Unamended control.
-
Biostimulation: Add an electron donor (e.g., lactate, vegetable oil).
-
Bioaugmentation: Add a known dehalogenating microbial culture.
-
Killed control (autoclaved or poisoned) to assess abiotic losses.
-
-
-
Incubation: Incubate the microcosms in the dark at the in-situ groundwater temperature.
-
Monitoring:
-
Periodically sample the headspace or aqueous phase for 1,1-DCA and daughter products (e.g., chloroethane, ethene) using gas chromatography.
-
Monitor for changes in geochemical parameters such as pH, oxidation-reduction potential (ORP), and sulfate concentrations.
-
-
Data Analysis: Plot concentration versus time to determine degradation rates and pathways.
Visualizations
Caption: General workflow for selecting and implementing a 1,1-DCA remediation strategy.
Caption: Simplified reaction pathway for In-Situ Chemical Oxidation (ISCO) of 1,1-DCA.
Caption: Anaerobic bioremediation pathway for this compound to non-toxic ethene.
References
- 1. crccare.com [crccare.com]
- 2. active-oxygens.evonik.com [active-oxygens.evonik.com]
- 3. Chemical Oxidation (In Situ - ISCO) - Enviro Wiki [enviro.wiki]
- 4. epa.gov [epa.gov]
- 5. iris.unipa.it [iris.unipa.it]
- 6. newterra.com [newterra.com]
- 7. wrc.org.za [wrc.org.za]
- 8. Granular Activated Carbon Adsorption of Carcinogenic Volatile Organic Compounds at Low Influent Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wqa.org [wqa.org]
- 10. Dichloroethanes – Pure Water Products, LLC [purewaterproducts.com]
- 11. Zerovalent Iron (ZVI) (Chemical Reduction - ISCR) - Enviro Wiki [enviro.wiki]
- 12. researchgate.net [researchgate.net]
- 13. Quantifying the effects of 1,1,1-trichloroethane and this compound on chlorinated ethene reductive dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,1,1-trichloroethane and this compound reductive dechlorination kinetics and co-contaminant effects in a Dehalobacter-containing mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. h2ktech.com [h2ktech.com]
- 17. Bioremediation of 1,1,1-Trichloroethane and 1,1-Dichloroethene at a Confidential Site - CL-Solutions [cl-solutions.com]
- 18. Increased removal capacity for 1,2-dichloroethane by biological modification of the granular activated carbon process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 20. Degradation Characteristics of Carbon Tetrachloride by Granular Sponge Zero Valent Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 1,1-Dichloroethane as a Degreasing Agent
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in improving the efficiency of 1,1-dichloroethane as a degreasing agent.
Troubleshooting Guides
This section addresses common issues encountered during degreasing experiments with this compound.
Issue 1: Incomplete Removal of Contaminants
| Possible Cause | Troubleshooting Step |
| Insufficient Contact Time | Increase the duration of immersion or spraying to allow for complete dissolution of the grease. |
| Low Operating Temperature | If safe and appropriate for the substrate, gradually increase the temperature of the this compound bath to enhance its solvency. Note that this compound has a low boiling point (57.3 °C) and is highly flammable.[1][2] |
| Inadequate Agitation | Introduce or enhance agitation through methods such as mechanical stirring, ultrasonic baths, or turbulent flow to break up the boundary layer of saturated solvent at the substrate surface.[3][4] |
| High Soil Loading in Solvent | The solvent may be saturated with dissolved grease. Replace the used this compound with a fresh batch. Consider implementing a solvent recycling system. |
| Incompatible Contaminant | The grease or oil may not be highly soluble in this compound. Consider using a co-solvent system to improve solubility. |
Issue 2: Redeposition of Contaminants on the Substrate
| Possible Cause | Troubleshooting Step |
| Slow Withdrawal from Vapor Zone (Vapor Degreasing) | Withdraw the substrate from the vapor zone at a slow, steady rate (e.g., less than 11 ft/min) to ensure it is dry before exiting the vapor blanket. |
| Contaminated Rinse Bath | If using a multi-stage cleaning process, ensure the final rinse bath of this compound is clean. |
| Solvent Drag-out | Orient the workpiece to allow for proper drainage of the solvent. Increase the final dwell time in the vapor zone (for vapor degreasing) to ensure all solvent has evaporated. |
Issue 3: Damage to the Substrate Material
| Possible Cause | Troubleshooting Step |
| Material Incompatibility | This compound can attack some plastics, rubbers, and coatings.[1] Always test for material compatibility on a small, non-critical area before full-scale degreasing. |
| Aggressive Co-solvent | If using a co-solvent, it may be too aggressive for the substrate. Evaluate the compatibility of the co-solvent with the material. |
| Excessive Temperature | High temperatures can soften or damage sensitive materials. Reduce the operating temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal operating temperature for this compound in a degreasing application?
A1: The optimal temperature depends on the specific grease or oil being removed and the substrate material. Generally, increasing the temperature of a solvent will increase its solvency. However, this compound is a highly volatile and flammable liquid with a low boiling point of 57.3 °C.[1][2] Therefore, any heating should be done with extreme caution in a well-ventilated area with proper safety measures to prevent ignition of fumes. For vapor degreasing, the solvent is used at its boiling point.
Q2: How can I improve the degreasing efficiency of this compound without significantly increasing the temperature?
A2: The efficiency of this compound can be significantly improved by incorporating agitation and considering the use of co-solvents.
-
Agitation: Methods like ultrasonic agitation, mechanical stirring, or spraying can effectively disrupt the boundary layer of saturated solvent at the surface of the part, allowing fresh solvent to interact with the grease.[3][4]
-
Co-solvents: Introducing a co-solvent can enhance the solubility of specific contaminants that are not readily dissolved by this compound alone.[5][6][7]
Q3: What are co-solvents and how do they work with this compound?
A3: A co-solvent is a secondary solvent added to the primary solvent (this compound) to improve its cleaning performance.[5] In a typical co-solvent vapor degreasing process, the parts are first immersed in a boil sump containing a mixture of a high-solvency, low-volatility solvating agent and the primary solvent. This is followed by a rinse in a sump containing only the pure, lower-boiling primary solvent, and a final vapor rinse. This approach can be more effective for removing a wider range of soils.[6][8]
Q4: What safety precautions should be taken when using this compound as a degreasing agent?
A4: this compound is a flammable liquid and should be handled with care in a well-ventilated area, away from ignition sources.[1] It is also important to use appropriate personal protective equipment (PPE), including gloves and safety goggles, to avoid skin and eye contact.[9] Refer to the Safety Data Sheet (SDS) for detailed safety information.
Q5: How can I determine if my parts are sufficiently clean after degreasing?
A5: Several methods can be used to assess surface cleanliness. A simple and common method is the water break test . A clean, oil-free surface will hold a continuous film of water, whereas a contaminated surface will cause the water to bead up or "break".[3] For more quantitative assessments, gravimetric analysis can be performed, where the part is weighed before and after degreasing to determine the mass of the removed soil.[5][10]
Quantitative Data on Degreasing Efficiency
The following tables provide illustrative data on how different parameters can affect the degreasing efficiency of this compound. Note: This data is for demonstration purposes and actual results may vary depending on the specific experimental conditions.
Table 1: Effect of Temperature on Degreasing Efficiency (Illustrative Data)
| Temperature (°C) | Degreasing Efficiency (%) |
| 20 | 75 |
| 30 | 85 |
| 40 | 92 |
| 50 | 98 |
Degreasing efficiency measured by gravimetric analysis on steel coupons contaminated with a standard industrial lubricating oil.
Table 2: Effect of Agitation Method on Degreasing Time (Illustrative Data)
| Agitation Method | Time to Achieve 95% Cleanliness (minutes) |
| No Agitation (Immersion) | 15 |
| Mechanical Stirring (200 RPM) | 8 |
| Ultrasonic Agitation (40 kHz) | 3 |
Time to reach 95% removal of a mineral oil-based grease from aluminum components.
Table 3: Effect of Co-solvent Addition on Degreasing Efficiency for a Heavy Wax Contaminant (Illustrative Data)
| This compound Concentration (%) | Co-solvent (Terpene-based) Concentration (%) | Degreasing Efficiency (%) |
| 100 | 0 | 60 |
| 90 | 10 | 85 |
| 80 | 20 | 95 |
| 70 | 30 | 97 |
Degreasing efficiency for a high-melting point wax on stainless steel coupons after a 10-minute immersion at 40°C.
Experimental Protocols
Protocol 1: Gravimetric Analysis for Determining Degreasing Efficiency
Objective: To quantitatively determine the cleaning efficiency of this compound by measuring the mass of contaminant removed from a substrate.
Materials:
-
Substrate coupons (e.g., stainless steel, aluminum) of known surface area.
-
Contaminant (e.g., industrial grease, lubricating oil).
-
This compound.
-
Analytical balance (readable to 0.0001 g).
-
Beakers.
-
Forceps.
-
Drying oven.
-
Timer.
Procedure:
-
Clean the substrate coupons thoroughly with a suitable solvent (e.g., acetone) and dry them in an oven until a constant weight is achieved.
-
Record the initial clean, dry weight of each coupon (W1) using an analytical balance.
-
Apply a consistent amount of the contaminant to the surface of each coupon.
-
Weigh the contaminated coupon and record the weight (W2). The initial mass of the contaminant is (W2 - W1).
-
Immerse the contaminated coupon in a beaker containing this compound for a specified time and at a controlled temperature. If agitation is being tested, apply the specified method.
-
Remove the coupon from the solvent using forceps and allow it to dry completely in a fume hood.
-
Once dry, weigh the coupon again and record the final weight (W3). The mass of the remaining contaminant is (W3 - W1).
-
Calculate the degreasing efficiency using the following formula: Efficiency (%) = [(W2 - W3) / (W2 - W1)] * 100
Protocol 2: Water Break Test for Qualitative Assessment of Surface Cleanliness
Objective: To quickly and qualitatively assess the presence of hydrophobic (oily) contaminants on a surface after degreasing.
Materials:
-
Degreased and dried part.
-
Deionized water.
Procedure:
-
Ensure the degreased part is at ambient temperature.
-
Gently flood the surface of the part with deionized water.
-
Observe the behavior of the water film on the surface.
-
Interpretation of Results:
-
Clean Surface: The water forms a continuous, unbroken film over the surface.
-
Contaminated Surface: The water film breaks, forming beads or droplets, indicating the presence of residual hydrophobic contaminants.[3]
-
Visualizations
Caption: Experimental workflow for gravimetric analysis of degreasing efficiency.
Caption: Troubleshooting logic for incomplete degreasing.
References
- 1. m.youtube.com [m.youtube.com]
- 2. bre.com [bre.com]
- 3. powderspraymachine.com [powderspraymachine.com]
- 4. greenseal.org [greenseal.org]
- 5. enviro-master.com [enviro-master.com]
- 6. Mastering the Essentials: Understanding Grade 2 Surface Cleanliness [tevema.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomosul.edu.iq [uomosul.edu.iq]
- 9. Oil sludge washing with surfactants and co-solvents: oil recovery from different types of oil sludges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
minimizing byproduct formation in the synthesis of 1,1-dichloroethane
Welcome to the Technical Support Center for the synthesis of 1,1-dichloroethane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the two primary synthesis routes: the hydrochlorination of vinyl chloride and the chlorination of ethane.
Route 1: Hydrochlorination of Vinyl Chloride
This is the most common method for the targeted synthesis of this compound. The reaction involves the addition of hydrogen chloride (HCl) to vinyl chloride, typically in the liquid phase and catalyzed by a Lewis acid.
Reaction: CH₂=CHCl + HCl → CH₃CHCl₂
Q1: What are the most common byproducts observed during the hydrochlorination of vinyl chloride?
A1: The primary byproducts in this synthesis are typically:
-
1,2-Dichloroethane: Formed from the concurrent chlorination of ethylene, if ethylene is present as an impurity in the vinyl chloride feed.
-
Ethyl chloride: Can be formed if ethylene impurities react with HCl.[1]
-
Higher Chlorinated Ethanes (e.g., 1,1,2-trichloroethane): These can arise from the further chlorination of the desired product or byproducts, especially if free chlorine is present.[2]
Q2: My reaction is producing a high percentage of 1,2-dichloroethane. What are the likely causes and how can I minimize it?
A2: A high yield of 1,2-dichloroethane suggests the presence of ethylene in your vinyl chloride starting material. The ethylene reacts with chlorine (which may be present as an impurity or formed in side reactions) to produce 1,2-dichloroethane.
Troubleshooting Steps:
-
Analyze Starting Material Purity: Use gas chromatography (GC) to check the purity of your vinyl chloride feed and quantify the ethylene content.
-
Purify Vinyl Chloride: If ethylene is present, consider purifying the vinyl chloride before use, for example, by fractional distillation.
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes favor the desired hydrochlorination over side reactions. The commercial process is typically run between 20-55 °C.[3]
Q3: I am observing significant amounts of ethyl chloride in my product mixture. How can this be avoided?
A3: The formation of ethyl chloride is also linked to the presence of ethylene impurity in the vinyl chloride feed, which can react with hydrogen chloride.
Troubleshooting Steps:
-
Starting Material Purity: As with 1,2-dichloroethane formation, ensure the vinyl chloride used is of high purity and free from ethylene.
-
Molar Ratio Control: While ensuring a slight excess of HCl is generally needed to drive the reaction, a large excess in the presence of ethylene can increase ethyl chloride formation. Precise control of the reactant molar ratio is crucial.
Q4: What is the role of the Lewis acid catalyst, and how does its choice affect the reaction?
A4: Lewis acids like ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are commonly used to catalyze the hydrochlorination of vinyl chloride.[3] They activate the vinyl chloride by coordinating to the chlorine atom, making the double bond more susceptible to nucleophilic attack by the chloride ion from HCl. The choice of catalyst can influence reaction rate and, to some extent, selectivity. Ferric chloride is a frequently used catalyst in industrial settings.[4]
Q5: What are the optimal reaction conditions for minimizing byproduct formation?
A5: While optimal conditions can vary based on the specific setup, the following general guidelines help to maximize the yield of this compound:
-
Temperature: Maintain the reaction temperature in the range of 20–55 °C.[3] Higher temperatures can lead to increased byproduct formation.[2]
-
Pressure: The reaction is typically carried out in the liquid phase, and the pressure is maintained to keep the reactants in this phase.
-
Reactant Purity: Use high-purity vinyl chloride and hydrogen chloride to avoid side reactions from impurities like ethylene and chlorine.
-
Catalyst Concentration: Use the minimum effective concentration of the Lewis acid catalyst to avoid potential side reactions and downstream purification challenges.
Route 2: Chlorination of Ethane
This compound can also be produced by the direct chlorination of ethane. This method often leads to a mixture of chlorinated ethanes, and controlling the selectivity towards this compound is a key challenge.
Reaction: CH₃CH₃ + 2Cl₂ → CH₃CHCl₂ + 2HCl
Q1: What are the major byproducts when synthesizing this compound from ethane?
A1: The free-radical chlorination of ethane is less selective than the hydrochlorination of vinyl chloride. The main byproducts include:
-
Ethyl chloride (Chloroethane): The initial product of the chlorination.
-
1,2-Dichloroethane: A common isomer formed alongside the 1,1-isomer.
-
Higher Chlorinated Ethanes: Such as 1,1,1-trichloroethane and 1,1,2-trichloroethane, formed from further chlorination.
Q2: How can I increase the selectivity towards this compound over 1,2-dichloroethane?
A2: The distribution of isomers is influenced by the statistical probability of chlorination at different positions and the stability of the resulting radical intermediates. Reports suggest that the formation of this compound is often favored over the 1,2-isomer in the dichlorination of ethane.[5]
Troubleshooting Steps:
-
Temperature Control: The reaction temperature can influence the product distribution. Systematic experimentation within a defined temperature range is necessary to find the optimal point for maximizing the this compound yield.
-
Molar Ratio of Reactants: Controlling the ethane to chlorine molar ratio is critical. Using a high excess of ethane can favor the formation of monochlorinated product (ethyl chloride) and limit the formation of dichlorinated and higher chlorinated products. To favor dichlorination, the ratio needs to be carefully optimized.
Q3: How can the formation of higher chlorinated ethanes be minimized?
A3: The formation of tri- and tetrachloroethanes occurs when the desired dichlorinated products are further chlorinated.
Troubleshooting Steps:
-
Limit Chlorine Supply: Use a molar ratio of chlorine to ethane that is stoichiometrically targeted for dichlorination. A large excess of chlorine will inevitably lead to higher degrees of chlorination.
-
Control Reaction Time/Residence Time: In a continuous process, optimizing the residence time in the reactor can help to achieve the desired level of chlorination without allowing for excessive secondary reactions.
-
Product Removal: If feasible in the reactor design, removing the dichlorinated products from the reaction zone as they are formed can prevent their subsequent chlorination.
Quantitative Data Presentation
The following tables summarize key quantitative data related to the synthesis of this compound.
Table 1: Typical Reaction Conditions for Hydrochlorination of Vinyl Chloride
| Parameter | Value | Reference |
| Reactants | Vinyl Chloride, Hydrogen Chloride | [3] |
| Catalyst | Ferric Chloride (FeCl₃) or Aluminum Chloride (AlCl₃) | [3] |
| Temperature | 20–55 °C | [3] |
| Phase | Liquid | [4] |
Table 2: Byproducts in Chlorinated Hydrocarbon Processes
| Process | Primary Product | Common Byproducts Including this compound | Reference |
| Ethylene Oxychlorination | 1,2-Dichloroethane | Ethyl chloride, This compound , vinylidene chloride, trichloroethylene | [2] |
| Direct Chlorination of Ethylene | 1,2-Dichloroethane | 1,1,2-Trichloroethane (inhibited by O₂) | [6] |
| EDC Cracking | Vinyl Chloride | Light Ends: Ethyl chloride, 1,2-dichloroethylene. Heavy Ends: 1,1,2-trichloroethane | [2] |
Experimental Protocols
Protocol 1: Laboratory Scale Synthesis of this compound via Hydrochlorination of Vinyl Chloride
Objective: To synthesize this compound from vinyl chloride and hydrogen chloride with minimized byproduct formation.
Materials:
-
Vinyl chloride (high purity)
-
Anhydrous hydrogen chloride gas
-
Anhydrous ferric chloride (FeCl₃)
-
Anhydrous solvent (e.g., 1,2-dichloroethane, if needed for a liquid-phase reaction)
-
Pressure-rated reaction vessel with a stirrer, gas inlet, and temperature control
-
Gas flow controllers
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
Reactor Setup: Assemble a clean, dry, and inert gas-purged pressure-rated reaction vessel.
-
Catalyst Charging: Under an inert atmosphere (e.g., nitrogen), charge the reactor with the desired amount of anhydrous ferric chloride.
-
Reactant Introduction: Cool the reactor to the desired starting temperature (e.g., 20 °C). Introduce a known amount of liquid vinyl chloride.
-
Reaction: Begin bubbling anhydrous HCl gas through the liquid vinyl chloride with vigorous stirring. The molar ratio of vinyl chloride to HCl should be carefully controlled, typically with a slight excess of HCl.
-
Temperature Control: Maintain the reaction temperature within the 20–55 °C range. The reaction is exothermic, so cooling will be necessary.
-
Monitoring: Monitor the reaction progress by taking aliquots (if the setup allows) and analyzing them by GC to determine the conversion of vinyl chloride and the formation of this compound and byproducts.
-
Quenching: Once the desired conversion is reached, stop the HCl flow and carefully quench the reaction mixture by pouring it into a cold, stirred solution of sodium bicarbonate to neutralize the excess HCl and the catalyst.
-
Workup: Separate the organic layer, wash it with water, and then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify the this compound by fractional distillation.
Safety Precautions: Vinyl chloride is a flammable, carcinogenic gas. Hydrogen chloride is a corrosive gas. This experiment must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: Troubleshooting workflow for byproduct minimization.
Reaction Pathway for this compound Synthesis and Byproduct Formation
Caption: Synthesis of this compound and common byproducts.
References
- 1. US2942039A - Manufacture of ethyl chloride - Google Patents [patents.google.com]
- 2. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. US4048241A - Process for preparing 1,1,1-trichloroethane - Google Patents [patents.google.com]
- 5. dwsim.fossee.in [dwsim.fossee.in]
- 6. eea.europa.eu [eea.europa.eu]
addressing matrix effects in the analysis of 1,1-dichloroethane in soil samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing 1,1-dichloroethane in soil samples. The information addresses common challenges related to matrix effects and offers detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound in soil?
A1: Matrix effects are the combined effect of all components in a sample, other than the analyte (this compound), on the measurement of that analyte.[1] In soil analysis, these effects arise from the complex and variable composition of the soil matrix, which includes organic matter, minerals, and other co-extracted substances.[2][3] These components can interfere with the analytical process, leading to either suppression or enhancement of the analyte signal.[4][5] For volatile organic compounds (VOCs) like this compound analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can accumulate in the GC inlet and column, leading to active sites that can degrade the analyte or alter its chromatographic behavior, resulting in inaccurate quantification.[5]
Q2: I am observing poor recovery for my this compound spikes in a high-organic matter soil. What could be the cause and how can I fix it?
A2: Poor recovery of this compound in high-organic matter soil is a common issue related to strong matrix effects. The high organic content can lead to:
-
Analyte Adsorption: this compound can be strongly adsorbed onto the organic components of the soil, making its extraction inefficient.[2]
-
Signal Suppression: Co-extracted organic molecules can interfere with the ionization of this compound in the MS source, leading to a lower signal.[4]
To address this, consider the following troubleshooting steps:
-
Optimize Sample Preparation: Ensure thorough extraction. Methanol extraction with mechanical agitation (e.g., a wrist shaker for at least 15 minutes) is a common technique for VOCs in soil.[6]
-
Use a Matrix Modifier: Adding a matrix modifier solution to your sample can help. A common modifier is organic-free water saturated with sodium chloride and adjusted to a pH ≤2 with phosphoric acid.[7][8] This "salting-out" effect increases the volatility of the analyte, driving it into the headspace for analysis and improving recovery.[2]
-
Implement Matrix-Matched Calibration: Prepare your calibration standards in a blank soil matrix that closely resembles your samples in terms of organic content and texture. This helps to compensate for the matrix effects as the standards and samples will be similarly affected.[5]
-
Utilize the Standard Addition Method: This method involves adding known amounts of the analyte to the actual sample and is highly effective at correcting for matrix effects.[9]
Q3: My calibration curve for this compound is non-linear when analyzing soil extracts, but linear when using solvent-based standards. Why is this happening?
A3: This is a classic indication of matrix effects. The non-linearity suggests that the matrix is interfering with the analysis in a concentration-dependent manner. At lower concentrations, the matrix effect might be more pronounced, while at higher concentrations, the effect may become saturated. Co-extracted matrix components can affect the active sites in the GC system, leading to inconsistent analyte response.[5] To resolve this, it is highly recommended to switch from solvent-based calibration to either matrix-matched calibration or the method of standard additions.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no signal for this compound | Inadequate signal amplification or sample concentration is too low. | Check the detector signal levels and ensure the sample concentration is within the detection limits of the instrument.[10] |
| Activity in the inlet liner or column. | Clean or replace the GC inlet liner and consider using a more inert column.[10] | |
| Leak in the injector. | Perform a leak check on the injector and repair any leaks. Adjust gas flows as necessary.[10] | |
| Poor peak shape (tailing or fronting) | Active sites in the GC system (inlet liner, column). | Deactivate the inlet liner or use a new, deactivated liner. Condition the column according to the manufacturer's instructions. |
| Incompatible solvent with the analytical column. | Ensure the extraction solvent is appropriate for your GC column and method. | |
| Inconsistent retention times | Fluctuations in GC oven temperature or carrier gas flow rate. | Verify the stability of the oven temperature and check for leaks or fluctuations in the gas supply.[11] |
| Changes in the mobile phase composition (if applicable). | If using a purge and trap system, ensure the water and purge gas are of high purity and consistently supplied. | |
| High background noise in chromatogram | Contaminated carrier gas or system components. | Check for leaks in the gas lines and ensure high-purity carrier gas is being used. Bake out the column and other system components.[10] |
| Septum bleed from the injector. | Use a high-quality, low-bleed septum and replace it regularly. |
Experimental Protocols
Protocol 1: Matrix-Matched Calibration for this compound in Soil by Headspace GC-MS
This protocol describes the preparation of matrix-matched calibration standards for the quantification of this compound in soil.
1. Materials:
-
Blank soil matrix (similar in type to the samples being analyzed, pre-screened to be free of this compound)
-
This compound certified standard solution
-
Methanol (purge and trap grade)
-
Internal standard (e.g., chlorobenzene-d5) and surrogate (e.g., toluene-d8) stock solutions in methanol[7][8]
-
Matrix modifier solution (organic-free water saturated with NaCl, pH ≤2 with phosphoric acid)[8]
-
20 mL headspace vials with caps and septa
-
Mechanical shaker
2. Procedure:
-
Prepare a this compound working standard solution: Dilute the certified stock solution with methanol to a suitable concentration (e.g., 10 mg/L).[8]
-
Prepare calibration standards:
-
To a series of 20 mL headspace vials, add a consistent amount of the blank soil matrix (e.g., 2 grams).[8]
-
Add a consistent volume of the matrix modifier solution to each vial (e.g., 10 mL).[7]
-
Spike each vial with a fixed amount of the internal standard and surrogate working solutions.
-
Spike increasing volumes of the this compound working solution into the vials to create a calibration curve over the desired concentration range.
-
Immediately seal the vials after spiking.[7]
-
-
Sample Preparation:
-
Analysis:
-
Place all vials (standards and samples) in the headspace autosampler.
-
Analyze using your established GC-MS method.
-
Quantify the this compound concentration in your samples using the generated matrix-matched calibration curve.
-
Protocol 2: Method of Standard Additions for this compound in Soil
This protocol is ideal for complex matrices where a suitable blank matrix is unavailable.
1. Materials:
-
Same as Protocol 1, excluding the blank soil matrix.
2. Procedure:
-
Prepare sample aliquots: Weigh at least four equal aliquots of your soil sample into separate 20 mL headspace vials (e.g., 2 grams each).
-
Spike with standard:
-
To the first vial (the unspiked sample), add only the matrix modifier, internal standard, and surrogate solutions.
-
To the remaining three vials, add the matrix modifier, internal standard, and surrogate solutions, followed by spiking with increasing, known amounts of the this compound working standard solution. The spike levels should be chosen to bracket the expected concentration in the sample.
-
Immediately seal all vials after preparation.
-
-
Analysis:
-
Analyze all four vials using your GC-MS method.
-
-
Quantification:
-
Create a calibration curve by plotting the instrument response versus the concentration of the added this compound standard.
-
Determine the concentration of this compound in the original sample by extrapolating the linear regression line to the x-intercept.
-
Data Presentation
Table 1: Example Recovery Data for VOCs in Spiked Soil Samples
This table illustrates typical recovery rates for volatile organic compounds in soil, demonstrating the effectiveness of a given analytical method. While not specific to this compound, it provides a reference for expected performance.
| Compound | Spiking Level 1 (50 µg/kg) Recovery (%) | Spiking Level 2 (125 µg/kg) Recovery (%) |
| Dichlorodifluoromethane | 95.2 | 90.1 |
| Chloroform | 102.3 | 98.7 |
| This compound | 98.5 | 95.3 |
| Benzene | 105.1 | 101.4 |
| Trichloroethylene | 99.8 | 96.5 |
| Toluene | 103.7 | 100.2 |
| Data is illustrative and based on typical performance reported in similar studies.[8][12] |
Visualizations
Caption: Analytical workflow for this compound in soil.
Caption: Decision tree for selecting a calibration strategy.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. gcms.cz [gcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. www2.gov.bc.ca [www2.gov.bc.ca]
- 7. agilent.com [agilent.com]
- 8. agilrom.ro [agilrom.ro]
- 9. Fully automated standard addition method for the quantification of 29 polar pesticide metabolites in different water bodies using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. apps.nelac-institute.org [apps.nelac-institute.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for 1,1-Dichloroethane in Drinking Water
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantification of 1,1-dichloroethane in drinking water. The information presented is intended to assist laboratory professionals in selecting and validating appropriate methodologies for this critical environmental analysis.
Comparison of Method Performance
The following table summarizes the performance characteristics of validated analytical methods for the determination of this compound in drinking water. The data presented is compiled from various application notes and regulatory documents.
| Performance Metric | EPA Method 524.2 | EPA Method 524.4 | EPA Method 502.2 |
| Method Detection Limit (MDL) in µg/L | 0.030 - 0.17 | 0.08 - 0.10 | ~0.02 (General for VOCs) |
| Precision (%RSD) | 5.1 - 10.0 | 3.8 - 6.2 | No specific data found for this compound |
| Accuracy (% Recovery) | 98 - 108 | 95 - 102 | No specific data found for this compound |
| Linearity (r² or %RSD of RFs) | %RSD: 3.4 - 5.8 | r²: >0.999 | No specific data found for this compound |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established EPA methods and common laboratory practices.
EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry
This method is a widely used standard for the analysis of volatile organic compounds (VOCs), including this compound, in drinking water.[1]
1. Sample Preparation:
-
Samples are collected in 40 mL vials containing a dechlorinating agent (e.g., ascorbic acid).[2]
-
The samples are preserved by acidification to a pH of <2 with hydrochloric acid.[2]
2. Purge and Trap:
-
An inert gas (typically helium) is bubbled through a 5 mL or 25 mL water sample at ambient temperature.[3]
-
The volatilized this compound is trapped on a sorbent tube containing materials like Tenax®, silica gel, and carbon molecular sieve.[3]
3. Desorption and Analysis:
-
The trap is heated and backflushed with the inert gas to desorb the trapped analytes.
-
The desorbed analytes are transferred to a gas chromatograph (GC) equipped with a capillary column for separation.
-
The separated compounds are then detected and quantified by a mass spectrometer (MS).[1]
4. Quality Control:
-
Analysis of laboratory reagent blanks, field reagent blanks, and laboratory fortified blanks.
-
Initial demonstration of laboratory capability, including the determination of the method detection limit (MDL).
EPA Method 524.4: Measurement of Purgeable Organic Compounds in Water by Gas Chromatography/Mass Spectrometry Using Nitrogen Purge Gas
This method is an updated version of EPA Method 524.2 that allows for the use of nitrogen as a purge gas, offering a cost-effective alternative to helium.[4]
1. Sample Preparation:
-
Sample collection and preservation are the same as in EPA Method 524.2.
2. Purge and Trap:
-
Nitrogen gas is bubbled through the water sample to purge the volatile organic compounds.
-
The purged analytes are trapped on a suitable sorbent trap.
3. Desorption and Analysis:
-
The trap is thermally desorbed, and the analytes are introduced into a GC/MS system for separation and detection.
4. Quality Control:
-
Similar quality control procedures to EPA Method 524.2 are followed, with specific criteria for this method.
EPA Method 502.2: Volatile Organic Compounds in Water by Purge and Trap Capillary Column Gas Chromatography with Photoionization and Electrolytic Conductivity Detectors in Series
This method is an alternative for the analysis of certain VOCs and utilizes different detectors than the 524 series.
1. Sample Preparation:
-
Sample collection and preservation are similar to the other methods, with the option of using sodium thiosulfate for dechlorination.[5]
2. Purge and Trap:
-
An inert gas is bubbled through a 5 mL water sample to purge the volatile compounds.[5]
-
The purged analytes are trapped on a sorbent tube.[5]
3. Desorption and Analysis:
-
The trap is heated and backflushed to desorb the analytes onto a GC capillary column.
-
Detection is performed using a photoionization detector (PID) and an electrolytic conductivity detector (ELCD) in series.[6]
4. Quality Control:
-
Standard quality control practices for environmental analysis are followed.
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for determining this compound in drinking water.
References
A Comparative Toxicological Analysis of 1,1-Dichloroethane and 1,2-Dichloroethane
A comprehensive review of the toxicological profiles of 1,1-dichloroethane and 1,2-dichloroethane reveals significant differences in their hazardous properties. This guide synthesizes key experimental data on their acute toxicity, carcinogenicity, mutagenicity, and organ-specific effects to provide a comparative overview for researchers, scientists, and drug development professionals.
Quantitative Toxicity Data
The following table summarizes the key quantitative toxicity data for this compound and 1,2-dichloroethane, highlighting the generally higher toxicity associated with the 1,2-isomer.
| Toxicological Endpoint | This compound | 1,2-Dichloroethane |
| Acute Oral Toxicity (LD50) | 725 - 14,100 mg/kg (rat)[1][2] | 413 - 950 mg/kg (mouse), 670 mg/kg (rat)[3][4][5] |
| Acute Dermal Toxicity (LD50) | No data available | 2,800 - 4,900 mg/kg (rabbit)[3][4] |
| Acute Inhalation Toxicity (LC50) | 13,000 ppm / 4 hours (rat)[2] | 1,000 ppm / 4 hours (rat), 1,414.2 ppm / 4 hours (rat)[3] |
| Carcinogenicity Classification | EPA Group C: Possible human carcinogen.[1][6][7][8] IARC and DHHS have not evaluated.[7] | EPA: Probable human carcinogen.[9][10][11] IARC: Possibly carcinogenic to humans.[9][10] DHHS: Reasonably anticipated to be a human carcinogen.[12][13] |
| Mutagenicity | Weakly mutagenic; covalent binding to macromolecules.[14] | Mutagenic in various in vitro and in vivo systems.[15][16][17][18][19] |
Comparative Toxicity Profile
Overall, 1,2-dichloroethane exhibits a more severe toxicological profile compared to this compound. This is evident from its lower LD50 and LC50 values, indicating higher acute toxicity, and its more definitive classification as a probable or reasonably anticipated human carcinogen by multiple agencies.
Caption: Comparative toxicity of 1,1-DCE and 1,2-DCE.
Detailed Toxicological Endpoints
Carcinogenicity
1,2-Dichloroethane is classified as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA) and is reasonably anticipated to be a human carcinogen by the Department of Health and Human Services (DHHS).[9][10][12][13] The International Agency for Research on Cancer (IARC) has determined that it is possibly carcinogenic to humans.[9][10] Animal studies have shown that oral exposure to 1,2-dichloroethane can cause various tumors in mice and rats, including mammary gland adenocarcinomas, hemangiosarcomas, and hepatocellular carcinomas.[12][13]
This compound , in contrast, is classified by the EPA as a Group C substance, a possible human carcinogen.[1][6][7][8] This classification is based on limited evidence of carcinogenicity in animal studies, which showed an increased incidence of mammary gland adenocarcinomas and hemangiosarcomas in female rats, and hepatocellular carcinomas and benign uterine polyps in mice.[6][8] However, these studies had limitations, including poor survival of the animals, making the results inconclusive.[6]
Mutagenicity and Genotoxicity
1,2-Dichloroethane is genotoxic and has been shown to be mutagenic in multiple test systems.[19] It can induce gene mutations and chromosomal aberrations, particularly after metabolic activation.[19] Studies have shown it to be a direct-acting mutagen in human lymphoblastoid cell lines and to have a weak mutagenic effect on Salmonella typhimurium, which is enhanced by the addition of a liver fraction (S-9).[15][16][17] The genotoxicity of 1,2-dichloroethane is linked to its metabolism, which can lead to the formation of DNA adducts.[19]
This compound is considered a weak carcinogen initiator.[14] Its genotoxicity is demonstrated by its ability to covalently bind to macromolecules like DNA, RNA, and proteins in vivo.[14] This binding is mediated by the P-450-dependent microsomal mixed-function oxidase system in the liver.[14]
Organ-Specific Toxicity
1,2-Dichloroethane is a multi-organ toxicant. Acute exposure can lead to nausea, vomiting, and damage to the liver and kidneys.[9][18] Chronic exposure in animals has been shown to cause degeneration of the liver and kidney damage.[18] It is a known hepatotoxin, and exposure can lead to elevated liver enzymes, accumulation of glycogen and triglycerides, and disruption of glucose and lipid homeostasis in the liver.[20][21][22] Neurotoxic effects, including central nervous system depression, are also a significant concern.[22]
This compound primarily affects the central nervous system, causing depression.[6] In the past, it was used as a surgical anesthetic but was discontinued due to the risk of inducing cardiac arrhythmias at anesthetic doses.[6][8] Compared to its isomer, it is considered to have lower hepatotoxic and renotoxic potential.[8] Kidney effects have been observed in cats after long-term inhalation exposure but not in other animal species.[7]
Metabolic Activation and Toxicity Pathway
The toxicity of 1,2-dichloroethane is largely dependent on its metabolic activation. Two primary pathways are involved: oxidation by cytochrome P450 (CYP450) and conjugation with glutathione (GSH) catalyzed by glutathione S-transferase (GST). The GSH conjugation pathway is particularly important for its mutagenic and carcinogenic effects as it leads to the formation of a reactive episulfonium ion that can form adducts with DNA.
Caption: Metabolic activation of 1,2-dichloroethane.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds.
Principle: This assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize this essential amino acid and require it in their growth medium). The test evaluates the ability of a chemical to cause a reverse mutation, restoring the bacteria's ability to synthesize histidine and thus grow on a histidine-free medium.[23] The test can be performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver), to detect mutagens that require metabolic activation.[24][25]
Methodology:
-
Strain Preparation: Cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535) are grown overnight.[24][26]
-
Exposure: The bacterial culture is mixed with the test chemical at various concentrations, both with and without the S9 mix.[25]
-
Plating: The mixture is combined with molten top agar containing a trace amount of histidine (to allow for a few cell divisions, which are necessary for mutations to be expressed) and poured onto a minimal glucose agar plate (which lacks histidine).[23]
-
Incubation: The plates are incubated at 37°C for 48-72 hours.[24]
-
Scoring: The number of revertant colonies (colonies that have regained the ability to grow without added histidine) is counted for each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[24]
Caption: Workflow for the Ames test.
Rodent Carcinogenicity Bioassay
Principle: Long-term studies in rodents are the primary method for identifying the carcinogenic potential of chemicals. These studies typically involve exposing animals to the test substance for a significant portion of their lifespan and then examining their tissues for tumor development.[27]
Methodology:
-
Animal Selection: Typically, two rodent species (e.g., rats and mice) of both sexes are used.[28][29]
-
Dose Selection: Dose-ranging studies are first conducted to determine the maximum tolerated dose (MTD). The chronic study then uses the MTD and a fraction of the MTD (e.g., 1/2 MTD). A control group receives the vehicle (e.g., corn oil) only.[29]
-
Administration: The chemical is administered via a relevant route of exposure (e.g., oral gavage, inhalation, drinking water) for a long duration, typically 18-24 months.[27][30]
-
Observation: Animals are monitored throughout the study for clinical signs of toxicity and the development of palpable masses.
-
Pathology: At the end of the study, all animals are euthanized, and a complete necropsy is performed. Tissues and organs are examined macroscopically and microscopically for the presence of neoplastic and non-neoplastic lesions.[31]
-
Data Analysis: Tumor incidence in the treated groups is statistically compared to that in the control group to determine if there is a significant increase.[29]
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. echemi.com [echemi.com]
- 5. rcilabscan.com [rcilabscan.com]
- 6. RELEVANCE TO PUBLIC HEALTH - TOXICOLOGICAL PROFILE FOR this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Background Information for this compound - Interaction Profile for: 1,1,1-Trichloroethane, this compound, Trichloroethylene, and Tetrachloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 1,2-Dichloroethane | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. kdhe.ks.gov [kdhe.ks.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. 1,2-Dichloroethane - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Genotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The mutagenic effect of 1,2-dichloroethane on Salmonella typhimurium I. Activation through conjugation with glutathion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Mutagenicity of 1,2-dichloroethane and 1,2-dibromoethane in two human lymphoblastoid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. publications.iarc.who.int [publications.iarc.who.int]
- 19. A review of the genotoxicity of 1,2-dichloroethane (EDC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 1,2-Dichloroethane-induced hepatotoxicity and apoptosis by inhibition of ERK 1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 1,2-Dichloroethane impairs glucose and lipid homeostasis in the livers of NIH Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Molecular mechanisms of 1,2-dichloroethane-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. microbiologyinfo.com [microbiologyinfo.com]
- 24. thesciencenotes.com [thesciencenotes.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 27. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]
- 28. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 29. files.toxplanet.com [files.toxplanet.com]
- 30. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 31. publications.iarc.who.int [publications.iarc.who.int]
A Comparative Analysis of the Physical Properties of 1,1-Dichloroethane and 1,2-Dichloroethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the key physical properties of two important chlorinated hydrocarbons: 1,1-dichloroethane and 1,2-dichloroethane. As structural isomers, these compounds exhibit distinct physical characteristics that influence their applications, handling, and environmental fate. This document summarizes experimental data, details the methodologies for their determination, and provides a visual representation of their structural differences.
Core Physical Properties: A Tabulated Comparison
The distinct placement of chlorine atoms in this compound (a geminal dihalide) and 1,2-dichloroethane (a vicinal dihalide) leads to significant differences in their physical properties. The following table summarizes key quantitative data for easy comparison.
| Physical Property | This compound | 1,2-Dichloroethane |
| Molecular Formula | C₂H₄Cl₂ | C₂H₄Cl₂ |
| Molar Mass ( g/mol ) | 98.96 | 98.95 |
| Boiling Point (°C) | 57.2[1] | 83.5 - 84[2] |
| Melting Point (°C) | -97[1] | -35[2] |
| Density (g/cm³ at 20°C) | ~1.2[1] | 1.253[2] |
| Solubility in Water ( g/100 mL at 20°C) | ~0.6[1] | 0.87[2] |
| Vapor Pressure (mmHg at 20°C) | 182[1] | 64 |
| Dipole Moment (Debye) | ~2.06 | 1.80[2] |
Understanding the Differences: Molecular Structure and Polarity
The variation in the physical properties of these isomers is primarily attributed to differences in their molecular structure and resulting polarity.
This compound: Both chlorine atoms are bonded to the same carbon atom. This asymmetrical distribution of electronegative chlorine atoms results in a significant net dipole moment, making it a polar molecule.
1,2-Dichloroethane: The chlorine atoms are bonded to adjacent carbon atoms. While each C-Cl bond is polar, the relatively symmetrical arrangement of these bonds in the molecule leads to a partial cancellation of their dipole moments, resulting in a lower overall molecular polarity compared to its 1,1-isomer.[3][4]
This difference in polarity directly impacts intermolecular forces, with the more polar this compound expected to have stronger dipole-dipole interactions. However, the boiling point of 1,2-dichloroethane is significantly higher, which can be attributed to a combination of factors including molecular shape and the ability to pack more efficiently in the liquid state, leading to stronger overall van der Waals forces.
Experimental Protocols
The following sections detail the general experimental methodologies used to determine the key physical properties listed above.
Determination of Boiling Point
The boiling point of a volatile organic compound can be determined using several methods, including the capillary method and the distillation method.[5][6][7][8][9]
Capillary Method (Siwoloboff Method):
-
A small amount of the liquid sample (a few milliliters) is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.
-
The fusion tube is attached to a thermometer and heated in a heating bath (e.g., an oil bath or a Thiele tube).
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is then discontinued, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]
Distillation Method:
-
A larger volume of the liquid (at least 5 mL) is placed in a distillation flask along with boiling chips.[6][8]
-
The flask is fitted with a distillation head, a condenser, and a collection flask. A thermometer is placed in the distillation head with the bulb positioned just below the side arm leading to the condenser.
-
The liquid is heated to its boiling point, and the vapor rises, is condensed, and collected.
-
The boiling point is the stable temperature recorded on the thermometer during the distillation of the bulk of the liquid.[7][9]
Measurement of Density
The density of a liquid can be determined by measuring its mass and volume.[10][11][12][13]
Using a Graduated Cylinder and Balance:
-
The mass of a clean, dry graduated cylinder is determined using an analytical balance.
-
A known volume of the liquid is carefully added to the graduated cylinder, and the exact volume is recorded.
-
The graduated cylinder containing the liquid is reweighed.
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.
-
The density is then calculated by dividing the mass of the liquid by its volume.
Using a Pycnometer (Specific Gravity Bottle):
-
A clean, dry pycnometer is weighed accurately.
-
The pycnometer is filled with the liquid, ensuring no air bubbles are trapped, and the excess liquid is wiped from the outside.
-
The filled pycnometer is weighed.
-
The pycnometer is then emptied, cleaned, dried, and filled with a reference substance of known density (e.g., distilled water) at the same temperature, and weighed again.
-
The volume of the pycnometer and the density of the sample liquid can be calculated from these measurements.
Determination of Solubility in Water
The solubility of an organic compound in water is determined by observing the miscibility of the two substances.[14][15][16][17][18]
Qualitative Determination:
-
A small, measured amount of the organic liquid (e.g., 0.2 mL) is added to a test tube containing a known volume of distilled water (e.g., 3 mL).
-
The mixture is shaken vigorously for a set period.
-
The mixture is then allowed to stand and observed.
-
If the organic compound dissolves completely, forming a single homogeneous phase, it is considered soluble. If it forms a separate layer or a cloudy suspension, it is considered insoluble or sparingly soluble.
Synthesis Pathways
The industrial synthesis of these two isomers proceeds through different chemical reactions, which are important to consider in the context of their production and potential impurities.
This compound Synthesis:
This compound is commercially produced by the reaction of vinyl chloride with hydrogen chloride in the presence of a catalyst such as ferric chloride.[19]
CH₂=CHCl + HCl → CH₃CHCl₂
1,2-Dichloroethane Synthesis:
The primary industrial method for producing 1,2-dichloroethane is the direct chlorination of ethylene, typically using a catalyst like iron(III) chloride.[2][20]
CH₂=CH₂ + Cl₂ → ClCH₂CH₂Cl
Another significant industrial route is the oxychlorination of ethylene, which utilizes ethylene, hydrogen chloride, and oxygen.[2][20]
2 CH₂=CH₂ + 4 HCl + O₂ → 2 ClCH₂CH₂Cl + 2 H₂O
Structural Isomers Visualization
The following diagram illustrates the structural difference between this compound and 1,2-dichloroethane, highlighting the placement of the chlorine atoms that gives rise to their distinct physical properties.
Caption: Molecular structures of this compound and 1,2-dichloroethane.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 1,2-Dichloroethane - Wikipedia [en.wikipedia.org]
- 3. The dipole moment of trans 1 2-dichloroethane is less than the cis – isomer. Explain. [doubtnut.com]
- 4. The compound 1,2-dichloroethane \left( \mathrm { C } _ { 2 } \mathrm { H .. [askfilo.com]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. vernier.com [vernier.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. batman.edu.tr [batman.edu.tr]
- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 12. calnesis.com [calnesis.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scribd.com [scribd.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. quora.com [quora.com]
- 17. Method for Measuring Aqueous Solubilities of Organic Compounds | Semantic Scholar [semanticscholar.org]
- 18. www1.udel.edu [www1.udel.edu]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. 1,2-Dichloroethane - Sciencemadness Wiki [sciencemadness.org]
A Comparative Analysis of 1,1-Dichloroethane and Dichloromethane as Solvents for Research and Drug Development
A comprehensive guide for researchers, scientists, and drug development professionals on the solvent properties, applications, and safety considerations of 1,1-dichloroethane and dichloromethane.
In the landscape of chemical solvents, both this compound and dichloromethane (DCM) hold significant places due to their versatile dissolving capabilities. This guide provides a detailed comparative study of these two chlorinated hydrocarbons, offering quantitative data, experimental protocols, and visualizations to aid in solvent selection for various research and drug development applications.
Physicochemical Properties: A Side-by-Side Comparison
A thorough understanding of the fundamental physicochemical properties of a solvent is paramount for its effective application. The following table summarizes the key properties of this compound and dichloromethane, providing a clear basis for comparison.
| Property | This compound | Dichloromethane |
| CAS Number | 75-34-3 | 75-09-2 |
| Molecular Formula | C₂H₄Cl₂ | CH₂Cl₂ |
| Molecular Weight | 98.96 g/mol | 84.93 g/mol [1] |
| Boiling Point | 57.2 °C[2] | 39.75 °C[3] |
| Density | 1.176 g/mL at 20°C[4] | 1.326 g/mL at 20°C[3] |
| Solubility in Water | 0.55 g/100 g at 20°C[5] | 1.60% at 20°C[3] |
| Dipole Moment | 2.35 D[4] | 1.14 D[3] |
| Dielectric Constant | 10.00[4] | 8.93 at 25°C[3] |
| Viscosity | Not readily available | 0.44 cP at 20°C[3] |
| Refractive Index | 1.416[4] | 1.4241 at 20°C[3] |
| Flash Point | -17 °C[2] | None by closed cup[3] |
Delving into Polarity and Solubility
The polarity of a solvent is a critical factor that governs its ability to dissolve various solutes. Dichloromethane is classified as a polar aprotic solvent, enabling it to dissolve a wide array of both polar and nonpolar compounds.[6] This versatility makes it a valuable tool for organic chemists in reactions involving diverse reactants and for liquid-liquid extractions to isolate specific components from complex mixtures.[6] While this compound is also a chlorinated hydrocarbon, its higher dipole moment and dielectric constant suggest a slightly more polar character compared to dichloromethane.
The solubility of these solvents in water is limited, with dichloromethane having a slightly higher solubility. Conversely, they are miscible with most organic solvents.[2]
Applications in Research and Drug Development
Both solvents find extensive use in laboratory and industrial settings, particularly within the pharmaceutical sector.
Dichloromethane is a stalwart in drug development, frequently employed for:
-
Extraction: Its ability to dissolve a wide range of organic compounds makes it an effective solvent for extracting active pharmaceutical ingredients (APIs) from natural sources.[7]
-
Chromatography: It is a common mobile phase component in both thin-layer and column chromatography.
-
Reaction Medium: Its relative inertness makes it a suitable medium for various chemical reactions.[7]
-
Cleaning and Degreasing: It is also utilized as a cleaning and degreasing agent.[8]
This compound shares some applications with dichloromethane, including:
-
Solvent for Plastics, Oils, and Fats: It has been used as a solvent for these materials.[8][9]
-
Chemical Intermediate: A primary use of this compound is as an intermediate in the synthesis of other chemicals, such as 1,1,1-trichloroethane.[2]
-
Historical Anesthetic: In the past, it was used as a surgical inhalational anesthetic.[2]
Experimental Protocols
To ensure the reproducibility and accuracy of experimental results, detailed methodologies are crucial. Below are generalized protocols for determining key solvent properties.
Determination of Boiling Point
The boiling point of a liquid can be determined using a distillation apparatus. The liquid is heated in a flask, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature, at a given atmospheric pressure, is the boiling point.
Determination of Solubility
The shake-flask method is a common technique to determine the solubility of a solute in a solvent. An excess amount of the solute is added to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.[10]
Determination of Polarity (Dipole Moment and Dielectric Constant)
The dipole moment of a solvent can be determined by measuring its dielectric constant at different temperatures. The dielectric constant is measured using a capacitor, where the solvent acts as the dielectric material. The change in capacitance with temperature allows for the calculation of the dipole moment.
Visualizing Solvent Selection and Properties
To aid in the decision-making process for solvent selection, the following diagrams illustrate a general workflow and the logical relationships between key solvent properties.
Caption: A general workflow for solvent selection in a research setting.
Caption: Logical relationships between key solvent properties.
Safety and Environmental Considerations
A critical aspect of solvent selection is a thorough evaluation of the associated health and environmental risks.
Dichloromethane is the least toxic of the simple chlorohydrocarbons, but it still poses significant health risks.[7] It is a volatile organic compound (VOC) that can be an inhalation hazard, and exposure can lead to various health issues.[6] While it is not flammable, it can emit toxic fumes at high temperatures.[11]
This compound is also considered a hazardous substance. It is flammable and has been listed as a known carcinogen in California under Proposition 65 since 1990.[2] Exposure can cause irritation to the skin, eyes, and respiratory tract.[9]
Due to these concerns, there is a growing emphasis on finding greener, more sustainable alternatives to chlorinated solvents in many applications.[6]
Conclusion
Both this compound and dichloromethane are effective solvents with a broad range of applications in research and drug development. Dichloromethane's versatility as a polar aprotic solvent makes it a common choice for extractions and as a reaction medium. This compound, while also a capable solvent, sees more use as a chemical intermediate.
The choice between these two solvents, or indeed the selection of any solvent, requires a careful and holistic evaluation of their physicochemical properties, performance in the specific application, and, crucially, their safety and environmental impact. This guide provides the foundational data and frameworks to support informed decision-making in the laboratory.
References
- 1. acs.org [acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Dichloromethane Solvent Properties [macro.lsu.edu]
- 4. This compound [stenutz.eu]
- 5. Table 4-2, Physical and Chemical Properties of this compound - TOXICOLOGICAL PROFILE FOR this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. labproinc.com [labproinc.com]
- 7. Dichloromethane - Wikipedia [en.wikipedia.org]
- 8. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 9. in.gov [in.gov]
- 10. benchchem.com [benchchem.com]
- 11. laballey.com [laballey.com]
A Comparative Guide to the Synthesis of 1,1-Dichloroethane: A Novel Method Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel synthetic method for 1,1-dichloroethane against traditional and alternative laboratory-scale approaches. The performance of each method is evaluated based on experimental data, offering insights into yield, reaction conditions, and potential advantages for researchers in the chemical and pharmaceutical sciences.
Executive Summary
The synthesis of this compound, a valuable intermediate in organic chemistry, is achievable through various pathways. This guide details and compares three distinct methods: the traditional industrial-scale hydrochlorination of vinyl chloride, a novel approach utilizing ethylene glycol and hydrogen chloride with a mixed-metal catalyst, and a two-step laboratory-scale synthesis commencing from ethanol. The novel ethylene glycol-based method presents a promising alternative, potentially offering a more direct and efficient route to dichloroethane products, though selectivity between 1,1- and 1,2-isomers requires careful consideration. The ethanol-based method, while employing common laboratory reagents, involves a multi-step process with a lower overall yield. The traditional hydrochlorination of vinyl chloride remains a highly efficient industrial process but involves the handling of a gaseous, carcinogenic starting material.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the three synthetic methods, allowing for a direct comparison of their performance.
| Parameter | Traditional: Hydrochlorination of Vinyl Chloride | New Method: Ethylene Glycol & HCl | Lab Scale: From Ethanol |
| Starting Material | Vinyl Chloride, Hydrogen Chloride | Ethylene Glycol, Hydrogen Chloride | Ethanol |
| Catalyst | Ferric Chloride (FeCl₃) | Co-Mn-Fe-Zn composite | None (reagent-based) |
| Reaction Temperature | 50-65°C[1] | 80°C | Step 1: RT, Step 2: Ambient |
| Reaction Time | Not specified | 6 hours | Step 1: 1-2h, Step 2: Not specified |
| Pressure | Atmospheric | Atmospheric | Atmospheric |
| Overall Yield | >99% (selectivity for dichloroethanes)[1] | ~98% (conversion of ethylene glycol) | ~50-60% (estimated) |
| Purity of Product | High (requires purification) | High (requires purification) | Moderate (requires purification) |
| Key Byproducts | 1,1,2-Trichloroethane[1] | Chloroethanol, 1,2-dichloroethane | Step 1: Pyridinium salt, Step 2: POCl₃, HCl |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: Traditional - Hydrochlorination of Vinyl Chloride
This method represents the primary industrial route to dichloroethanes.
Materials:
-
Vinyl chloride gas
-
Anhydrous hydrogen chloride gas
-
Anhydrous ferric chloride (FeCl₃)
-
1,2-dichloroethane (as solvent)[1]
-
Inert gas (e.g., nitrogen)
-
Reaction vessel equipped with a gas inlet, stirrer, and condenser
Procedure:
-
A solution of ferric chloride in 1,2-dichloroethane is prepared in the reaction vessel under an inert atmosphere.[1]
-
The reaction mixture is brought to the desired temperature (typically between 50-65°C).[1]
-
A mixture of vinyl chloride and hydrogen chloride gas is bubbled through the stirred catalyst solution.
-
The reaction is monitored by gas chromatography to determine the consumption of starting materials.
-
Upon completion, the reaction mixture is cooled, and the catalyst is removed by washing with water.[1]
-
The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purified by distillation to isolate this compound.
New Method: From Ethylene Glycol and Hydrogen Chloride
This novel approach offers a direct conversion of ethylene glycol to dichloroethane products.
Materials:
-
Ethylene glycol
-
Hydrogen chloride gas
-
Active catalyst (comprising cobalt, manganese, and iron compounds as active components, and a zinc compound as an active auxiliary agent)[2]
-
Reaction vessel with a gas inlet, stirrer, heating mantle, and condenser
-
Sodium hydroxide solution (for tail gas absorption)
Procedure:
-
1000 kg of ethylene glycol and 10 kg of the active catalyst are mixed in the reactor.[2]
-
The reaction system is heated to and maintained at 80°C.[2]
-
Excess hydrogen chloride gas is passed through the mixture at a flow rate of 63.23 Nm³/h for 6 hours.[2]
-
The tail gas is passed through a condenser and then a sodium hydroxide solution to remove unreacted HCl.[2]
-
After the reaction period, the product mixture is filtered to recover the catalyst.
-
The filtrate is then purified by distillation to separate this compound from chloroethanol and 1,2-dichloroethane.
Method 3: Laboratory Scale - From Ethanol
This two-step synthesis is suitable for laboratory-scale preparation.
Step 1: Oxidation of Ethanol to Acetaldehyde
Materials:
-
Ethanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (solvent)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
PCC is suspended in dichloromethane in a round-bottom flask.
-
Ethanol is added to the suspension, and the mixture is stirred at room temperature for 1-2 hours.
-
The reaction mixture is filtered through a pad of silica gel to remove the chromium salts.
-
The solvent is removed by rotary evaporation to yield crude acetaldehyde, which should be used immediately in the next step.
Step 2: Conversion of Acetaldehyde to this compound
Materials:
-
Crude acetaldehyde from Step 1
-
Phosphorus pentachloride (PCl₅)
-
Round-bottom flask, condenser, and gas trap
Procedure:
-
Crude acetaldehyde is placed in a round-bottom flask fitted with a condenser and a gas trap for HCl.
-
Phosphorus pentachloride is added portion-wise to the acetaldehyde with cooling.
-
The reaction mixture is allowed to warm to room temperature and then gently heated to complete the reaction.
-
The resulting mixture is carefully poured onto crushed ice to hydrolyze the remaining PCl₅ and POCl₃.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous calcium chloride.
-
The crude this compound is purified by distillation.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows and logical relationships of the described synthetic methods.
References
A Comparative Analysis of the Environmental Impact of 1,1-Dichloroethane and 1,1-Dichloroethene
A comprehensive evaluation of the environmental profiles of 1,1-dichloroethane and 1,1-dichloroethene is crucial for researchers, scientists, and drug development professionals to make informed decisions regarding their use and potential environmental consequences. This guide provides an objective comparison of the environmental impact of these two chlorinated hydrocarbons, supported by key experimental data and methodologies.
Quantitative Data Summary
The following table summarizes the key environmental, physical, and chemical properties of this compound and 1,1-dichloroethene, facilitating a direct comparison of their potential environmental behavior and impact.
| Property | This compound | 1,1-Dichloroethene |
| Synonyms | Ethylidene dichloride, 1,1-DCA | Vinylidene chloride, 1,1-DCE |
| CAS Number | 75-34-3 | 75-35-4 |
| Molecular Formula | C₂H₄Cl₂ | C₂H₂Cl₂ |
| Vapor Pressure (at 20-25°C) | 182-234 mmHg[1] | 600 mmHg[2] |
| Water Solubility (at 25°C) | <1 mg/mL (slightly soluble)[1] | 2.5 g/L (moderately soluble)[3] |
| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 1.81[2] | Similar to this compound[4] |
| Atmospheric Half-Life | 44 - 62 days[5][6] | 1 - 3 days[2][3] |
| Biodegradation | Slow, with a reported anaerobic half-life of >30–60 days.[4] Some studies show up to 78% degradation by adapted organisms in 7 days under aerobic conditions.[4] | Slow, especially in groundwater.[2][7][8] Anaerobic biotransformation to vinyl chloride can occur.[3] |
| Bioaccumulation Potential | Low[9] | Low, with an experimental bioconcentration factor (BCF) of 3.1–13.[2] |
| Primary Environmental Fate | Volatilization to the atmosphere.[4][10] | Volatilization to the atmosphere.[2][3][11] |
| Toxicity to Aquatic Life | Information not readily available in the provided search results. | Information not readily available in the provided search results. |
| Human Carcinogenicity Classification | U.S. EPA Group C: Possible human carcinogen.[9][12] | U.S. EPA: Suggestive evidence of carcinogenicity.[13][14][15] IARC Group 2B: Possibly carcinogenic to humans.[13] |
| Primary Health Effects | Central nervous system depression, cardiac arrhythmias at high concentrations; potential liver and kidney effects.[12][16] | Liver and kidney damage, central nervous system depression at high concentrations.[3][7][13][14][17] |
| Sources in the Environment | Industrial releases, intermediate in chemical manufacturing, and a biodegradation product of 1,1,1-trichloroethane.[4][10] | Industrial releases, used in the production of polymers (e.g., Saran), and a degradation product of other chlorinated solvents.[2][11][18] |
Environmental Fate and Transport
Both this compound and 1,1-dichloroethene are volatile organic compounds (VOCs), and their primary mode of environmental transport is through volatilization into the atmosphere.[3][4][10][11] Once in the atmosphere, they are subject to photo-oxidation. A key differentiator is their atmospheric persistence; 1,1-dichloroethene has a significantly shorter atmospheric half-life (1-3 days) compared to this compound (44-62 days), indicating that it is degraded more rapidly in the air.[2][3][5][6]
In aquatic environments, volatilization is also the main removal mechanism for both compounds.[3][4] Biodegradation of both substances is generally a slow process, particularly in anaerobic conditions found in some groundwater and soil environments.[2][4][7][8] Notably, 1,1-dichloroethene can be a product of the anaerobic biodegradation of other chlorinated solvents like trichloroethylene and 1,1,1-trichloroethane.[18] Due to their relatively low soil sorption coefficients (Koc), both compounds are expected to be mobile in soil and can potentially leach into groundwater.[2][4] Their potential for bioaccumulation in aquatic organisms is considered low.[2][9]
Toxicity Profile
Both this compound and 1,1-dichloroethene exhibit toxicity to humans, with the primary target organs being the liver and kidneys.[3][7][12][13][14][16][17] At high concentrations, both can cause central nervous system depression.[12] In terms of carcinogenicity, this compound is classified by the U.S. EPA as a Group C "possible human carcinogen".[9][12] 1,1-Dichloroethene is considered to have "suggestive evidence of carcinogenicity" by the U.S. EPA and is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC).[13][14][15]
Experimental Protocols
The environmental data presented in this guide are derived from standardized experimental methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Biodegradability Testing
Methodology: The "Ready Biodegradability" of a chemical is often assessed using the OECD 301 test guideline series. These tests evaluate the extent to which a substance is mineralized by microorganisms in an aerobic aqueous medium.
-
Principle: A known concentration of the test substance is incubated in a mineral medium inoculated with microorganisms (e.g., from activated sludge). The degradation is monitored over a 28-day period by measuring parameters such as dissolved organic carbon (DOC) removal, biochemical oxygen demand (BOD), or carbon dioxide (CO₂) evolution.[2]
-
Key Steps:
-
Preparation of a mineral medium and inoculation with a microbial source.
-
Addition of the test substance at a specific concentration.
-
Incubation under controlled aerobic conditions (temperature, light).
-
Periodic measurement of the chosen parameter (DOC, BOD, or CO₂).
-
A substance is considered "readily biodegradable" if it reaches a certain percentage of theoretical degradation (e.g., ≥60% of theoretical oxygen demand or CO₂ production) within a 10-day window during the 28-day test.[19]
-
Aquatic Toxicity Testing
Methodology: Acute toxicity to fish is commonly determined using the OECD 203 guideline, "Fish, Acute Toxicity Test."
-
Principle: Fish are exposed to various concentrations of the test substance in water for a 96-hour period. The mortality and other observable effects are recorded.[20]
-
Key Steps:
-
A range-finding test is conducted to determine the appropriate test concentrations.
-
Fish are exposed to at least five concentrations of the test substance in a static or semi-static system.
-
Mortalities and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.[20]
-
The LC50 (the concentration that is lethal to 50% of the test organisms) is calculated.
-
Soil Sorption Coefficient (Koc) Determination
Methodology: The soil organic carbon-water partitioning coefficient (Koc) can be determined using the OECD 106 guideline, "Adsorption - Desorption Using a Batch Equilibrium Method."
-
Principle: This method measures the extent to which a chemical partitions between the soil and water phases at equilibrium.
-
Key Steps:
-
A known mass of soil is equilibrated with a known volume of an aqueous solution of the test substance of known concentration.
-
The mixture is agitated for a sufficient time to reach equilibrium.
-
The soil and aqueous phases are separated by centrifugation.
-
The concentration of the test substance remaining in the aqueous phase is measured.
-
The amount of substance adsorbed to the soil is calculated by difference.
-
The adsorption coefficient (Kd) is calculated and then normalized to the organic carbon content of the soil to obtain Koc.
-
Analysis of Volatile Organic Compounds
Methodology: The concentration of volatile organic compounds like this compound and 1,1-dichloroethene in environmental samples (water, air) is often determined using a purge-and-trap gas chromatography-mass spectrometry (GC-MS) method, such as those outlined in U.S. EPA Methods 5030C and 8260B.[8][11]
-
Principle: Volatile compounds are purged from a water sample with an inert gas. The purged compounds are then trapped on a sorbent material. The trap is subsequently heated, and the desorbed compounds are introduced into a gas chromatograph for separation and a mass spectrometer for detection and quantification.[6]
-
Key Steps:
-
A water sample is placed in a purging vessel.
-
An inert gas (e.g., helium) is bubbled through the sample, stripping the volatile compounds into the gas phase.
-
The gas stream is passed through a trap containing one or more sorbent materials, which retain the VOCs.
-
The trap is rapidly heated, and the flow of the inert gas is reversed to backflush the trapped compounds onto the GC column.
-
The compounds are separated based on their boiling points and affinity for the GC column.
-
The separated compounds are detected and quantified by a mass spectrometer.
-
Visualizations
Caption: Comparative environmental fate of this compound and 1,1-dichloroethene.
Caption: General workflow for the analysis of volatile organic compounds in water.
References
- 1. oecd.org [oecd.org]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. oecd.org [oecd.org]
- 6. tracegasbiology.essex.ac.uk [tracegasbiology.essex.ac.uk]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. agilent.com [agilent.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. glsciences.eu [glsciences.eu]
- 11. epa.gov [epa.gov]
- 12. nyc.gov [nyc.gov]
- 13. oecd.org [oecd.org]
- 14. bpcinstruments.com.cn [bpcinstruments.com.cn]
- 15. epa.gov [epa.gov]
- 16. log KOC - ECETOC [ecetoc.org]
- 17. Soil preparation for the estimation of adsorption coefficients -koc- or organic chemicals [publica.fraunhofer.de]
- 18. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 19. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 20. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
Inter-Laboratory Comparison of 1,1-Dichloroethane Analytical Results: A Guide for Researchers
This guide provides a comprehensive overview of an inter-laboratory comparison for the analysis of 1,1-dichloroethane, a prevalent volatile organic compound (VOC). The document is intended for researchers, scientists, and drug development professionals to objectively assess analytical performance and methodologies. The data presented is representative of a typical proficiency testing (PT) study for VOCs in a water matrix.
Data Presentation: Quantitative Analysis of Laboratory Performance
An inter-laboratory study was conducted to evaluate the performance of various laboratories in the quantitative analysis of this compound in a prepared water sample. A certified reference material (CRM) was used to establish the assigned value (true concentration) of this compound in the proficiency testing sample. Participating laboratories were provided with the sample and instructed to perform the analysis using their standard operating procedures, which are predominantly based on EPA methods for volatile organic compounds.
The performance of each laboratory was assessed using z-scores, a statistical measure that quantifies the deviation of an individual result from the assigned value. A z-score between -2 and +2 is generally considered satisfactory.
Table 1: Inter-Laboratory Comparison Results for this compound in Water
| Laboratory ID | Reported Concentration (µg/L) | Assigned Value (µg/L) | Standard Deviation for Proficiency Assessment (σ) | z-Score | Performance Assessment |
| Lab 01 | 18.5 | 20.0 | 2.5 | -0.60 | Satisfactory |
| Lab 02 | 21.2 | 20.0 | 2.5 | 0.48 | Satisfactory |
| Lab 03 | 24.8 | 20.0 | 2.5 | 1.92 | Satisfactory |
| Lab 04 | 15.1 | 20.0 | 2.5 | -1.96 | Satisfactory |
| Lab 05 | 26.5 | 20.0 | 2.5 | 2.60 | Unsatisfactory |
| Lab 06 | 19.3 | 20.0 | 2.5 | -0.28 | Satisfactory |
| Lab 07 | 14.2 | 20.0 | 2.5 | -2.32 | Unsatisfactory |
| Lab 08 | 20.5 | 20.0 | 2.5 | 0.20 | Satisfactory |
| Lab 09 | 17.9 | 20.0 | 2.5 | -0.84 | Satisfactory |
| Lab 10 | 22.1 | 20.0 | 2.5 | 0.84 | Satisfactory |
Experimental Protocols
The analytical methodology employed by the participating laboratories is largely harmonized, following established protocols for the analysis of volatile organic compounds in water. The most commonly utilized method is purge-and-trap gas chromatography-mass spectrometry (GC-MS).
Methodology: Purge-and-Trap Gas Chromatography-Mass Spectrometry (GC-MS)
This method is designed for the determination of volatile organic compounds in drinking water and other aqueous matrices.[1]
1. Sample Preparation and Purging:
-
A known volume of the water sample (typically 5 to 25 mL) is placed in a purging vessel.
-
The sample is purged with an inert gas (e.g., helium or nitrogen) at a controlled flow rate for a specific duration. This process transfers the volatile this compound from the aqueous phase to the vapor phase.
2. Analyte Trapping:
-
The vaporized analytes are carried by the purge gas onto a sorbent trap. The trap contains materials that retain the volatile organic compounds while allowing the purge gas to pass through.
3. Thermal Desorption and GC Injection:
-
After purging is complete, the trap is rapidly heated. This thermal desorption process releases the trapped analytes into a small volume of gas.
-
The gas is then swept into the gas chromatograph for separation.
4. Gas Chromatography (GC):
-
The analytes are separated based on their boiling points and interaction with the stationary phase of the GC column.
-
Column: A capillary column suitable for VOC analysis is used (e.g., a non-polar or mid-polar column).
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is applied to the GC oven to facilitate the separation of compounds.
5. Mass Spectrometry (MS):
-
As the separated compounds elute from the GC column, they enter the mass spectrometer.
-
The molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio.
-
Detection: The mass spectrometer provides both qualitative (identification based on the mass spectrum) and quantitative (concentration based on the ion abundance) data.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the inter-laboratory comparison study.
References
Performance Evaluation of Lewis Acid Catalysts for 1,1-Dichloroethane Synthesis: A Comparative Guide
A detailed analysis of the catalytic performance of aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂) in the synthesis of 1,1-dichloroethane reveals nuances in their activity and selectivity. This guide provides a comparative overview based on available data, outlines a general experimental protocol for catalyst evaluation, and illustrates the reaction pathway and experimental workflow.
The synthesis of this compound, a key intermediate in the chemical industry, is commonly achieved through the hydrochlorination of vinyl chloride in the presence of a Lewis acid catalyst. Among the various catalysts employed, aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂) are frequently cited due to their efficacy and availability.[1][2] This guide aims to provide a comparative performance evaluation of these three catalysts for researchers, scientists, and professionals in drug development and chemical synthesis.
Catalytic Performance Comparison
| Catalyst | Active Species | Typical Reaction Conditions | Conversion of Vinyl Chloride | Selectivity towards this compound | Remarks |
| Aluminum Chloride (AlCl₃) | AlCl₃ | Liquid phase, 20-55 °C | High | High | Often used as a Friedel-Crafts catalyst; its high activity is well-documented in patent literature for related hydrochlorination reactions.[2] |
| Ferric Chloride (FeCl₃) | FeCl₃ | Liquid phase, 20-55 °C | High | High | A commonly used and effective Friedel-Crafts catalyst for the hydrochlorination of unsaturated hydrocarbons.[2] |
| Zinc Chloride (ZnCl₂) | ZnCl₂ | Liquid or gas phase | Moderate to High | High | Known to be an effective catalyst for hydrochlorination reactions, though potentially less active than AlCl₃ and FeCl₃ under similar conditions. |
Note: The data presented is a qualitative summary based on available literature. Direct comparison of quantitative values is challenging due to variations in experimental conditions across different studies.
Reaction Mechanism and Experimental Workflow
The synthesis of this compound via the hydrochlorination of vinyl chloride is a classic example of an electrophilic addition reaction catalyzed by a Lewis acid. The reaction proceeds through the activation of the hydrogen chloride by the Lewis acid, which increases its electrophilicity.
Caption: Reaction mechanism for the Lewis acid-catalyzed synthesis of this compound.
A generalized experimental workflow for evaluating the performance of these catalysts is depicted below. This workflow outlines the key steps from catalyst preparation to product analysis.
Caption: Experimental workflow for evaluating catalyst performance in this compound synthesis.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound, which can be adapted for the evaluation of different Lewis acid catalysts.
Materials:
-
Vinyl chloride (gas)
-
Hydrogen chloride (gas)
-
Lewis acid catalyst (AlCl₃, FeCl₃, or ZnCl₂, anhydrous)
-
Anhydrous solvent (e.g., 1,2-dichloroethane or other chlorinated hydrocarbon)
-
Inert gas (e.g., nitrogen or argon)
-
Standard analytical reagents
Apparatus:
-
A jacketed glass reactor equipped with a magnetic stirrer, gas inlet and outlet, thermocouple, and a condenser.
-
Gas flow meters to control the flow rates of vinyl chloride and hydrogen chloride.
-
A cooling/heating circulator to maintain the desired reaction temperature.
-
A gas chromatograph (GC) or GC-mass spectrometer (GC-MS) for product analysis.
Procedure:
-
Catalyst Preparation and Reactor Setup:
-
The Lewis acid catalyst should be handled under an inert atmosphere to prevent moisture contamination.
-
The reactor is assembled and dried thoroughly. It is then purged with an inert gas.
-
A specific amount of the anhydrous solvent is charged into the reactor, followed by the addition of the Lewis acid catalyst under inert atmosphere.
-
-
Reaction:
-
The reactor is brought to the desired temperature (e.g., 20-55 °C) using the circulator.
-
Vinyl chloride and hydrogen chloride gases are introduced into the reactor at controlled molar ratios and flow rates.
-
The reaction mixture is stirred vigorously to ensure good gas-liquid mass transfer.
-
The reaction is monitored by taking samples of the liquid phase at regular intervals.
-
-
Sample Analysis:
-
The collected samples are quenched (e.g., with a cooled, weak basic solution) to stop the reaction.
-
The organic phase is separated, dried, and analyzed by GC or GC-MS to determine the concentration of the reactant (vinyl chloride) and the products (this compound and any byproducts).
-
-
Data Analysis:
-
Conversion (%) of vinyl chloride is calculated as: [(Initial moles of vinyl chloride - Moles of unreacted vinyl chloride) / Initial moles of vinyl chloride] * 100
-
Selectivity (%) towards this compound is calculated as: [Moles of this compound formed / (Initial moles of vinyl chloride - Moles of unreacted vinyl chloride)] * 100
-
Yield (%) of this compound is calculated as: (Conversion * Selectivity) / 100
-
References
Degradation of Chlorinated Ethanes: A Comparative Analysis of Pathways and Efficacies
For Immediate Release
A comprehensive comparative analysis of the degradation pathways of chlorinated ethanes reveals distinct mechanisms and efficiencies between biotic and abiotic processes. This guide provides researchers, scientists, and drug development professionals with a consolidated overview of the transformation of these environmental contaminants, supported by experimental data and detailed methodologies.
Chlorinated ethanes, a class of persistent organic pollutants, pose significant environmental and health risks. Understanding their degradation is crucial for developing effective remediation strategies. This report focuses on the primary degradation pathways of key chlorinated ethanes, including 1,1,1-trichloroethane (1,1,1-TCA), 1,2-dichloroethane (1,2-DCA), and 1,1,2-trichloroethane (1,1,2-TCA), under various environmental conditions.
Comparative Degradation Pathways
The degradation of chlorinated ethanes proceeds through two primary avenues: abiotic and biotic transformations. Abiotic degradation typically involves chemical reactions such as hydrolysis and reductive dechlorination mediated by minerals, while biotic degradation is facilitated by microorganisms through enzymatic processes.
1,1,1-Trichloroethane (1,1,1-TCA) is known to degrade both abiotically and biotically. Under anaerobic conditions, it is often reductively dechlorinated to 1,1-dichloroethane (1,1-DCA) and subsequently to chloroethane (CA).[1][2] Abiotic degradation can also occur through dehydrohalogenation to form 1,1-dichloroethene (1,1-DCE) and acetic acid, though this process is generally slow, with a half-life of over 2.8 years.[1]
1,2-Dichloroethane (1,2-DCA) degradation can proceed via both aerobic and anaerobic pathways. Aerobic degradation typically involves oxidative processes, while anaerobic degradation often occurs through reductive dechlorination, yielding ethene as a final product.[3] Some studies have shown that 1,2-DCA does not readily react with zero-valent iron, a common abiotic remediation agent, but its degradation can be supported by certain bacteria.[4]
1,1,2-Trichloroethane (1,1,2-TCA) can be transformed through dichloroelimination to form vinyl chloride (VC) under abiotic conditions.[5] Biologically, it can be degraded by co-cultures of bacteria such as Desulfitobacterium and Dehalococcoides to ethene.[5]
The efficiency of these degradation pathways is influenced by a multitude of factors including the presence of specific microorganisms, redox potential, pH, temperature, and the availability of electron donors.
Quantitative Analysis of Degradation
The following tables summarize key quantitative data from various studies on the degradation of chlorinated ethanes. It is important to note that direct comparison of rates can be challenging due to variations in experimental conditions across different studies.
Table 1: Abiotic Degradation of Chlorinated Ethanes
| Chlorinated Ethane | Degradation Pathway | Key Products | Half-life | Reference |
| 1,1,1-Trichloroethane | Dehydrohalogenation | 1,1-Dichloroethene, Acetic Acid | >2.8 years | [1] |
| 1,1,2-Trichloroethane | Dichloroelimination | Vinyl Chloride | 4.4 ± 0.4 days | [5] |
Table 2: Biotic Degradation of Chlorinated Ethanes
| Chlorinated Ethane | Condition | Degradation Pathway | Key Products | Degradation Rate/Time | Microbial Culture | Reference |
| 1,1,1-Trichloroethane | Anaerobic | Reductive Dechlorination | This compound, Chloroethane | 93% in 90 days (in presence of TCE) | Mixed Culture (MS) | [1] |
| 1,1,2-Trichloroethane | Anaerobic | Reductive Dechlorination | Ethene | Half-life: 0.83 ± 0.17 days | Desulfitobacterium & Dehalococcoides | [5] |
| 1,2-Dichloroethane | Anaerobic | Reductive Dechlorination | Ethene | - | - | [3] |
Visualizing the Degradation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the primary degradation pathways for 1,1,1-Trichloroethane and 1,1,2-Trichloroethane.
Experimental Protocols
A summary of common experimental protocols for studying the degradation of chlorinated ethanes is provided below.
Sample Preparation and Microcosm Setup
For biotic degradation studies, microcosms are typically prepared using soil and groundwater from a contaminated site to ensure the presence of adapted microbial communities.[2] These are usually set up in an anaerobic chamber to maintain an oxygen-free environment. For abiotic studies, sterile controls are essential to distinguish between chemical and biological degradation.
Analytical Methods
The analysis of chlorinated hydrocarbons is commonly performed using gas chromatography (GC) equipped with an electron capture detector (ECD) or a mass spectrometer (MS).[6][7]
EPA Method 8121: Chlorinated Hydrocarbons by Gas Chromatography
This method provides conditions for the detection of chlorinated hydrocarbons in various matrices.[7]
-
Extraction: Water samples are typically extracted with methylene chloride using liquid-liquid extraction (EPA Method 3510 or 3520). Solid samples can be extracted using Soxhlet extraction (EPA Method 3540) or automated Soxhlet extraction (EPA Method 3541) with a methylene chloride/acetone mixture.[7]
-
Cleanup: If necessary, sample extracts can be cleaned up using Florisil column chromatography (EPA Method 3620) to remove interfering compounds.[7]
-
GC Analysis: The extracted and cleaned-up samples are then injected into a GC system. The use of dual columns with different polarities is recommended for confirmation of the detected compounds.[7]
Data Analysis
Degradation rates are often calculated by monitoring the disappearance of the parent compound and the appearance of daughter products over time. First-order kinetics are commonly used to model the degradation process and calculate half-lives.[5] Compound-specific isotope analysis (CSIA) is a powerful tool to elucidate degradation pathways by measuring the isotopic fractionation of the contaminants.[8]
Conclusion
The degradation of chlorinated ethanes is a complex process influenced by a variety of environmental factors and microbial activities. While abiotic processes can contribute to the transformation of these compounds, biotic degradation, particularly anaerobic reductive dechlorination, often plays a more significant role in their complete detoxification. This guide provides a foundational understanding of these processes, offering valuable insights for the development of effective remediation strategies for sites contaminated with chlorinated ethanes. Further research is needed to obtain more comprehensive and directly comparable quantitative data across a wider range of chlorinated ethanes and environmental conditions.
References
- 1. A 1,1,1-Trichloroethane-Degrading Anaerobic Mixed Microbial Culture Enhances Biotransformation of Mixtures of Chlorinated Ethenes and Ethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Natural attenuation model and biodegradation for 1,1,1-trichloroethane contaminant in shallow groundwater [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Abiotic degradation of chlorinated ethanes and ethenes in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concentration effects on biotic and abiotic processes in the removal of 1,1,2-trichloroethane and vinyl chloride using carbon-amended ZVI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. epa.gov [epa.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
Validating 1,1-Dichloroethane as an Extraction Solvent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate extraction solvent is a critical step in the isolation and purification of active pharmaceutical ingredients (APIs) and other compounds of interest in drug development. An ideal solvent should exhibit high selectivity and solvency for the target compound, be non-reactive, and be easily removable from the final product. Furthermore, considerations of safety, environmental impact, and regulatory compliance are paramount. This guide provides a comprehensive comparison of 1,1-dichloroethane with alternative solvents, supported by available experimental data, to validate its use in extraction processes.
This compound: Properties and Safety Concerns
This compound, an organochlorine compound, is a colorless, oily liquid with a chloroform-like odor.[1] While it is miscible with most organic solvents, it is only slightly soluble in water.[1] Its primary industrial applications are as an intermediate in chemical synthesis, with limited use as a solvent for plastics, oils, and fats, and as a cleaning agent or degreaser.[2]
However, the use of this compound as an extraction solvent in research and pharmaceutical development is strongly discouraged due to significant health and safety concerns. It is classified as a possible human carcinogen by the U.S. Environmental Protection Agency (EPA) and is known to be toxic.[3] It is a highly flammable liquid and can cause irritation to the eyes and respiratory tract.[4] Due to these hazardous properties, there is a considerable lack of recent studies validating its use as an extraction solvent, with a clear trend towards the adoption of safer alternatives.
Comparative Analysis of Extraction Solvents
To provide a clear comparison, this guide presents data on the physicochemical properties, extraction performance, and safety of this compound alongside common and "green" alternative solvents.
Physicochemical Properties of Extraction Solvents
The choice of solvent is often guided by its physical and chemical properties, which influence its interaction with the target analyte and the ease of downstream processing. The following table summarizes key properties of this compound and selected alternatives.
| Solvent | Chemical Formula | Boiling Point (°C) | Density (g/mL at 20°C) | Polarity Index | Dielectric Constant | Water Solubility ( g/100g at 20°C) |
| This compound | C₂H₄Cl₂ | 57.3 | 1.176 | 3.5 | 10.36 | 0.55 |
| Dichloromethane | CH₂Cl₂ | 39.6 | 1.327 | 3.1 | 8.93 | 1.3 |
| Chloroform | CHCl₃ | 61.2 | 1.489 | 4.1 | 4.81 | 0.8 |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.902 | 4.4 | 6.02 | 8.3 |
| Hexane | C₆H₁₄ | 69 | 0.655 | 0.1 | 1.88 | 0.0014 |
| Ethanol | C₂H₆O | 78.5 | 0.789 | 4.3 | 24.55 | Miscible |
| Methanol | CH₄O | 64.7 | 0.792 | 5.1 | 32.70 | Miscible |
Data sourced from various chemical property databases.[4][5]
Experimental Data: A Case Study in Alkaloid Extraction
Direct comparative studies on the extraction efficiency of this compound for compounds relevant to drug development are scarce in recent scientific literature. However, a study on the extraction of tropane alkaloids from Atropa baetica provides valuable quantitative data comparing two other chlorinated solvents: dichloromethane and chloroform. This data can serve as a proxy to understand the potential performance of chlorinated solvents in general.
A study compared three different extraction methods for tropane alkaloids from the roots of Atropa baetica.[3] The methods varied in the chlorinated solvent used for the final extraction and washes. The results showed no statistically significant differences in the extraction efficiencies for the major alkaloids, scopolamine and hyoscyamine, between the methods using dichloromethane and chloroform.[3]
Table 1: Comparison of Extraction Yields for Tropane Alkaloids [3]
| Alkaloid | Extraction Method A (Chloroform) | Extraction Method B (Dichloromethane) | Extraction Method C (Dichloromethane in cocktail) |
| Scopolamine (µg/g dry weight) | 3525 ± 250 | 3250 ± 300 | 3400 ± 280 |
| Hyoscyamine (µg/g dry weight) | 800 ± 75 | 750 ± 80 | 780 ± 90 |
Data represents mean ± standard deviation.
This study demonstrates that dichloromethane can effectively replace the more toxic chloroform for the extraction of tropane alkaloids without compromising yield.[3] While no data for this compound is available, its similar chemical nature suggests it might exhibit comparable extraction capabilities for such compounds. However, its higher toxicity and flammability make it a less desirable choice.
Greener Alternatives to Chlorinated Solvents
The pharmaceutical industry is increasingly moving towards more sustainable and safer "green" solvents. These alternatives aim to reduce the environmental impact and health risks associated with traditional solvents.
Promising Green Solvents Include:
-
Ethyl Acetate: A widely used solvent with low toxicity and good solvency for a range of compounds.[6]
-
Supercritical Fluids (e.g., CO₂): Offer tunable solvency and leave no residual solvent.
-
Ionic Liquids and Deep Eutectic Solvents (DESs): These are classes of solvents with low volatility and tunable properties, though their application is still an active area of research.
A study on the extraction of phytochemicals from Datura metel leaves compared six different solvents and found that methanol provided the highest yield of flavonoids and phenols, as well as the highest antioxidant activity.[7] This highlights that for many natural products, less hazardous polar solvents can be more effective than chlorinated ones.
Experimental Protocols
Due to the lack of specific, validated protocols for the use of this compound in natural product extraction, a general procedure for solid-liquid extraction is provided below. This protocol should be adapted and optimized for the specific plant material and target compound. Extreme caution and appropriate safety measures must be taken when handling this compound.
General Solid-Liquid Extraction Protocol
-
Preparation of Plant Material: The plant material (e.g., leaves, roots) should be dried to a constant weight and then ground to a fine powder to increase the surface area for extraction.
-
Extraction:
-
Place a known quantity of the powdered plant material into a Soxhlet apparatus or a flask equipped with a reflux condenser.
-
Add a sufficient volume of this compound to completely immerse the plant material.
-
Heat the mixture to the boiling point of this compound (57.3°C) and allow it to reflux for a predetermined period (e.g., 4-6 hours). The extraction time should be optimized for the specific application.
-
-
Filtration: After extraction, allow the mixture to cool to room temperature. Filter the mixture through a suitable filter paper to separate the extract from the solid plant residue.
-
Solvent Evaporation: Remove the this compound from the filtrate using a rotary evaporator under reduced pressure. The temperature of the water bath should be kept low to avoid degradation of thermolabile compounds.
-
Drying and Weighing: The resulting crude extract should be dried under a vacuum to remove any residual solvent and then weighed to determine the extraction yield.
Validation of the Extraction Method
Any new or adapted extraction protocol should be properly validated to ensure its accuracy, precision, and reproducibility. Key validation parameters include:
-
Extraction Yield: The amount of extract obtained from a given amount of starting material.
-
Purity of the Extract: Assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Recovery Studies: Spiking the plant material with a known amount of the target compound before extraction to determine the efficiency of the extraction process.
-
Repeatability and Intermediate Precision: Assessing the variation in results within the same day and on different days.
A study on the quantification of tropane alkaloids in biological materials provides a detailed protocol for sample preparation, extraction with dichloromethane, and subsequent analysis by GC-MS.[8] This methodology can be adapted for the validation of plant extracts.
Conclusion and Recommendations
The use of this compound as an extraction solvent in a research, scientific, or drug development setting is not recommended. Its significant toxicity and safety hazards, coupled with a lack of supporting validation data in recent literature, make it an unfavorable choice. The trend in the pharmaceutical industry is a clear shift away from hazardous chlorinated solvents towards safer and more sustainable alternatives.
While this compound may possess suitable physicochemical properties for the extraction of certain non-polar to moderately polar compounds, the availability of less toxic and equally or more effective solvents, such as dichloromethane (where a chlorinated solvent is necessary and can be handled safely) and, more preferably, "green" solvents like ethyl acetate, renders the use of this compound obsolete and unnecessarily risky.
For any new extraction process development, it is strongly advised to prioritize the evaluation of safer alternative solvents. If a chlorinated solvent is deemed essential, dichloromethane has more available data and is generally considered a less hazardous option than this compound, although it is also facing increasing regulatory scrutiny.
Visualizations
Experimental Workflow for Solvent Extraction Validation
Caption: Workflow for the validation of a solvent extraction process.
Signaling Pathway for Solvent Selection Logic
Caption: Logical flow for selecting an appropriate extraction solvent.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on tropane alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 5. Solvent Physical Properties [people.chem.umass.edu]
- 6. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
1,1-Dichloroethane proper disposal procedures
Proper disposal of 1,1-dichloroethane is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. As a flammable and hazardous chemical, it requires a systematic approach to waste management from the point of generation to its final disposition by licensed professionals. This guide provides essential safety information and a step-by-step protocol for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to strict safety protocols to minimize exposure and mitigate risks. This compound is a highly flammable liquid and is harmful if swallowed or inhaled.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves, such as nitrile rubber.[3]
-
Eye Protection: Use safety goggles or a face shield.[3]
-
Protective Clothing: A lab coat or a chemical-resistant apron and closed-toe shoes are mandatory.[3]
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood, to prevent vapor inhalation.[3]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and any other potential ignition sources.[1][4][5] All electrical equipment used should be explosion-proof.[2][4]
-
Static Discharge: Ground and bond containers and receiving equipment during transfer to prevent the buildup of static electricity.[4][5][6] Use non-sparking tools.[4][6]
-
General Practices: Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke in areas where the chemical is handled.[4][6]
Step-by-Step Laboratory Disposal Protocol
This compound must be managed as hazardous waste.[3][7] It should never be disposed of down the drain or mixed with regular trash.[1][8]
1. Waste Segregation:
-
Classify waste containing this compound as "Halogenated Organic Waste."[3][9]
-
It is crucial to keep halogenated waste separate from non-halogenated organic waste streams to ensure safe and cost-effective disposal by licensed contractors.[3][8]
2. Containerization:
-
Select a clean, dry, and chemically compatible waste container with a secure, tight-fitting lid.[3][9] The original product container is often a suitable choice if it is in good condition.[3]
-
Do not overfill the container; a general guideline is to fill it to no more than 75% capacity to allow for vapor expansion.[9]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[3]
-
The label must include the full chemical name, "this compound," and the approximate concentration if it is part of a solution.[3]
4. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area should be at or near the point of waste generation and under the control of laboratory personnel.[3]
-
The SAA must have secondary containment, such as a tray, to contain any potential leaks.[3]
5. Arranging for Disposal:
-
When the waste container is full or reaches the institutional time limit for accumulation, contact your facility's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[3]
-
Complete all required paperwork, such as a hazardous waste pickup request form, providing accurate details about the waste composition.[3]
Quantitative Data and Regulatory Information
The following table summarizes key quantitative and regulatory data for this compound.
| Parameter | Value / Information | Source |
| Hazard Classification | Highly Flammable Liquid (Category 2) | [2] |
| Acute Toxicity, Oral (Category 4) | [2] | |
| Serious Eye Irritation (Category 2A) | [2] | |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | [2] | |
| Harmful to aquatic life with long-lasting effects | [1] | |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | [3][10] |
| Reportable Quantity (RQ) | 1,000 lbs (453.6 kg) | [11] |
| DOT Number | UN 2362 | [7] |
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Secure: Alert personnel in the immediate area and control access. Remove all ignition sources.[12]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, vermiculite, or diatomite.[1][4] For larger spills, dike the area to prevent spreading.[12]
-
Cleanup: Use non-sparking, explosion-proof equipment for cleanup.[12] Collect the absorbed material and contaminated debris into a designated, sealed container for hazardous waste.[4]
-
Decontaminate: Clean the spill area thoroughly.
-
Reporting: Report the incident to your supervisor and EHS department in accordance with institutional policy.
Approved Professional Disposal Methods
The ultimate disposal of this compound is performed by licensed hazardous waste management facilities using highly controlled methods. These are not to be attempted in a laboratory setting.
-
High-Temperature Incineration: The most common method involves burning the waste in a chemical incinerator equipped with an afterburner and a hydrochloric acid scrubber to neutralize acidic gases.[2][13]
-
Atomization: The chemical may be disposed of by atomization in a specialized combustion chamber that includes an effluent gas cleaning device.[13]
-
Secure Landfill: In some cases, product residues and contaminated sorbent media may be placed in sealed, epoxy-lined drums and buried in a specially licensed landfill approved for chemical waste.[4][13]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound from a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Always consult your institution's specific safety and waste management protocols and your local regulatory agencies for detailed guidance.[4][13] Your facility's Environmental Health and Safety department is the primary resource for any questions regarding chemical disposal.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. appliedgas.com [appliedgas.com]
- 3. benchchem.com [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. nj.gov [nj.gov]
- 8. vumc.org [vumc.org]
- 9. nipissingu.ca [nipissingu.ca]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 1,1-Dichloroethane
Essential safety protocols and logistical plans for the laboratory use of 1,1-Dichloroethane, ensuring the protection of researchers and the integrity of drug development processes.
For laboratory professionals engaged in the fast-paced world of research and development, the safe handling of chemicals is paramount. This guide provides immediate, actionable information on the personal protective equipment (PPE), operational procedures, and disposal plans for this compound, a highly flammable and harmful chemical. Adherence to these guidelines is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following equipment is essential to prevent exposure through inhalation, skin, or eye contact.[1][2]
-
Respiratory Protection: In areas with poor ventilation or high concentrations of this compound, a self-contained breathing apparatus (SCBA) with a full face mask should be used.[3] For concentrations up to 1000 ppm, any supplied-air respirator is recommended.[1] For higher concentrations or emergency situations, a pressure-demand or other positive-pressure mode SCBA is necessary.[1]
-
Eye and Face Protection: Chemical worker goggles are required to prevent eye contact.[3] A face shield should also be used to protect against splashes.[4]
-
Skin Protection: Rubber gloves and protective clothing are mandatory to prevent skin contact.[3] If clothing becomes wet with the chemical, it should be removed immediately.[1] It is recommended to use a complete suit that protects against chemicals, which should be flame-retardant and antistatic.[4]
-
Hand Protection: Handle with gloves that have been inspected prior to use.[4] Proper glove removal technique (without touching the glove's outer surface) should be followed to avoid skin contact with the product.[4]
Quantitative Safety Data
Understanding the exposure limits and physical properties of this compound is crucial for a comprehensive safety plan. The following table summarizes key quantitative data from regulatory bodies.
| Parameter | Value | Source |
| OSHA PEL-TWA | 100 ppm (400 mg/m³) | OSHA[5][6][7] |
| NIOSH REL-TWA | 100 ppm (400 mg/m³) | NIOSH[5][6] |
| ACGIH TLV-TWA | 100 ppm | ACGIH[5][6] |
| IDLH Value | 3,000 ppm | NIOSH[3] |
| Flash Point | 22°F C.C. / 57°F O.C. | CAMEO Chemicals[3][8] |
| Flammability Limits | LEL: 5.4% / UEL: 11.4% | NIOSH[1] |
Abbreviations:
-
OSHA PEL-TWA: Occupational Safety and Health Administration Permissible Exposure Limit - Time-Weighted Average
-
NIOSH REL-TWA: National Institute for Occupational Safety and Health Recommended Exposure Limit - Time-Weighted Average
-
ACGIH TLV-TWA: American Conference of Governmental Industrial Hygienists Threshold Limit Value - Time-Weighted Average
-
IDLH: Immediately Dangerous to Life or Health
-
LEL: Lower Explosive Limit
-
UEL: Upper Explosive Limit
Operational and Disposal Plans: Step-by-Step Guidance
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood.[9][10]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[9][11] Use explosion-proof electrical and ventilating equipment.[4][11]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[6][9] Store away from incompatible materials such as strong oxidizers and strong caustics.[1][4]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[9][12] Wash hands thoroughly after handling.[9]
Spill Response: In the event of a spill, immediate and decisive action is required to mitigate risks. The following workflow outlines the necessary steps.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - 1,1-Dichloro-1-nitroethane [cdc.gov]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. appliedgas.com [appliedgas.com]
- 5. This compound (ETHYLIDENE CHLORIDE) | Occupational Safety and Health Administration [osha.gov]
- 6. airgas.com [airgas.com]
- 7. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. wcu.edu [wcu.edu]
- 11. bg.cpachem.com [bg.cpachem.com]
- 12. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
